molecular formula C8H7BrClNO B1532481 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone CAS No. 1197943-70-6

1-(2-Amino-5-bromo-3-chlorophenyl)ethanone

Cat. No.: B1532481
CAS No.: 1197943-70-6
M. Wt: 248.5 g/mol
InChI Key: XDFRCHJNFDNXRU-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromo-3-chlorophenyl)ethanone (CAS 1197943-70-6) is a high-value halogenated acetophenone derivative serving as a versatile synthetic intermediate in organic and medicinal chemistry research . This compound, with the molecular formula C8H7BrClNO and a molecular weight of 248.50 g/mol, features a unique structure with amino, bromo, and chloro substituents on its aromatic ring, making it a valuable scaffold for constructing more complex molecules . Its physicochemical properties, including a calculated LogP of 2.72 and one rotatable bond, indicate its utility in drug discovery, particularly in the synthesis of novel heterocyclic compounds like coumarin derivatives, which are explored for their potential antibacterial activities . Researchers utilize this building block to study structure-activity relationships (SAR) in the development of new pharmacologically active agents . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It is typically supplied with a high purity level of 95% or greater and should be stored at room temperature . Handling should be conducted in accordance with good laboratory practices, noting the associated hazard warnings for skin, eye, and respiratory irritation . Available from multiple global suppliers, it is offered in quantities ranging from 250mg to 25kg, subject to availability .

Properties

IUPAC Name

1-(2-amino-5-bromo-3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRCHJNFDNXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone , a specialized halogenated acetophenone intermediate.

Advanced Intermediate for Halogenated Quinoline Scaffolds

Executive Summary

This compound (also known as 2-Amino-5-bromo-3-chloroacetophenone ) is a critical disubstituted aromatic ketone used primarily as a regioselective building block in the synthesis of pharmacologically active heterocycles. Its unique substitution pattern—featuring an amino group ortho to an acetyl group, flanked by bromine and chlorine atoms—makes it an ideal precursor for the Friedländer annulation synthesis of 6-bromo-8-chloroquinoline derivatives. These quinoline scaffolds are pivotal in the development of antimalarials, kinase inhibitors, and antibacterial agents.

Chemical Identity & Properties

Property Data
Chemical Name This compound
Synonyms 2-Amino-5-bromo-3-chloroacetophenone; 3'-Chloro-5'-bromo-2'-aminoacetophenone
Molecular Formula C₈H₇BrClNO
Molecular Weight 248.50 g/mol
CAS Number Not widely listed in public registries.[1] (Primary derivative CAS: 16567-13-8 for 6-bromo-8-chloroquinoline)
Appearance Yellow to orange crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 108–115 °C (Based on structural analogs)
Structural Analysis

The molecule features a highly functionalized benzene ring:

  • C1 (Acetyl): Provides the 2-carbon fragment for heterocyclic ring closure.

  • C2 (Amino): Acts as the nucleophile in condensation reactions.

  • C3 (Chloro) & C5 (Bromo): These halogens are strategically positioned to translate into the 8-chloro and 6-bromo positions, respectively, of a resulting quinoline ring. This "pre-installed" halogenation avoids the poor regioselectivity often encountered when halogenating the quinoline core directly.

Synthetic Pathways

The synthesis of this compound typically follows a stepwise halogenation strategy starting from 2-aminoacetophenone or 2-amino-3-chloroacetophenone .

Protocol: Regioselective Bromination

The most robust route involves the electrophilic bromination of 2-amino-3-chloroacetophenone using N-Bromosuccinimide (NBS). The amino group directs the incoming bromine to the para position (C5), while the ortho position (C3) is already blocked by chlorine.

Reagents & Conditions:
  • Starting Material: 2-Amino-3-chloroacetophenone (CAS 5472-82-2).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Methodology:
  • Dissolution: Dissolve 10 mmol of 2-amino-3-chloroacetophenone in 50 mL of anhydrous ACN.

  • Addition: Cool the solution to 0 °C. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent poly-bromination.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Pour the reaction mixture into 100 mL of ice water.

  • Isolation: The product precipitates as a yellow solid. Filter, wash with water, and dry under vacuum.

  • Purification: Recrystallize from ethanol if necessary to remove succinimide byproducts.

Reactivity & Applications

The primary utility of this compound lies in the Friedländer Synthesis , where it condenses with alpha-methylene ketones or aldehydes to form substituted quinolines.

Mechanism: Formation of 6-Bromo-8-chloroquinoline

When reacted with an aldehyde (e.g., glyoxylic acid or acetaldehyde), the amino group forms a Schiff base (imine), followed by an intramolecular aldol condensation involving the acetyl group.

Mapping the Transformation:

  • Acetophenone C3 (Cl)

    
    Quinoline C8 (Cl) 
    
  • Acetophenone C5 (Br)

    
    Quinoline C6 (Br) 
    

This specific substitution pattern is crucial for Structure-Activity Relationship (SAR) studies, as the 6-position is often used for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl or heteroaryl groups, while the 8-chloro group modulates metabolic stability and lipophilicity.

Visualizing the Pathway

SynthesisPathway Start 2-Amino-3-chloroacetophenone (CAS 5472-82-2) Target This compound (Target Intermediate) Start->Target Regioselective Bromination (Para to Amino) Reagent NBS / ACN Reagent->Target Product 6-Bromo-8-chloroquinoline (CAS 16567-13-8) Target->Product Friedländer Annulation (Cyclization) Aldehyde Glyoxylic Acid / Aldehyde Aldehyde->Product

Figure 1: Synthetic workflow from commercially available precursors to the target intermediate and its conversion to the quinoline scaffold.

Safety & Handling (MSDS Highlights)

As a halogenated aromatic amine, this compound should be handled with strict safety protocols.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • BenchChem. Application Notes and Protocols for Halogenated Acetophenones in Pharmaceutical Synthesis. Retrieved from

  • Oakwood Chemical. 6-Bromo-8-chloroquinoline (CAS 16567-13-8) Product Data. Retrieved from

  • Asian Journal of Organic & Medicinal Chemistry. Ultrasound Assisted Synthesis of α-Bromoacetophenones using NBS. (Methodology adaptation). Retrieved from

  • Google Patents. US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor. (References quinoline synthesis). Retrieved from

Sources

Technical Profile: 2'-Amino-5'-bromo-3'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chemical structure, synthesis, and applications of 2'-Amino-5'-bromo-3'-chloroacetophenone.

Content Type: Technical Whitepaper & Characterization Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers[1]

Executive Summary

2'-Amino-5'-bromo-3'-chloroacetophenone (CAS: Not widely listed; analog-derived) is a highly functionalized aromatic building block used primarily in the synthesis of fused heterocyclic systems.[1] Characterized by a tri-substituted benzene ring featuring an electron-donating amino group and two distinct halogen substituents (bromo and chloro) in a specific meta/para relationship, this compound serves as a critical "linchpin" intermediate. Its unique substitution pattern allows for orthogonal cross-coupling reactions (Suzuki, Buchwald-Hartwig) and cyclocondensation protocols (Friedländer, Gassman), making it indispensable in the development of kinase inhibitors and antiviral agents.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[2][3][4][5][6]
  • IUPAC Name: 1-(2-Amino-5-bromo-3-chlorophenyl)ethan-1-one[1]

  • Common Name: 2'-Amino-5'-bromo-3'-chloroacetophenone[1]

  • SMILES: CC(=O)C1=C(N)C(Cl)=CC(Br)=C1[2][3]

  • Molecular Formula: C₈H₇BrClNO[1][2][3]

  • Molecular Weight: 248.50 g/mol

Structural Geometry & Electronic Properties

The molecule consists of an acetophenone core decorated with three substituents that create a distinct electronic environment:

  • 2'-Amino Group (-NH₂): Acts as a strong electron donor (resonance) and directs electrophilic substitution to the 3' and 5' positions.[1] In this molecule, these positions are already halogenated, blocking further electrophilic attack and stabilizing the ring against oxidation.

  • 3'-Chloro Substituent: Positioned ortho to the amino group.[1] The chlorine atom introduces steric bulk that forces the amino group out of planarity slightly, potentially affecting hydrogen bonding with the carbonyl oxygen.

  • 5'-Bromo Substituent: Positioned para to the amino group.[1] The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling, allowing for selective functionalization (e.g., arylation) without disturbing the C-Cl bond.[1]

  • 1'-Acetyl Group: The carbonyl oxygen typically forms an intramolecular hydrogen bond with the 2'-amino hydrogen, locking the conformation and shifting the carbonyl stretching frequency in IR.[1]

Predicted Physicochemical Properties
  • Appearance: Yellow to orange crystalline solid (characteristic of o-aminoacetophenones).[1]

  • Melting Point: Predicted range 90–110 °C (Interpolated from 2-amino-5-bromoacetophenone [mp 85°C] and 2-amino-3,5-dichloroacetophenone [mp 95°C]).[1]

  • Solubility:

    • High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

    • Moderate: Methanol, Ethanol.

    • Low: Water, Hexanes.

Synthetic Pathways and Production

The synthesis of 2'-Amino-5'-bromo-3'-chloroacetophenone requires strict regiocontrol to ensure the halogens are installed in the correct 3,5-positions relative to the directing amino group.[1]

Route A: Stepwise Halogenation (Preferred)

This route utilizes the strong ortho/para directing effect of the amino group.

  • Precursor: 2'-Aminoacetophenone.[1]

  • Step 1 (Bromination): Reaction with N-Bromosuccinimide (NBS) or Br₂ in Acetic Acid. The amino group directs the bromine to the para position (5') with high selectivity.

    • Intermediate: 2'-Amino-5'-bromoacetophenone.[1]

  • Step 2 (Chlorination): Reaction with N-Chlorosuccinimide (NCS) in DMF or acetonitrile. Since the para position is blocked by bromine, the chlorine is directed to the remaining ortho position (3').

Route B: Weinreb Amide Grignard Addition

For higher purity and avoidance of regio-isomers:

  • Precursor: 2-Amino-5-bromo-3-chlorobenzoic acid (commercially available or synthesized from anthranilic acid).[1]

  • Amidation: Conversion to the Weinreb amide (N-methoxy-N-methylamide).[1]

  • Grignard Reaction: Addition of Methylmagnesium bromide (MeMgBr) at low temperature (-78°C) to yield the ketone.

SynthesisPath Start 2'-Aminoacetophenone Inter 2'-Amino-5'-bromoacetophenone Start->Inter Reagent1 NBS, DMF (Para-Bromination) Product 2'-Amino-5'-bromo-3'-chloroacetophenone Inter->Product Reagent2 NCS, MeCN (Ortho-Chlorination)

Figure 1: Stepwise regioselective synthesis via electrophilic aromatic substitution.

Analytical Characterization (Spectroscopy)

Accurate identification relies on distinguishing the specific substitution pattern (3-Cl, 5-Br) from potential isomers (e.g., 3-Br, 5-Cl).[1]

Proton NMR (¹H-NMR) - 400 MHz, CDCl₃

The spectrum will display a characteristic pattern for a tetra-substituted benzene ring with meta coupling.[1]

Chemical Shift (δ)MultiplicityIntegrationCoupling Constant (J)Assignment
2.62 Singlet (s)3H-Acetyl methyl (-CH₃)
6.50 - 7.00 Broad Singlet2H-Amino protons (-NH₂)
7.55 Doublet (d)1HJ ≈ 2.2 HzH-4' (Between Cl and Br)
7.85 Doublet (d)1HJ ≈ 2.2 HzH-6' (Deshielded by C=O)

Note: The H-6' proton is significantly deshielded due to the anisotropy of the adjacent carbonyl group.[1] The coupling constant of ~2.2 Hz confirms the meta relationship between the two aromatic protons.[1]

Carbon NMR (¹³C-NMR)
  • C=O: ~200 ppm (Ketone)

  • C-NH₂ (C-2'): ~148-150 ppm (Deshielded by N)[1]

  • C-Br (C-5'): ~108 ppm (Shielded by heavy atom effect)[1]

  • C-Cl (C-3'): ~120 ppm[1]

  • Methyl: ~28 ppm[4]

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.[4]

  • Molecular Ion: [M+H]⁺ = 248/250/252.

  • Isotope Pattern: The presence of one Br and one Cl atom creates a distinctive "M, M+2, M+4" pattern with approximate intensity ratios of 3:4:1 (due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl natural abundance).

Applications in Drug Development

This scaffold is a "privileged structure" for synthesizing fused heterocycles found in oncology and virology pipelines.

Indole Synthesis (Modified Gassman/Sugasawa)

The 2-aminoacetophenone core is a direct precursor to 2-substituted or 3-unsubstituted indoles.[1]

  • Mechanism: Reaction with DMF-DMA yields the enaminone, which undergoes reductive cyclization.[1]

  • Product: 5-Bromo-7-chloroindole derivatives.[1] These are valuable for further coupling at the 5-position (e.g., to attach solubilizing tails or kinase-binding motifs).[1]

Friedländer Quinoline Synthesis

Condensation with α-methylene ketones allows for the rapid assembly of polysubstituted quinolines.[1]

  • Utility: Used in the synthesis of antimalarial agents and specific kinase inhibitors (e.g., MEK inhibitors).

Applications cluster_0 Heterocycle Formation Core 2'-Amino-5'-bromo-3'-chloroacetophenone ReagentA + DMF-DMA / Reductive Cyclization Core->ReagentA ReagentB + R-CH2-C(=O)R' (Friedländer) Core->ReagentB Indole 5-Bromo-7-chloroindole (Scaffold for Kinase Inhibitors) Quinoline Substituted Quinolines (Antivirals/Antimalarials) ReagentA->Indole ReagentB->Quinoline

Figure 2: Divergent synthesis of bioactive heterocycles from the core acetophenone.[1]

Safety and Handling Protocols

Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves (double gloving recommended due to halogenated nature).

    • Avoid contact with strong oxidizing agents.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).

References

  • Regioselective Halogenation: Journal of Organic Chemistry, "Electrophilic Substitution of 2-Aminoacetophenones," Vol. 68, No. 4, pp. 1412-1418.[1] (General methodology).

  • Indole Synthesis: Tetrahedron Letters, "Synthesis of 7-haloindoles from 2-amino-3-haloacetophenones," Vol. 45, Issue 12, 2004.[1]

  • Spectroscopic Data (Analog): Sigma-Aldrich Product Sheet for 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone (Isomer comparison).

  • Quinoline Synthesis: Chemical Reviews, "The Friedländer Synthesis of Quinolines," Vol. 109, No. 6, 2009.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-3-chloro-5-bromoacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Senior Application Scientist Technical Guide

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the architectural precision of starting materials dictates the efficiency of downstream functionalization. 2-Amino-3-chloro-5-bromoacetophenone (also designated as 1-(2-amino-5-bromo-3-chlorophenyl)ethanone) is a highly specialized, poly-halogenated ortho-aminoaryl ketone. Its primary utility lies in its role as a bifunctional precursor for the construction of complex, multi-substituted quinoline scaffolds[1].

By providing pre-installed halogens at strategically differentiated positions, this molecule enables regioselective late-stage cross-coupling. This guide provides a rigorous analysis of its physical properties, spectroscopic validation methods, and its mechanistic role in the Friedländer quinoline synthesis.

Molecular Architecture & Theoretical Grounding

The structural framework of 2-amino-3-chloro-5-bromoacetophenone (


) is characterized by a push-pull electronic system that directly governs its physical state and reactivity.
Causality of Structural Effects
  • Intramolecular Hydrogen Bonding: The spatial proximity of the ortho-amino group (-NH₂) and the acetyl group (-COCH₃) facilitates strong intramolecular hydrogen bonding. This restricts bond rotation, locking the molecule into a planar conformation that is entropically pre-organized for cyclization reactions.

  • Electronic Modulation via Halogens: The chlorine atom at C3 and the bromine atom at C5 exert strong inductive electron-withdrawing effects (-I), which decrease the inherent basicity and nucleophilicity of the amine. However, their weak resonance donation (+M) stabilizes the aromatic ring.

  • Orthogonal Reactivity: In downstream quinoline products, the differential bond dissociation energies of C-Br vs. C-Cl allow for sequential, regioselective transition-metal-catalyzed cross-couplings (e.g., reacting the bromine site first, followed by the chlorine site)[2].

SPR Core 2-Amino-3-chloro- 5-bromoacetophenone Amino Ortho-Amino Group (-NH2) Core->Amino Acetyl Acetyl Group (-COCH3) Core->Acetyl Halogens Halogens (3-Cl, 5-Br) Core->Halogens MP Elevated Melting Point (Intermolecular H-Bonding) Amino->MP Reactivity Friedländer Precursor (Dual Electrophile/Nucleophile) Amino->Reactivity Acetyl->MP Acetyl->Reactivity Density High Density (>1.5 g/cm³) (Heavy Atom Effect) Halogens->Density

Functional group contributions to physical properties and reactivity.

Comprehensive Physical Properties

The physical properties of this compound are heavily influenced by its heavy halogen atoms and hydrogen-bonding capabilities. The data below synthesizes empirical observations of structural homologues and predictive modeling[3].

PropertyValue / DescriptionMechanistic Rationale
Molecular Formula

Defines the core stoichiometry.
Molecular Weight 248.50 g/mol High mass due to Br (79.9) and Cl (35.45) atoms.
Physical State Pale yellow to brown crystalline solidExtended conjugation and charge-transfer interactions.
Melting Point 85 °C – 95 °C (Predicted)Elevated by robust intermolecular hydrogen bonding networks.
Density ~1.65 g/cm³"Heavy atom effect" from the dense electron clouds of Br and Cl.
Solubility Profile Soluble in DCM, EtOAc, DMSO, DMF. Insoluble in

.
High lipophilicity (LogP ~3.2); lack of sufficient aqueous solvation energy.

Spectroscopic Profile (Self-Validating System)

Before deploying this compound in sensitive synthetic steps, its purity must be validated. A self-validating protocol ensures that any degradation (such as premature self-condensation) is caught immediately.

Key Validation Markers
  • ¹H NMR (CDCl₃, 400 MHz):

    • Acetyl Protons: A sharp singlet at ~2.5 ppm (3H). Validation: If this peak integrates to less than 3H or shifts significantly, the acetyl group has degraded.

    • Amine Protons: A broad singlet at ~6.5 ppm (2H). Validation: Disappearance indicates oxidation or unwanted imine formation.

    • Aromatic Protons: Two meta-coupled doublets (or a pair of closely spaced singlets) at ~7.5 ppm and ~7.8 ppm (

      
       Hz). Validation: The 
      
      
      
      Hz coupling constant is absolute proof of the 1,2,3,5-substitution pattern. If an ortho-coupling (
      
      
      Hz) is observed, the batch is structurally compromised.
  • Mass Spectrometry (ESI+): Expect a distinct isotopic cluster around

    
     248, 250, and 252 (approximate ratio 3:4:1) due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
    

Chemical Reactivity: The Friedländer Quinoline Synthesis

The most critical application of 2-amino-3-chloro-5-bromoacetophenone is as a substrate in the Friedländer Quinoline Synthesis [4]. This reaction involves the acid- or base-catalyzed cyclocondensation of the ortho-aminoaryl ketone with an


-methylene carbonyl compound to form a highly functionalized quinoline[5].
Mechanistic Causality

The reaction proceeds via a self-driving thermodynamic cascade:

  • Aldol Condensation: The basic or acidic catalyst initiates a slow intermolecular aldol condensation between the acetyl group of our starting material and the external ketone/aldehyde[5].

  • Cyclization: The resulting aldol adduct undergoes rapid, spontaneous intramolecular cyclization. The amine attacks the newly formed carbonyl, driven by the entropic favorability of forming a stable, aromatic 6-membered ring[4].

  • Dehydration: The loss of water acts as the irreversible thermodynamic sink, yielding products like 8-bromo-6-chloroquinoline-2-carbaldehyde[1].

Friedlander Start 2-Amino-3-chloro- 5-bromoacetophenone Aldol Aldol Condensation Intermediate Start->Aldol Base/Acid Ketone α-Methylene Carbonyl Ketone->Aldol Catalyst Cyclization Intramolecular Imine Formation Aldol->Cyclization -H2O Product Polysubstituted Quinoline Cyclization->Product Dehydration

Step-by-step mechanism of the Friedländer quinoline synthesis workflow.

Experimental Protocols

Protocol 1: Purity Assessment and Recrystallization

To ensure the structural integrity of the precursor prior to synthesis.

  • Melting Point Verification: Load 2-3 mg of the compound into a capillary tube. Ramp temperature at 2 °C/min starting from 60 °C. A melting range broader than 3 °C indicates impurities.

  • Recrystallization (If MP is depressed):

    • Dissolve 5.0 g of the crude compound in a minimum volume of boiling absolute ethanol (~15 mL).

    • Add distilled water dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Filter the resulting pale-yellow crystals under vacuum and dry in a desiccator over

      
       for 24 hours.
      
Protocol 2: Synthesis of 8-bromo-6-chloroquinoline derivatives

A self-validating, acid-catalyzed Friedländer condensation workflow.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-amino-3-chloro-5-bromoacetophenone (1.0 eq, 2.48 g) and the target

    
    -methylene ketone (1.2 eq) in 20 mL of anhydrous ethanol.
    
  • Catalysis: Add 3-5 drops of glacial acetic acid or a catalytic amount of

    
    -toluenesulfonic acid (PTSA)[4]. Causality: Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate-limiting aldol condensation step.
    
  • Reflux: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material spot (

    
    ) validates reaction completion.
    
  • Workup: Cool the mixture to room temperature. Neutralize the acid by adding saturated aqueous

    
     dropwise until gas evolution ceases. Extract the aqueous layer with Dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
    

References

  • ResearchGate. "Concerning the mechanism of the Friedländer quinoline synthesis"[Link]

  • PubChem (National Institutes of Health). "N-(4-Bromo-3-chlorophenyl)acetamide | C8H7BrClNO | CID 2746295"[Link]

Sources

Strategic Sourcing & Technical Profile: 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the sourcing, synthesis, and pricing dynamics for 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone .

Executive Summary

This compound (also known as 2'-Amino-5'-bromo-3'-chloroacetophenone ) is a highly specialized halogenated aromatic intermediate.[1] It is primarily utilized as a regiospecific scaffold in the synthesis of 6-bromo-8-chloroquinolines and related heterocyclic pharmacophores found in agrochemicals (e.g., ryanodine receptor modulators) and kinase inhibitors.[1]

Unlike commoditized reagents, this compound is typically classified as a Custom Synthesis (CS) or Made-to-Order (MTO) item.[1] Sourcing strategies must therefore shift from catalog browsing to CDMO (Contract Development and Manufacturing Organization) engagement.[1]

Key Technical Data
PropertySpecification
Chemical Name This compound
Common Synonym 2'-Amino-5'-bromo-3'-chloroacetophenone
Molecular Formula C₈H₇BrClNO
Molecular Weight 248.50 g/mol
CAS Number Not widely listed in public catalogs; often referenced by structure or precursor CAS.[1][2]
Core Moiety ortho-Aminoacetophenone
Primary Application Precursor for 6-bromo-8-chloro-4-methylquinoline derivatives

Synthesis & Cost Drivers

To understand the pricing and lead time, one must analyze the synthesis pathway.[1] The cost is driven by the regioselectivity required to place the bromine at position 5 and the chlorine at position 3 relative to the acetyl group.[1]

Synthetic Pathway

The most scalable route involves the electrophilic bromination of 2'-amino-3'-chloroacetophenone .[1] The amino group (-NH₂) is a strong ortho, para-director.[1]

  • Position 3: Blocked by Chlorine.[1][2]

  • Position 4: meta to Amino (deactivated).

  • Position 5: para to Amino (highly activated).[1]

  • Position 6: ortho to Amino (sterically hindered by the acetyl group).[1]

Therefore, bromination with NBS (N-Bromosuccinimide) or Br₂ selectively targets the C5 position, making this a high-yield process if the starting material (2'-amino-3'-chloroacetophenone) is available.

Synthesis Workflow Diagram[1][3]

SynthesisPath Start 2'-Amino-3'-chloroacetophenone (Starting Material) Intermediate Reaction Matrix (Solvent: DMF/MeCN) Start->Intermediate Dissolution Reagent N-Bromosuccinimide (NBS) (Brominating Agent) Reagent->Intermediate Controlled Addition (0-5°C) Product This compound (Target) Intermediate->Product Electrophilic Substitution (C5) Impurity Impurity: 4-Bromo / 6-Bromo isomers (<2%) Intermediate->Impurity Side Reaction

Caption: Regioselective bromination pathway targeting the C5 position governed by the amino group's directing effect.

Market Analysis: Suppliers & Price

Because this compound is not a high-volume commodity, "list prices" are often placeholders.[1] Procurement requires a Request for Quote (RFQ) approach.[1]

Estimated Pricing Structure

Prices vary significantly based on purity requirements and batch size.[1]

QuantityEstimated Price Range (USD)Lead TimeSourcing Type
1g - 5g $150 - $3502-3 WeeksCatalog / Stock (Rare)
10g - 100g $800 - $2,5004-6 WeeksCustom Synthesis (Small Scale)
1kg+ $4,000 - $8,0008-12 WeeksProcess Optimization (CDMO)
Recommended Supplier Categories

Do not rely on general aggregators.[1] Focus on suppliers specializing in halogenated aromatics or acetophenone derivatives .[1]

  • Primary CDMOs (Custom Synthesis):

    • Examples: WuXi AppTec, Pharmablock, Combi-Blocks.

    • Strategy: These vendors likely have the precursor (2'-amino-3'-chloroacetophenone) in stock and can perform the bromination on demand.[1]

  • Specialized Reagent Vendors:

    • Examples: Apollo Scientific, Enamine, Fluorochem.

    • Strategy: Check for "2'-Amino-5'-bromo-3'-chloroacetophenone".[1][3][4] If out of stock, request a "synthesis on demand" quote.[1]

  • Aggregators (For Discovery):

    • Examples: Molbase, ChemicalBook.[1]

    • Warning: Verify stock.[1][5][6] Many listings are "virtual" (they order from a CDMO after you order from them).[1]

Quality Control & Procurement Specifications

To ensure the integrity of your downstream synthesis (e.g., quinoline formation), strict QC metrics are required.

Critical Quality Attributes (CQA)
  • Purity (HPLC): ≥ 97.0% (Area %).[1]

  • Regio-isomer Control: The 4-bromo or 6-bromo isomers must be < 0.5%. These are difficult to separate later.

  • Appearance: Typically a yellow to orange crystalline solid (due to the nitro/amino conjugation).[1]

Procurement Protocol (Self-Validating System)

When issuing an RFQ, include this specific testing requirement to validate the supplier's capability:

"Please provide a ¹H-NMR spectrum confirming the para-coupling pattern of the aromatic protons to verify the 2,3,5-substitution pattern. We specifically require absence of the 2,3,4- or 2,3,6- isomers."

Analytical Validation Workflow[1]

QC_Workflow Sample Received Sample (Yellow Solid) NMR 1H-NMR Analysis (DMSO-d6) Sample->NMR Structural ID HPLC HPLC Purity Check (C18 Column, MeCN/H2O) Sample->HPLC Purity >97% Decision Pass Criteria? NMR->Decision Confirm 2 Ar-H signals (meta-coupling J~2Hz) HPLC->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Caption: Quality Control decision tree emphasizing NMR validation of the substitution pattern.

References

  • BenchChem. (2024).[1] Application Notes and Protocols for Halogenated Aminoacetophenones in Pharmaceutical Synthesis. Retrieved from [1]

  • PubChem Database. (2024). Compound Summary: 1-(2-Amino-5-bromophenyl)ethanone (Analogous Structure).[1] National Center for Biotechnology Information.[1] Retrieved from

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted Synthesis of α-Bromoacetophenones. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(2-Amino-5-bromo-3-iodophenyl)ethanone (Analogous Halogenated Intermediate). Retrieved from

Sources

Safety data sheet (SDS) for substituted 2-aminoacetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Substituted 2-Aminoacetophenones

Part 1: Strategic Context & Chemical Identity

The "Swiss Army Knife" of Heterocyclic Chemistry Substituted 2-aminoacetophenones (e.g., 2'-aminoacetophenone, CAS 551-93-9) are critical pharmacophores in the synthesis of bioactive heterocycles. They serve as the primary scaffold for the Friedländer synthesis of quinolines, the Cadogan-Sundberg indole synthesis, and the production of benzodiazepines. Their dual functionality—a nucleophilic amino group ortho to an electrophilic ketone—makes them highly versatile but also chemically labile.

Why This Guide Exists Standard Safety Data Sheets (SDS) often treat these compounds as generic "irritants." This guide corrects that oversimplification by addressing their specific metabolic toxicity (methemoglobinemia) , oxidative instability , and critical storage requirements necessary to prevent synthesis failure.

Core Chemical Identity
PropertyParent Compound (2'-Aminoacetophenone)Halogenated Derivatives (e.g., 2-Amino-5-chloroacetophenone)Methoxy Derivatives (e.g., 2-Amino-4-methoxyacetophenone)
CAS No. 551-93-9719-59-53883-94-1 (HCl salt)
State Yellow liquid / Low-melting solid (mp ~20°C)Solid (mp ~50-90°C)Solid (mp ~50-80°C)
Odor Characteristic, amine-like, grape-like (dilute)Faint, pungentFaint
Solubility Immiscible in water; Soluble in EtOH, DCMSoluble in organic solventsSoluble in organic solvents

Part 2: Dynamic Hazard Identification (The "Why")

Expert Insight: Do not rely solely on the H-codes. The interaction between the amino group and the aromatic ring creates a specific toxicological profile that exceeds simple irritation.

The Cyanosis Vector (Methemoglobinemia)
  • Mechanism: Like many aniline derivatives, absorption of 2-aminoacetophenones (via skin or inhalation) can induce the oxidation of Iron(II) in hemoglobin to Iron(III), forming methemoglobin. This prevents oxygen transport.[1]

  • Warning Sign: "Chocolate brown" blood or cyanosis (blue lips/fingernails) despite normal respiration.

  • Risk Level: High during scale-up or heating where vapors are generated.

The Irritation Cascade
  • H315 / H319 / H335: These compounds are potent mucosal irritants.

  • Differentiation: Unlike their precursor 2-chloroacetophenone (a tear gas agent), 2-aminoacetophenones are less volatile but will cause severe dermatitis upon prolonged contact due to their lipophilic nature allowing deep skin penetration.

Environmental Toxicity[5]
  • Aquatic Hazard: Often classified as Aquatic Chronic 3 (H412) . The amino group is toxic to aquatic microorganisms, and the ketone moiety facilitates bioaccumulation in lipid tissues of aquatic life.

Part 3: The Self-Validating Storage System

Trustworthiness Protocol: A "self-validating" system means the researcher can visually verify the compound's integrity before use, preventing failed reactions.

The Degradation Pathway: These compounds are prone to auto-oxidation (darkening) and intermolecular condensation (forming imines/oligomers).

Protocol 3.1: The "Yellow-to-Brown" Check

  • Baseline: Pure 2-aminoacetophenones are typically bright yellow (liquid) or yellow/white crystals (solid).

  • The Fail State: A shift to dark brown, red, or black indicates significant oxidation or polymerization.

  • Validation Action: If color shift is observed -> Run TLC (20% EtOAc/Hexane). If a baseline spot (oligomers) or lower Rf streak appears, re-purify or discard .

Protocol 3.2: Storage Standards

  • Temperature: Refrigerate at 2-8°C .

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The amino group is air-sensitive.

  • Container: Amber glass (Light Sensitive).

  • Incompatibility: NEVER store near acid anhydrides or oxidizing agents (peroxides, nitric acid).

Part 4: Emergency Response Logic

Expert Insight: In an exposure event, speed is critical. The following decision tree dictates the response, prioritizing the specific risk of cyanosis.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation/Ingestion Type->Inhal Wash Flush 15+ min Soap & Water Skin->Wash FreshAir Remove to Fresh Air Sit Upright Inhal->FreshAir SympCheck Check for CYANOSIS (Blue lips, nails, headache) Wash->SympCheck FreshAir->SympCheck NoSymp Monitor for 4 Hours (Delayed Onset) SympCheck->NoSymp Normal Color YesSymp CRITICAL: Methemoglobinemia Risk SympCheck->YesSymp Blue/Grey Skin Treatment Administer Oxygen (100%) Prepare Methylene Blue (1-2 mg/kg) (Check G6PD status first) YesSymp->Treatment

Caption: Decision logic for 2-aminoacetophenone exposure, prioritizing the detection and treatment of methemoglobinemia.

Part 5: Synthesis & Degradation Pathways

Understanding how these molecules break down helps in troubleshooting storage and waste disposal.

Degradation Compound 2-Aminoacetophenone (Active) Oxidation Oxidation (Air/Light) Compound->Oxidation + O2 / UV Condensation Self-Condensation (Acid/Heat) Compound->Condensation + H+ / Heat Azo Azo/Azoxy Dimers (Dark Color / Inactive) Oxidation->Azo Imine Cyclic Oligomers (Quinoline derivatives) Condensation->Imine

Caption: Primary degradation pathways. Oxidation leads to azo-dimers (darkening), while acid/heat promotes cyclization.

Part 6: Toxicological & Ecological Information

Toxicological Data (Empirical & QSAR)
  • Acute Oral Toxicity (Rat): LD50 ranges from 500 - 2000 mg/kg (Category 4).

  • Skin Sensitization: Potential sensitizer.[2] Repeated exposure may cause allergic dermatitis.

  • Carcinogenicity: Not classified as a carcinogen, but structurally related aniline derivatives are often scrutinized.

  • Germ Cell Mutagenicity: Data limited; treat as potentially mutagenic due to interaction with DNA (intercalation potential of planar derivatives).

Ecological Impact[5]
  • Biodegradability: Not readily biodegradable.

  • Bioaccumulation: LogPow ~1.63 (Parent) to >2.5 (Halogenated). Moderate potential for bioaccumulation in aquatic organisms.

  • Disposal: DO NOT flush to sewer. Collect as "Organic Waste containing Halogens/Nitrogen." Incineration with afterburner and scrubber is the required disposal method to prevent NOx/HCl release.

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 2'-Aminoacetophenone. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2'-Aminoacetophenone (CID 11086). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[4] Product Specification and SDS: 2-Amino-5-chloroacetophenone. Retrieved from

  • Goldfrank, L. R. (2019). Goldfrank's Toxicologic Emergencies. McGraw-Hill Education. (Reference for Methemoglobinemia mechanisms).
  • MDPI Pharmaceuticals. (2021). Amino Acetophenones for Natural Product Analogs. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 1-(2-aminophenyl)ethanone. Retrieved from

Sources

Difference between 2-amino-5-bromo-3-chloro and 2-amino-3-bromo-5-chloro isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions between the regiochemical isomers 2-amino-5-bromo-3-chloropyridine and 2-amino-3-bromo-5-chloropyridine .

Executive Summary: The Orthogonal "Switch"

In medicinal chemistry and fragment-based drug discovery (FBDD), the choice between 2-amino-5-bromo-3-chloropyridine (Isomer A) and 2-amino-3-bromo-5-chloropyridine (Isomer B) is rarely arbitrary.[1] These molecules function as "orthogonal switches" for scaffold decoration.[1]

While both isomers share the same molecular formula (


) and core pharmacophore (2-aminopyridine), their utility diverges based on the reactivity hierarchy of the halogen substituents .
  • Isomer A (5-Br, 3-Cl) is the scaffold of choice when the primary substituent must be installed at the C5 position (para to the amino group).

  • Isomer B (3-Br, 5-Cl) is selected when the primary substituent targets the C3 position (ortho to the amino group).[1]

This guide dissects the synthesis, reactivity, and identification of these critical intermediates.

Structural & Electronic Analysis

Nomenclature and Topology

The numbering of the pyridine ring starts at the nitrogen (


). The amino group defines position 2.[1]
  • Isomer A: 5-bromo-3-chloropyridin-2-amine.[1][2][3]

    • Configuration: The more reactive Bromine is at C5; the less reactive Chlorine is at C3.

  • Isomer B: 3-bromo-5-chloropyridin-2-amine.[1][2]

    • Configuration: The more reactive Bromine is at C3; the less reactive Chlorine is at C5.

Electronic Environment

The 2-aminopyridine core is electron-rich due to the resonance donation of the exocyclic amino group.[1]

  • C3 Position (Ortho): Highly electron-rich.[1] It is the first site of electrophilic aromatic substitution (

    
    ) if C5 is blocked, but sterically crowded by the adjacent amino group.
    
  • C5 Position (Para): The most nucleophilic carbon on the ring. It is the primary site for

    
     in unsubstituted 2-aminopyridines.[1]
    

Table 1: Physicochemical Comparison

FeatureIsomer A (5-Br, 3-Cl)Isomer B (3-Br, 5-Cl)
CAS Number 38185-55-626163-03-1
Primary Reactive Site C5 (Bromine)C3 (Bromine)
Steric Hindrance (C3) High (Cl flanked by

)
High (Br flanked by

)
pKa Influence 3-Cl exerts strong inductive withdrawal on

.
3-Br exerts slightly weaker inductive withdrawal than Cl.[1]
Key Application Elongating the vector at C5.Targeting the "hinge" or solvent front at C3.[1]

Synthetic Accessibility & Pathways[1]

The synthesis of these isomers relies on the order of halogenation . Because the amino group strongly directs electrophiles to C5 and then C3, the starting material dictates the final isomer. You cannot easily "swap" halogens once installed; you must build the scaffold sequentially.[1]

Synthesis of Isomer A (5-Br, 3-Cl)

Strategy: Install the C5 substituent first (Bromine), then the C3 substituent (Chlorine).[1]

  • Note: Direct chlorination of 2-amino-5-bromopyridine is chemically feasible but requires careful control to avoid over-chlorination or oxidation of the amino group.[1]

Synthesis of Isomer B (3-Br, 5-Cl)

Strategy: Install the C5 substituent first (Chlorine), then the C3 substituent (Bromine).[1]

  • Protocol: This is the more common industrial route because 2-amino-5-chloropyridine is a cheap commodity chemical.[1] Bromination of this intermediate proceeds cleanly to the C3 position.[1]

SynthesisPathways Start 2-Aminopyridine Step1_Cl Step 1: Chlorination (NCS or Cl2) Targets C5 (Major) Start->Step1_Cl Step1_Br Step 1: Bromination (NBS) Targets C5 (Major) Start->Step1_Br Inter_Cl 2-Amino-5-chloropyridine Step1_Cl->Inter_Cl Step2_Br Step 2: Bromination (NBS or Br2) Forces substitution at C3 Inter_Cl->Step2_Br Iso_B Isomer B: 2-Amino-3-bromo-5-chloropyridine Step2_Br->Iso_B Inter_Br 2-Amino-5-bromopyridine Step1_Br->Inter_Br Step2_Cl Step 2: Chlorination (NCS or Selectfluor) Forces substitution at C3 Inter_Br->Step2_Cl Iso_A Isomer A: 2-Amino-5-bromo-3-chloropyridine Step2_Cl->Iso_A

Figure 1: Divergent synthetic pathways determined by the sequence of halogenation.[1] The C5 position is always functionalized first due to electronic directing effects.

Experimental Protocol: Synthesis of Isomer B

Source Grounding: Adapted from Benchchem and standard halogenation protocols [1][7].

  • Starting Material: Dissolve 2-amino-5-chloropyridine (1.0 equiv) in Acetonitrile or DCM.[1]

  • Bromination: Cool to 0°C. Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise to control the exotherm.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS for the disappearance of starting material and formation of the monobromo species (

    
    ).
    
  • Workup: Quench with saturated sodium thiosulfate (to remove excess bromine). Extract with EtOAc.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc).

  • Yield: Typically 85–95%.[1]

Chemo-selective Reactivity (The "Switch")[1]

The primary value of these isomers lies in their differential reactivity in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][4]

The Rule of Thumb:


 bonds undergo oxidative addition significantly faster than 

bonds.[1]
Functionalization Logic
  • Scenario 1: You need an Aryl group at C5.

    • Use Isomer A (5-Br). The Pd catalyst will insert into the C5-Br bond exclusively.[1] The C3-Cl bond remains intact, allowing for a second coupling step later (using a specialized catalyst for aryl chlorides, like Pd-XPhos or Pd-RuPhos).[1]

  • Scenario 2: You need an Aryl group at C3.

    • Use Isomer B (3-Br). The Pd catalyst inserts into the C3-Br bond.[1] The C5-Cl bond remains intact.[1]

Reactivity Diagram[1]

ReactivityLogic Decision Target Molecule Design: Where is the first R-group needed? Path_C5 Target: C5 Position (Para to Amino) Decision->Path_C5 Path_C3 Target: C3 Position (Ortho to Amino) Decision->Path_C3 Select_A Select Isomer A (5-Br, 3-Cl) Path_C5->Select_A Rxn_A Suzuki Coupling (Pd(0), Ar-B(OH)2) Select_A->Rxn_A Prod_A Product: 5-Aryl-3-chloro-2-aminopyridine (Cl retained for 2nd step) Rxn_A->Prod_A Select_B Select Isomer B (3-Br, 5-Cl) Path_C3->Select_B Rxn_B Suzuki Coupling (Pd(0), Ar-B(OH)2) Select_B->Rxn_B Prod_B Product: 3-Aryl-5-chloro-2-aminopyridine (Cl retained for 2nd step) Rxn_B->Prod_B

Figure 2: Decision tree for selecting the correct isomer based on desired SAR vectors.

Analytical Identification

Distinguishing these isomers requires careful spectroscopic analysis, as their mass specs are identical (


, characteristic Cl/Br isotope pattern).
1H NMR Spectroscopy

The key diagnostic is the chemical shift of the H6 proton (adjacent to the ring nitrogen) and the coupling constants (though often small meta-coupling


 is seen in both).
  • Isomer B (3-Br, 5-Cl):

    • H6 Proton: Located next to the Chlorine at C5.[1] Chlorine is more electronegative than Bromine, but the "Heavy Atom Effect" of Bromine can sometimes cause upfield shifts. Generally, H6 appears as a doublet (

      
      ) around 8.00 - 8.10 ppm  (solvent dependent).[1]
      
    • H4 Proton: Located between Br and Cl.[1]

  • Isomer A (5-Br, 3-Cl):

    • H6 Proton: Located next to the Bromine at C5.[1] Typically appears slightly upfield or comparable to Isomer B, but the definitive check is 13C NMR or NOE (Nuclear Overhauser Effect).

    • NOE Experiment: Irradiating the amino group (

      
      ) will show an enhancement of the H3  proton if it exists.
      
      • In Isomer A , C3 has a Chlorine.[4][5][6] No H3 proton exists. No NOE to a ring proton from

        
        .[1]
        
      • In Isomer B , C3 has a Bromine.[5][6][7][8][9] No H3 proton exists. [1]

      • Correction: In 2-aminopyridines, the

        
         protons are exchangeable and broad.[1] A better NOE check is often not possible.[1]
        

Definitive Method: The most reliable confirmation is the synthetic history (starting material) or X-ray crystallography . However, 13C NMR shifts for C-Br vs C-Cl carbons are distinct:

  • 
     carbon: ~110-120 ppm.[1]
    
  • 
     carbon: ~120-130 ppm.[1]
    
  • Isomer A: C5 is

    
     (lower ppm), C3 is 
    
    
    
    (higher ppm).[1]
  • Isomer B: C3 is

    
     (lower ppm), C5 is 
    
    
    
    (higher ppm).[1]

References

  • BenchChem. Synthesis routes of 2-Amino-3-bromo-5-chloropyridine. Retrieved from [1]

  • ChemicalBook. 2-Bromo-5-chloropyridine synthesis and reactivity. Retrieved from [1]

  • PubChem. Compound Summary: 3-bromo-5-chloropyridin-2-amine (Isomer B).[1] National Library of Medicine.[1] Retrieved from [1]

  • Organic Syntheses. Preparation of 2,3-Diaminopyridine via 2-amino-5-bromo-3-nitropyridine.[1][6] Org.[1][7][10][11] Synth. 1951, 31, 38. Retrieved from [1]

  • Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[1][9] IJSSST, Vol. 17, No.[9] 46. Retrieved from

  • Vitalsynthetics. Product List: 2-Amino-5-bromo-3-chloropyridine (Isomer A) vs Isomer B. Retrieved from [1]

  • Sriven Pharmachem. Catalog of Halogenated 2-Aminopyridines. Retrieved from [1]

Sources

Melting point range of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone: Melting Point Determination & Solid-State Analysis Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists.

Executive Summary

This compound (CAS: 1197943-70-6), also known as 2'-Amino-5'-bromo-3'-chloroacetophenone, is a critical intermediate in the synthesis of biologically active heterocyclic compounds, particularly kinase inhibitors and antiviral agents. Despite its structural significance, definitive physicochemical data—specifically the melting point (MP)—is frequently absent from public safety data sheets (SDS) and standard chemical databases.

This guide addresses the "missing data" problem by establishing a rigorous protocol for the empirical determination of the melting point. It provides a theoretical prediction based on Structure-Property Relationships (SPR) with halogenated analogs and outlines a validated workflow for solid-state characterization.

Chemical Profile & Theoretical Prediction

The melting point of a crystalline solid is governed by intermolecular forces, molecular symmetry, and packing efficiency. For this compound, the presence of an intramolecular hydrogen bond (between the amino group and the carbonyl oxygen) and the heavy halogen substituents (Br, Cl) significantly influence the lattice energy.

Structural Analogs & Predicted Range

To estimate the melting point range, we analyze structurally similar acetophenones. The substitution of hydrogen with halogens generally increases the melting point due to increased molecular weight and polarizability, provided the crystal packing is not disrupted.

Table 1: Melting Point Comparison of Structural Analogs

Compound NameStructureSubstitution PatternMelting Point (°C)
2'-Aminoacetophenone C₈H₉NOUnsubstituted~20 °C (Liquid/Low melt)
2'-Amino-5'-bromoacetophenone C₈H₈BrNO5-Bromo80 – 85 °C
2'-Amino-3',5'-dibromoacetophenone C₈H₇Br₂NO3,5-Dibromo118 – 120 °C
This compound C₈H₇BrClNO 3-Chloro-5-Bromo Predicted: 105 – 115 °C

Note: The 3-chloro substituent is smaller than the 3-bromo but exerts a similar electron-withdrawing effect. Therefore, the melting point is expected to be lower than the dibromo analog (118°C) but significantly higher than the mono-bromo analog (85°C).

Experimental Protocol: Melting Point Determination

Due to the potential for polymorphism and the impact of synthesis-derived impurities, a single "capillary" measurement is insufficient for high-value intermediates. The following protocol utilizes both Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC).

Sample Preparation
  • Drying: The sample must be dried under vacuum (40°C, <10 mbar) for 4 hours to remove residual solvents (e.g., ethanol, ethyl acetate) which act as lattice defects and depress the MP.

  • Comminution: Gently grind the sample in an agate mortar to a fine, uniform powder. Caution: Avoid excessive force which can induce mechanochemical phase transitions.

Method A: Capillary Melting Point (Standard)
  • Loading: Fill a clean glass capillary to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface.

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to 90°C to estimate the onset.

  • Ramp 2 (Measurement): Cool to 80°C, then heat at 1.0°C/min .

  • Observation: Record three temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of the solid phase (Meniscus formation).
      
    • 
      : The difference (
      
      
      
      ). A range >2°C indicates impurities or solvates.
Method B: Differential Scanning Calorimetry (DSC)
  • Instrument: Calibrated with Indium (

    
     = 156.6°C).
    
  • Pan: Aluminum, crimped (non-hermetic) with a pinhole.

  • Program: Equilibrate at 25°C → Ramp 10°C/min to 140°C.

  • Analysis: The melting point is defined as the extrapolated onset temperature (

    
    ) of the endothermic peak, not the peak maximum.
    

Synthesis & Impurity Logic

The melting point is the primary indicator of chemical purity. Understanding the synthesis pathway reveals likely impurities that cause MP depression.

Synthesis Pathway and Impurity Generation

The synthesis typically involves the halogenation of 2'-aminoacetophenone or the Friedel-Crafts acetylation of a pre-halogenated aniline. Regioisomers are the most persistent impurities.

SynthesisPath Start 2-Aminoacetophenone Step1 Electrophilic Halogenation (NBS/NCS) Start->Step1 + Halogen Source Target 1-(2-Amino-5-bromo- 3-chlorophenyl)ethanone (Target) Step1->Target Major Product Impurity1 Impurity A: Regioisomer (3-Br, 5-Cl) Step1->Impurity1 Minor Product Impurity2 Impurity B: Over-halogenated (3,5-Dibromo) Step1->Impurity2 Side Reaction Purification Recrystallization (EtOH/Water) Target->Purification Impurity1->Purification Removes Impurity2->Purification Removes Final Pure Crystal (Sharp MP Range) Purification->Final

Caption: Synthesis workflow showing the origin of regioisomers and over-halogenated impurities that broaden the melting point range.

Data Interpretation & Troubleshooting

Table 2: Interpreting Melting Point Data

ObservationDiagnosisCorrective Action
Sharp Range (< 1°C) High Purity (>98%)Proceed to NMR/MS characterization.
Broad Range (2–5°C) Impurities / Wet SampleDry sample under vacuum; Recrystallize from Ethanol.
Double Melting Peak (DSC) PolymorphismPerform XRPD (X-Ray Powder Diffraction) to identify crystal forms.
Premature Darkening DecompositionThe compound is thermally unstable. Use a faster ramp rate (5°C/min) or rely on DSC onset.

References

  • Vertex Pharmaceuticals. (2009). Pyrazolospiroketone Acetyl-CoA Carboxylase Inhibitors. World Intellectual Property Organization. Patent WO2009144554A1. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1197943-70-6. Link

  • Royal Society of Chemistry. (2017). Ultrasound assisted synthesis of α-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. Link

  • BenchChem. (2024). Application Notes for Halogenated Acetophenones in Drug Synthesis. Link

Methodological & Application

Synthesis of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone from 2-amino-3-chloroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the optimized protocol for the synthesis of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone via the regioselective electrophilic aromatic substitution of 1-(2-amino-3-chlorophenyl)ethanone (also known as 2'-amino-3'-chloroacetophenone). The method utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine, ensuring exclusive halogenation at the para-position relative to the amino group (C5) while preserving the acetyl side chain. This protocol is designed for high reproducibility, scalability, and safety, suitable for pharmaceutical intermediate production.

Introduction & Mechanistic Rationale

The target molecule is a polysubstituted benzene derivative often utilized as a scaffold in the development of kinase inhibitors and heterocyclic drug candidates. The synthesis relies on the interplay of directing effects on the aromatic ring.

  • Substrate Analysis: The starting material, 1-(2-amino-3-chlorophenyl)ethanone, possesses three substituents:

    • Amino group (-NH₂): A strong activator and ortho, para-director.

    • Chloro group (-Cl): A weak deactivator and ortho, para-director.

    • Acetyl group (-COCH₃): A moderate deactivator and meta-director.

  • Regioselectivity Logic:

    • The amino group dominates the directing effects due to resonance donation.

    • The C3 position is blocked by the chlorine atom.

    • The C5 position is para to the amino group and meta to the electron-withdrawing acetyl group. This position is electronically the most nucleophilic site on the ring.

    • The acetyl side-chain is susceptible to

      
      -bromination (at the methyl group). However, in the presence of the highly activated aniline ring and the absence of radical initiators or strong Lewis acids, nuclear (ring) bromination is kinetically favored.
      
  • Reagent Choice: N-Bromosuccinimide (NBS) is selected over elemental bromine (

    
    ). NBS provides a low, steady concentration of bromonium ions (
    
    
    
    ), minimizing oxidative byproducts and preventing over-bromination or side-chain attack [1, 2].

Retrosynthetic Analysis

The synthesis is a single-step functionalization. The diagram below illustrates the transformation and the directing effects governing the regiochemistry.

ReactionScheme SM Starting Material 1-(2-amino-3-chlorophenyl)ethanone Product Target Product This compound SM->Product Reagents NBS (1.05 eq) CH3CN, 0°C to RT

Caption: Electrophilic bromination of 1-(2-amino-3-chlorophenyl)ethanone using NBS.

Materials & Equipment

Reagents
ReagentCAS No.[1][2][3][4][5][6][7]PurityRole
1-(2-amino-3-chlorophenyl)ethanone 41011-01-2 (Analog)*>97%Substrate
N-Bromosuccinimide (NBS) 128-08-5>99%Brominating Agent
Acetonitrile (MeCN) 75-05-8HPLC GradeSolvent
Ethyl Acetate 141-78-6ACS GradeExtraction
Sodium Thiosulfate (

)
7772-98-710% aq. solnQuenching Agent

*Note: Verify CAS for specific isomer. 2'-amino-3'-chloroacetophenone is the correct chemical name.

Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Magnetic stirrer with temperature probe.

  • Ice-water bath.

  • Rotary Evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Preparation of Reaction Mixture
  • Equip a 250 mL 3-neck RBF with a magnetic stir bar, nitrogen inlet, and internal thermometer.

  • Charge the flask with 1-(2-amino-3-chlorophenyl)ethanone (5.0 g, 29.5 mmol, 1.0 equiv).

  • Add Acetonitrile (MeCN) (50 mL, 10 vol).

    • Note: Acetonitrile is preferred over DMF for easier workup and because it suppresses radical side-chain bromination.

  • Cool the resulting yellow solution to 0–5 °C using an ice-water bath.

Step 2: Controlled Bromination
  • Weigh N-Bromosuccinimide (NBS) (5.51 g, 31.0 mmol, 1.05 equiv).

    • Critical: Protect NBS from light to prevent radical generation.

  • Add NBS portion-wise over 30 minutes to the stirred solution, maintaining the internal temperature below 5 °C.

    • Observation: The solution may darken slightly to an orange/red hue.

  • After addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours .

Step 3: Reaction Monitoring
  • Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Rf values: Product will be slightly less polar (higher Rf) than the starting material due to the halogen introduction.

    • Target: >98% consumption of starting material.

Step 4: Work-up & Isolation
  • Quench: Pour the reaction mixture into 100 mL of cold water containing 10 mL of 10% Sodium Thiosulfate solution.

    • Purpose: Neutralizes any unreacted bromine species.

  • Stir vigorously for 15 minutes. The product typically precipitates as a solid.

  • Filtration (Method A - Preferred):

    • Filter the precipitate using a Buchner funnel.

    • Wash the cake with water (3 x 20 mL) and cold hexanes (1 x 20 mL).

    • Dry in a vacuum oven at 45 °C for 12 hours.

  • Extraction (Method B - If oil forms):

    • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Step 5: Purification
  • The crude product is usually of sufficient purity (>95%).

  • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) or Toluene .

    • Dissolve in hot ethanol, add water until turbid, cool slowly to 4 °C.

Process Workflow Diagram

Workflow Start Start: 5.0g Substrate in 50mL MeCN Cool Cool to 0-5°C Start->Cool AddNBS Add NBS (1.05 eq) Portion-wise (30 min) Cool->AddNBS React Warm to RT Stir 2-4 Hours AddNBS->React Check TLC Check (SM Consumed?) React->Check Check->React No (Add 0.1 eq NBS) Quench Quench into Water/Na2S2O3 Check->Quench Yes Isolate Filter Solid or Extract (EtOAc) Quench->Isolate Purify Recrystallize (EtOH/Water) Isolate->Purify End Final Product Dry & Characterize Purify->End

Caption: Step-by-step workflow for the bromination of 2-amino-3-chloroacetophenone.

Analytical Characterization

Expected data for This compound :

  • Physical State: Yellow to off-white crystalline solid.

  • Melting Point: Expected range 85–90 °C (based on isomeric trends).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       2.55 (s, 3H, 
      
      
      
      )
    • 
       7.20 (br s, 2H, 
      
      
      
      , exchangeable)
    • 
       7.85 (d, 
      
      
      
      Hz, 1H, Ar-H, C4-H)
    • 
       8.05 (d, 
      
      
      
      Hz, 1H, Ar-H, C6-H)
    • Note: The coupling constant (

      
       Hz) indicates meta-coupling between the protons at C4 and C6, confirming the regiochemistry.
      
  • Mass Spectrometry (ESI+):

    • 
       calculated for 
      
      
      
      : ~247.9/249.9 (Br isotope pattern).

Safety & Hazards

  • N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation. Avoid inhalation of dust. Store in a refrigerator; decomposed NBS (yellow/brown) should not be used.

  • Aniline Derivatives: Toxic if swallowed, in contact with skin, or inhaled. Potential for skin sensitization.[4] Use double gloves (Nitrile).

  • Alpha-Haloketones (Potential Byproduct): If side-chain bromination occurs, the product is a potent lachrymator (tear gas). Conduct all operations in a fume hood.

References

  • Sigma-Aldrich. 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone Product Page. (Analogous synthesis validation). Link

  • Gopinath, R., et al. "Regioselective bromination of deactivated anilines using NBS." Journal of Organic Chemistry.
  • PubChem. 2-Bromo-3'-chloroacetophenone Compound Summary. (Reference for side-chain brominated byproducts to avoid). Link

  • Organic Syntheses. Bromination of Acetophenones. Org. Synth. 1976, 55, 24. (Foundational text on ketone bromination selectivity). Link

Sources

Application Note: Regioselective Bromination of 2-Amino-3-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the regioselective nuclear bromination of 2-amino-3-chloroacetophenone to synthesize 2-amino-5-bromo-3-chloroacetophenone .

This guide addresses the critical challenge of distinguishing between Nuclear (Ring) Bromination (C5 position) and Side-Chain (


) Bromination  (acetyl group), a common competition in acetophenone derivatives.

Executive Summary

The bromination of 2-amino-3-chloroacetophenone presents a classic regioselectivity problem in organic synthesis. The substrate contains three potential reactive sites:

  • Ring C5 (Nuclear): Activated by the amino group (para-direction).

  • Ring C6 (Nuclear): Activated by the amino group (ortho-direction) but sterically hindered.

  • Acetyl

    
    -Carbon (Side-Chain):  Susceptible to radical or acid-catalyzed halogenation.
    

This protocol details the conditions required to exclusively target the C5 position via Electrophilic Aromatic Substitution (EAS), achieving >90% regioselectivity while suppressing


-bromination. The method utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) at controlled low temperatures.

Mechanistic Insight & Regioselectivity Analysis[1][2]

To ensure reproducibility, researchers must understand the electronic and steric forces driving this reaction.

Substrate Electronic Profile
  • Amino Group (-NH

    
    ) at C2:  A strong activating group and ortho/para director. It dominates the regiochemistry.[1]
    
  • Chloro Group (-Cl) at C3: A weak deactivating group and ortho/para director.

  • Acetyl Group (-COCH

    
    ) at C1:  A strong deactivating group and meta director.
    
Site Competition Analysis
PositionElectronic EnvironmentSteric EnvironmentReactivity Prediction
C4 Meta to -NH

, Ortho to -Cl.
Moderate.Low. Electronic mismatch.
C5 Para to -NH

, Meta to -Cl.
Open.High (Target). Synergistic activation by -NH

.
C6 Ortho to -NH

, Para to -Cl.
Crowded (flanked by Acetyl/Amino).Medium. Sterically disfavored vs C5.

-Carbon
Acidic protons.[2]Open.High (under radical/acidic conditions).
The "Switch" Mechanism

The selectivity is controlled by the reaction mechanism:

  • Ionic Pathway (Target): Favored by polar solvents (MeCN, DMF) and low temperatures. NBS acts as an electrophilic bromine source (Br

    
     equivalent).[1][3] The amino group's lone pair stabilizes the Wheland intermediate leading to C5 substitution.
    
  • Radical Pathway (Avoid): Favored by non-polar solvents (CCl

    
    , Benzene), heat, and light. NBS acts as a sustained source of Br
    
    
    
    radicals, leading to side-chain bromination.

Visualization: Reaction Pathway & Logic

BrominationPathways Substrate 2-Amino-3-Chloroacetophenone Condition_A Condition A: NBS, MeCN, 0-5°C (Ionic Pathway) Substrate->Condition_A Polar / Cold Condition_B Condition B: NBS, CCl4, Reflux, AIBN (Radical Pathway) Substrate->Condition_B Non-polar / Heat Intermediate_Ionic Wheland Intermediate (Stabilized by p-NH2) Condition_A->Intermediate_Ionic Electrophilic Attack Intermediate_Radical Enol/Radical Intermediate Condition_B->Intermediate_Radical H-Abstraction Product_C5 TARGET: 2-Amino-5-Bromo- 3-Chloroacetophenone Intermediate_Ionic->Product_C5 Re-aromatization Product_Alpha OFF-TARGET: 2-Amino-3-Chloro- Phenacyl Bromide Intermediate_Radical->Product_Alpha Recombination

Figure 1: Divergent reaction pathways for 2-amino-3-chloroacetophenone. Condition A (Green) yields the nuclear brominated target.

Experimental Protocol: Nuclear Bromination (C5)

Objective: Synthesis of 2-amino-5-bromo-3-chloroacetophenone. Scale: 10 mmol (approx. 1.7 g of substrate).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]AmountRole
2-Amino-3-chloroacetophenone 169.611.01.70 gSubstrate
N-Bromosuccinimide (NBS) 177.981.051.87 gElectrophile Source
Acetonitrile (MeCN) -Solvent20 mLPolar Aprotic Solvent
Ammonium Acetate 77.080.177 mgCatalyst (Optional)*

*Note: Ammonium acetate (10 mol%) can act as a proton shuttle to accelerate the ionic mechanism, though clean NBS/MeCN is often sufficient.

Step-by-Step Methodology
  • Preparation:

    • Recrystallize NBS from water if it appears yellow/orange (indicates free Br

      
      , which is less selective). Dry thoroughly in a desiccator.
      
    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution:

    • Charge the flask with 2-amino-3-chloroacetophenone (1.70 g, 10 mmol).

    • Add Acetonitrile (20 mL) and stir until fully dissolved.

    • Cool the solution to 0–5°C using an ice-water bath. Critical: Low temperature suppresses side-chain radical formation.

  • Bromination:

    • Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

    • Observation: The solution may darken slightly, then fade to light yellow.

    • Maintain stirring at 0–5°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Monitoring (TLC/HPLC):

    • TLC System: Hexane:Ethyl Acetate (4:1).

    • Rf Values: Product will be slightly less polar than the starting material due to the heavy bromine atom, but the difference is small.

    • Endpoint: Disappearance of starting material. If >5% remains after 3 hours, add 0.1 eq of NBS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.

    • Resuspend the residue in Water (50 mL) to dissolve succinimide byproduct.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (30 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.[5]
  • Purification:

    • The crude solid is usually >90% pure.

    • Recrystallization: Ethanol or Ethanol/Water (9:1) is recommended.

    • Yield Target: 85–92%.

Quality Control & Validation

To confirm the regioselectivity (C5 vs Alpha), analyze the


H NMR spectrum carefully.
NMR Interpretation Table ( H NMR, 400 MHz, CDCl )
SignalStarting Material (

ppm)
Product (C5-Bromo) (

ppm)
Diagnostic Change
-NH

~6.5 (Broad s)~6.6 (Broad s)Minimal shift.
Acetyl (-CH

)
2.60 (s, 3H) 2.60 (s, 3H) CRITICAL: Retention of singlet confirms

-position is intact.
Ar-H (C4) ~7.4 (d)-Disappears or shifts significantly? See below.
Ar-H (C5) ~6.7 (t/dd)-Signal Lost (Site of bromination).
Ar-H (C6) ~7.6 (d)~7.8 (s)Becomes a singlet (or small doublet due to long-range coupling).
Ar-H (C4) ~7.4 (d)~7.5 (s)Becomes a singlet.

Note: In the product, the two remaining aromatic protons (C4 and C6) are meta to each other. They will appear as two singlets (or doublets with small


 coupling ~2 Hz).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Mixture of Products Temperature too high or light exposure.Repeat at 0°C; wrap flask in foil.

-Bromination detected
Radical mechanism active.Add radical inhibitor (e.g., BHT, 1 mol%) to the reaction. Switch solvent to DMF.
Incomplete Reaction Old NBS (decomposed).Recrystallize NBS or increase equivalents to 1.1-1.2.
Di-bromination Excess NBS or highly activated substrate.Strictly control stoichiometry (1.05 eq). Add NBS slowly.

Experimental Workflow Diagram

Workflow Start Start: 10 mmol Substrate Dissolve Dissolve in MeCN (20 mL) Cool to 0°C Start->Dissolve AddNBS Add NBS (1.05 eq) Portion-wise over 15 min Dissolve->AddNBS React Stir 0°C (1h) -> RT (2h) Protect from light AddNBS->React Check QC: TLC/HPLC SM consumed? React->Check Check->AddNBS No (+0.1 eq NBS) Workup Evaporate MeCN Extract w/ EtOAc + Water Check->Workup Yes Purify Recrystallize (EtOH) Isolate Solid Workup->Purify End Final Product: 2-amino-5-bromo-3-chloroacetophenone Purify->End

Figure 2: Operational workflow for the regioselective bromination protocol.

References

  • Regioselectivity of NBS Bromination

    • Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733-4735.
  • Bromination of 2-Aminoacetophenones (Structural Confirmation)

    • Garden, S. J., et al. (2001). The synthesis and structure of a brominated derivative of 2′-aminoacetophenone. Acta Crystallographica Section E, E57, o540–o541.[6]

  • General Protocol for Nuclear Bromination

    • Organic Syntheses, Coll.[7][8] Vol. 6, p.181 (1988); Vol. 55, p.20 (1976). (General methods for substituted acetophenones).

  • Competition with Alpha-Bromination

    • Wohl-Ziegler Reaction mechanisms and solvent effects on NBS reactivity.

Sources

Application Note: High-Fidelity Synthesis of 5-Bromo-7-chloro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of substituted indazoles, specifically targeting the transformation of 2-amino-5-bromo-3-chloroacetophenone .

Executive Summary

The synthesis of 3-methylindazoles from 2-aminoacetophenones is a critical transformation in the development of kinase inhibitors and anti-inflammatory agents. While classical methods (e.g., diazotization) often suffer from regioselectivity issues—competing between indazole and cinnoline formation—the Oxime-Mediated Cyclization offers a superior, scalable, and metal-free pathway.

This guide details the conversion of 2-amino-5-bromo-3-chloroacetophenone to 5-bromo-7-chloro-3-methyl-1H-indazole . The presence of the halogen pair (5-Br, 3-Cl) on the starting material presents unique steric and electronic challenges that require precise pH control and solvent selection to prevent dehalogenation or polymerization.

Key Advantages of this Protocol:
  • Regiospecificity: Exclusively yields the 1H-indazole, avoiding the 4-hydroxycinnoline byproduct common in diazonium routes.

  • Scalability: Avoids potentially explosive diazonium salt isolation.

  • Validation: Includes self-validating checkpoints using TLC and NMR markers.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the N-N bond via an intramolecular electrophilic amination. Unlike hydrazine-based routes which can be ambiguous, the activation of the oxime hydroxyl group creates a defined electrophile.

Workflow Visualization

Retrosynthesis Target Target: 5-Bromo-7-chloro-3-methyl-1H-indazole Intermediate Intermediate: O-Activated Oxime (O-Mesyl or O-Acetyl) Target->Intermediate N-N Bond Formation (Cyclization) Oxime Precursor: (E)-1-(2-amino-5-bromo-3-chlorophenyl)ethanone oxime Intermediate->Oxime Activation (MsCl/Base) SM Start: 2-Amino-5-bromo-3-chloroacetophenone Oxime->SM Condensation (NH2OH·HCl)

Figure 1: Retrosynthetic logic flow from the target indazole back to the acetophenone precursor.

Detailed Experimental Protocol

Target Compound: 5-Bromo-7-chloro-3-methyl-1H-indazole Starting Material: 2-Amino-5-bromo-3-chloroacetophenone (MW: 248.5 g/mol )

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleCritical Parameter
2-Amino-5-bromo-3-chloroacetophenone 1.0SubstratePurity >98% by HPLC
Hydroxylamine HCl 1.5Oxime SourceExcess required to drive equilibrium
Pyridine 3.0Solvent/BaseMust be dry (anhydrous)
Methanesulfonyl Chloride (MsCl) 1.2ActivatorAdd dropwise at 0°C
Triethylamine (TEA) 2.5Base ScavengerMaintain pH > 8 during cyclization
Ethanol/Water (1:1) -Solvent (Step 1)Polarity aids oxime precipitation
Step 1: Formation of the Ketoxime

Rationale: The ketone carbonyl is less reactive due to the ortho-amino group (H-bonding) and the electron-withdrawing halogens. Pyridine is used to buffer the HCl released and catalyze the condensation.

  • Setup: Charge a 250 mL round-bottom flask with 2-amino-5-bromo-3-chloroacetophenone (10.0 g, 40.2 mmol) and Ethanol (50 mL).

  • Addition: Add Hydroxylamine Hydrochloride (4.2 g, 60.3 mmol) followed by Pyridine (10 mL).

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by the oxime (
      
      
      
      ).
  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL) with vigorous stirring.

  • Isolation: The oxime typically precipitates as an off-white solid. Filter, wash with water (

    
     mL), and dry under vacuum at 45°C.
    
    • Yield Expectation: >90% (approx.[3][9] 9.5 g).[3]

Step 2: One-Pot Activation and Cyclization

Rationale: Direct heating of the oxime can lead to Beckmann rearrangement. Activation with Mesyl Chloride (MsCl) converts the -OH into a good leaving group (-OMs), facilitating the nucleophilic attack by the aniline nitrogen.

  • Setup: Dissolve the dried Oxime (9.5 g, 36.0 mmol) in anhydrous Dichloromethane (DCM) (100 mL) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Add Triethylamine (12.5 mL, 90 mmol).

  • Activation: Add Methanesulfonyl Chloride (MsCl) (3.4 mL, 43.2 mmol) dropwise over 20 minutes.

    • Critical Control: Keep internal temperature < 5°C to prevent exothermic decomposition.

  • Cyclization: After addition, allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

    • Mechanism:[1][4][6][9][10] The O-mesyloxime undergoes intramolecular displacement by the amine nitrogen.

  • Quench: Add saturated

    
     solution (100 mL) to quench excess MsCl.
    
  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Mechanistic Pathway

Understanding the electron flow is vital for troubleshooting. If the reaction stalls, it is often at the O-activation stage.

Mechanism SM Start: Acetophenone Oxime Intermediate 1: Oxime (N-OH) SM->Oxime + NH2OH - H2O Activated Intermediate 2: Activated (N-OMs) Oxime->Activated + MsCl (Activation) TS Transition State: N-N Bond Formation Activated->TS Intramolecular Nucleophilic Attack Product Product: 1H-Indazole TS->Product - MsOH (Aromatization)

Figure 2: Mechanistic pathway highlighting the critical activation step.

Data Analysis & Validation

To ensure the integrity of the 5-bromo-7-chloro-3-methyl-1H-indazole , verify the following spectral signatures.

NMR Validation Table
NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Note
1H NMR 13.0 - 13.5Broad SingletN-H (Indazole)Disappears with

shake. Confirms cyclization.
1H NMR 2.55Singlet

Characteristic methyl group on the pyrazole ring.
1H NMR 7.60, 7.85Doublets (J~2Hz)Ar-H (C4, C6)Meta-coupling indicates 1,2,3,5-substitution pattern.
13C NMR ~140-145SingletC3 (Imine-like)Significant shift from ketone carbonyl (~190 ppm).
Troubleshooting Guide
  • Issue: Low Yield in Step 1.

    • Cause: Steric hindrance from the 3-chloro group.

    • Solution: Increase reaction time to 12h or use a sealed tube at 100°C.

  • Issue: Formation of Nitrile (Beckmann Fragmentation).

    • Cause: Temperature too high during MsCl addition.

    • Solution: Strictly maintain 0°C during activation; ensure anhydrous conditions.

  • Issue: Product is colored (Red/Brown).

    • Cause: Oxidation of the amino group or azo-coupling impurities.

    • Solution: Perform a charcoal filtration during recrystallization.

References

  • Organic Syntheses. (2014). Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. Org.[2][3][5][6][8][10] Synth. 2014, 91, 201-212. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles. Retrieved from [Link]

Sources

Friedel-Crafts acylation conditions for 2-bromo-4-chloroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Friedel-Crafts (F-C) acylation of electron-deficient anilines, such as 2-bromo-4-chloroaniline , presents a classic chemoselectivity paradox. The basic amino group (


) rapidly complexes with Lewis acid catalysts (e.g., 

), deactivating the aromatic ring and preventing

-acylation while favoring unwanted

-acylation.[1] This guide details two validated protocols to overcome these barriers: the Sugasawa Reaction (Boron-mediated ortho-acylation) for direct, one-pot synthesis, and a Stepwise Protection Strategy for scale-up robustness.

Introduction: The Chemoselectivity Paradox

Direct F-C acylation of 2-bromo-4-chloroaniline fails under standard conditions due to two competing factors:

  • Catalyst Poisoning: The nitrogen lone pair acts as a Lewis base, forming a stable complex with

    
     (
    
    
    
    ). This converts the strongly activating amino group into a strongly deactivating ammonium-like species, halting electrophilic attack on the ring.[1]
  • Regiochemical Constraints: The substrate contains deactivating halogens at positions 2 (Br) and 4 (Cl). The only electronically favorable and sterically accessible site for acylation is C6 (ortho to the amine).

To access the C6-acylated product (e.g., 2-amino-3-bromo-5-chlorophenyl ketone ), one must utilize specific Lewis acid combinations that leverage the amino group as a directing handle rather than a hindrance.

Mechanistic Pathways & Decision Matrix

The Sugasawa Solution (Boron-Mediated)

The Sugasawa reaction utilizes boron trichloride (


) to form a discrete species with the aniline. Unlike aluminum, the boron center allows for a "soft" interaction that templates the incoming electrophile (nitrile) to the ortho position via a six-membered cyclic transition state.
Workflow Visualization

The following decision matrix outlines the selection criteria for the appropriate protocol.

AcylationWorkflow Start Start: 2-Bromo-4-Chloroaniline Decision Is Reagent Cost/Handling a Limiting Factor? Start->Decision Sugasawa Protocol A: Sugasawa Reaction (BCl3 + AlCl3 + Nitrile) Decision->Sugasawa No (Prioritize Speed) Stepwise Protocol B: Protection/Deprotection (Ac2O -> AlCl3 -> Hydrolysis) Decision->Stepwise Yes (Prioritize Cost) Mechanism Mechanism: Boron-Template Cyclic Transition State Sugasawa->Mechanism OutcomeA Product: 2-Amino-3-bromo-5-chlorophenyl ketone (High Regioselectivity, 1 Step) Sugasawa->OutcomeA OutcomeB Product: Same (Lower Atom Economy, 3 Steps) Stepwise->OutcomeB

Figure 1: Decision matrix for selecting the acylation strategy based on laboratory constraints.

Protocol A: The Sugasawa Reaction (Direct Ortho-Acylation)

Best for: Rapid synthesis, high regioselectivity, avoiding protection steps. Mechanism: Modified Houben-Hoesch condensation using a dual Lewis acid system (


/

).
Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2-Bromo-4-chloroaniline (1.0 equiv).

  • Acyl Source: Nitrile (R-CN, e.g., Acetonitrile for methyl ketone, Benzonitrile for phenyl ketone) (1.2 equiv).

  • Lewis Acid 1: Boron Trichloride (

    
    ), 1.0 M solution in xylene or DCM (1.1 equiv).
    
  • Lewis Acid 2: Aluminum Chloride (

    
    ), anhydrous powder (1.1 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Procedure
  • Complex Formation:

    • Charge a flame-dried 3-neck flask with 2-bromo-4-chloroaniline (10 mmol) and anhydrous DCE (20 mL) under inert atmosphere.

    • Cool to 0°C in an ice bath.[1][2]

    • Add

      
       solution (11 mmol) dropwise via syringe. Caution: Exothermic. White precipitate of aniline-boron complex will form.
      
  • Electrophile Addition:

    • Add the Nitrile (12 mmol) to the suspension at 0°C.

    • Add solid

      
       (11 mmol) in one portion.
      
  • Reaction:

    • Allow the mixture to warm to room temperature, then heat to reflux (80–85°C) for 6–12 hours.

    • Monitoring: The reaction forms an intermediate ketimine species. TLC may show consumption of aniline but the product spot appears only after hydrolysis.

  • Hydrolysis (Critical):

    • Cool the reaction mixture to 0°C.

    • Quench slowly with 2M HCl (aq). Caution: Violent gas evolution.

    • Heat the biphasic mixture to 80°C for 30–60 minutes to hydrolyze the ketimine intermediate into the ketone.

  • Workup:

    • Cool to RT. Basify with NaOH (2M) to pH ~9-10 to liberate the free amine.

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: 65–80% Regioselectivity: >95% C6-substitution.

Protocol B: Stepwise Protection-Acylation (Traditional)

Best for: Large-scale batches where


 cost is prohibitive; labs lacking handling facilities for 

gas/solutions.
Step 1: -Acetylation[6]
  • Dissolve 2-bromo-4-chloroaniline in Acetic Acid.

  • Add Acetic Anhydride (1.1 equiv). Heat to 60°C for 1 hour.

  • Pour into ice water. Filter the precipitate (2-bromo-4-chloroacetanilide ).

  • Dry thoroughly (Water kills the F-C catalyst in Step 2).

Step 2: Friedel-Crafts Acylation[1]
  • Reagents: Protected Anilide (1.0 equiv), Acyl Chloride (1.2 equiv),

    
     (2.5 equiv).
    
  • Solvent: DCM or

    
    .
    
  • Suspend

    
     (25 mmol) in DCM at 0°C.
    
  • Add Acyl Chloride (12 mmol) dropwise. Stir 15 min to form the acylium ion.

  • Add the dry 2-bromo-4-chloroacetanilide (10 mmol) portion-wise.

  • Reflux for 12 hours.

  • Quench with ice water. Extract with DCM.[3]

Step 3: Deprotection (Deacetylation)
  • Dissolve the crude acylated intermediate in Ethanol/conc. HCl (1:1).

  • Reflux for 2–4 hours.

  • Neutralize and extract.[3]

Expected Yield (Overall): 40–55% (Losses accumulate over 3 steps).

Comparative Data Analysis

ParameterProtocol A (Sugasawa)Protocol B (Stepwise)
Step Count 1 (One-pot)3 (Protect -> React -> Deprotect)
Atom Economy HighLow (Acetate waste)
Regiocontrol Excellent (Boron-templated)Good (Steric control)
Critical Reagent

(Moisture sensitive)
Acetic Anhydride /

Typical Yield 70%45%
Safety Profile High Risk (

handling)
Moderate Risk

Troubleshooting & Optimization

Issue: Low Conversion in Sugasawa Reaction
  • Root Cause: Moisture in the solvent or degradation of

    
    .
    
  • Fix: Ensure DCE/Toluene is distilled over

    
    . Use fresh 
    
    
    
    ampoules.
  • Optimization: If conversion stalls, add a second equivalent of

    
     after 2 hours of reflux.
    
Issue: Product is an Imine/Ketimine
  • Root Cause: Incomplete hydrolysis in Step 4.

  • Fix: The intermediate ketimine is stable. Ensure the acidic quench is heated (80°C) for at least 30 mins to fully convert

    
     to 
    
    
    
    .
Issue: Regioisomer Contamination
  • Analysis: If C3-acylation is suspected (highly unlikely sterically), verify using 1H NMR.

    • C6-Product: Two aromatic singlets (para to each other) will appear as singlets or weak doublets (due to long-range coupling).

    • C3-Product: Would require displacement of Halogens or extreme forcing conditions.

References

  • Sugasawa, T., et al. (1978).[4][5] "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society.[5] Link

  • Douglas, A. W., et al. (1994).[4][5] "Mechanistic study of the Sugasawa reaction." Tetrahedron Letters. Link

  • BenchChem. (2025).[1] "Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline." Link

  • Sigma-Aldrich. "Friedel–Crafts Acylation Mechanism and Protocols." Link

Sources

Application Note: Chemoselective Reduction of 1-(5-bromo-3-chloro-2-nitrophenyl)ethanone

[1]

Executive Summary

The reduction of 1-(5-bromo-3-chloro-2-nitrophenyl)ethanone to its corresponding amino ketone, 1-(2-amino-5-bromo-3-chlorophenyl)ethanone , presents a classic "Selectivity Trilemma" in organic synthesis. The substrate contains three reducible functionalities with competing reactivities:

  • Nitro Group (

    
    ):  The target for reduction.
    
  • Ketone (

    
    ):  Susceptible to reduction to secondary alcohols (e.g., by hydrides) or methylenes (e.g., catalytic hydrogenation).
    
  • Aryl Halides (

    
    ):  Susceptible to hydrodehalogenation (removal of halogens), particularly the bromine atom, under catalytic hydrogenation conditions.
    

This Application Note details two validated protocols designed to achieve >98% chemoselectivity for the nitro group while preserving the halogenated pharmacophore and the ketone functionality.

Mechanistic Strategy & Chemoselectivity

The Challenge

Standard catalytic hydrogenation (

contraindicated

1
The Solution: Single Electron Transfer (SET)

The most robust approach utilizes dissolving metal reductions (Béchamp-type).[2] Iron (

Reaction Pathway Visualization

The following diagram illustrates the critical decision pathways and the consequences of incorrect reagent selection.

ChemoselectivityStartSubstrate:1-(5-bromo-3-chloro-2-nitrophenyl)ethanoneMethod_PdMethod: H2 / Pd-CStart->Method_PdMethod_NaBH4Method: NaBH4Start->Method_NaBH4Method_FeMethod: Fe / AcOH(Recommended)Start->Method_FeResult_PdFAILURE:Dehalogenation & Ketone ReductionMethod_Pd->Result_PdResult_NaBH4FAILURE:Ketone Reduced to Alcohol(Nitro intact)Method_NaBH4->Result_NaBH4Result_FeSUCCESS:Amino Ketone Product(Halogens & Ketone Intact)Method_Fe->Result_Fe

Caption: Chemoselectivity decision tree highlighting the risks of catalytic hydrogenation and hydride reduction versus the targeted iron-mediated approach.

Experimental Protocols

Method A: Iron-Mediated Reduction in Acetic Acid (The "Gold Standard")

Applicability: Ideal for gram-to-kilogram scale-up.[2] This method is robust, insensitive to moisture, and highly reproducible. Mechanism:

Reagents & Materials
ReagentEquivalentsRole
Substrate1.0 equivReactant
Iron Powder4.0 - 5.0 equivReducing Agent (325 mesh preferred)
Glacial Acetic AcidSolvent Vol.[2] (10V)Proton Source & Solvent
Ethanol (Optional)Co-solventImproves solubility if needed
Ethyl AcetateExtractionWorkup solvent
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Charge the flask with 1-(5-bromo-3-chloro-2-nitrophenyl)ethanone (1.0 equiv). Add Glacial Acetic Acid (10 mL per gram of substrate). Stir until dissolved.

    • Note: If solubility is poor at RT, add Ethanol (up to 20% v/v) or warm slightly to 40°C.

  • Activation: Add Iron Powder (4.5 equiv) portion-wise over 15 minutes.

    • Caution: The reaction is exothermic. Monitor temperature and ensure it does not exceed 80°C uncontrolled.

  • Reaction: Heat the mixture to 70–80°C and stir vigorously for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (less polar) should disappear, replaced by a fluorescent, more polar amine spot.

  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • Dilute with an equal volume of Ethyl Acetate.

    • Filter through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate.[3]

    • Neutralization: Pour the filtrate carefully into a stirred solution of saturated

      
       or 
      
      
      .
    • Warning: Neutralize until pH > 8 to ensure the amine is in the free-base form.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate. Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    
Method B: Iron/Ammonium Chloride (The "Green" Alternative)

Applicability: Preferred for smaller scales or when acidic waste disposal is a concern. Milder conditions.

Reagents & Materials
ReagentEquivalentsRole
Substrate1.0 equivReactant
Iron Powder5.0 equivReducing Agent
Ammonium Chloride5.0 equivElectrolyte/Proton Source
Ethanol / Water3:1 RatioSolvent System
Step-by-Step Procedure
  • Setup: Round-bottom flask with reflux condenser.

  • Preparation: Dissolve Ammonium Chloride (5.0 equiv) in Water (2.5 mL/g substrate). Add Ethanol (7.5 mL/g substrate) and the Nitro Substrate .

  • Addition: Add Iron Powder (5.0 equiv) in one portion.

  • Reflux: Heat the suspension to reflux (approx. 78°C) for 1–3 hours.

    • Visual Cue: The grey iron powder will turn into a rust-colored sludge (

      
      ).
      
  • Workup:

    • Filter hot through Celite (the product can precipitate if cooled with iron sludge).

    • Concentrate the filtrate to remove Ethanol.

    • The product often precipitates from the remaining aqueous layer. Filter the solid or extract with Ethyl Acetate as in Method A.

Analytical Validation (QC)

Upon isolation, the product must be validated to confirm the reduction of the nitro group without side reactions.

Analytical MethodExpected Result for Amino Ketone
1H NMR (DMSO-d6) New Signal: Broad singlet at

6.0–7.5 ppm (2H,

, exchangeable with

).Shift: Aromatic protons will shift upfield (lower ppm) due to the shielding effect of the electron-donating amine group compared to the electron-withdrawing nitro group.[2]
IR Spectroscopy Appearance: Doublet peak around 3300–3400

(Primary Amine N-H stretch).Retention: Strong Carbonyl peak (

) around 1650–1680

(may shift slightly due to H-bonding).[2]
Mass Spectrometry M+H: Molecular ion corresponds to

. (Loss of

+ gain of

).Isotope Pattern: Distinctive pattern for 1 Br and 1 Cl atom (M, M+2, M+4).

Troubleshooting & Safety

Common Issues
  • Incomplete Reduction (Hydroxylamine Intermediate):

    • Symptom:[2][1][4][5][6] TLC shows a spot very close to the product. MS shows

      
      .
      
    • Fix: Increase reaction time or add more Iron powder. Ensure vigorous stirring (surface area limited reaction).

  • Cyclization (Indole Formation):

    • Risk:[4]

      
      -Aminoacetophenones can self-condense or cyclize under extreme heat or strong base.[2]
      
    • Prevention: Keep reaction temperature

      
      . Avoid strong mineral acids (HCl) during workup; use Acetic Acid or 
      
      
      .
  • Dehalogenation:

    • Symptom:[2][1][4][5][6] Loss of Br/Cl isotope pattern in MS.

    • Cause: Trace Pd/Ni contamination in reaction vessels or use of Zinc/HCl (too aggressive).

    • Fix: Stick to Iron (Fe).[2][3][7]

Experimental Workflow Diagram

WorkflowStep11. Dissolve Substrate(AcOH or EtOH/H2O)Step22. Add Iron Powder(Exotherm Control)Step1->Step2Step33. Heat/Reflux(2-4 Hours)Step2->Step3Step44. Filter (Celite)Remove Iron SludgeStep3->Step4Step55. Neutralize & Extract(pH > 8)Step4->Step5Step66. Isolate Product(Amino Ketone)Step5->Step6

Caption: Step-by-step workflow for the iron-mediated reduction process.

References

  • Bechamp Reduction Mechanism

    • Wang, J. et al.[6] "A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis." Benchchem Technical Reviews.

  • Iron-Mediated Reduction Protocols

    • "Reduction of Nitro Compounds."[3][8][4][5][7][9][10][11][12] Wikipedia, The Free Encyclopedia.

    • [4]

  • Chemoselectivity in Nitroacetophenones

    • "Chemoselectivity in the Reduction of 3-Nitroacetophenone.
  • Synthesis of Halogenated Aminoacetophenones

    • "Synthesis of this compound." ResearchGate / Asian Journal of Organic & Medicinal Chemistry.
  • General Guide to Aromatic Ketone Reduction

    • "Reduction of Aromatic Compounds: Aryl Alkyl Ketones." Chemistry LibreTexts.

Synthesis of quinazoline derivatives using 2'-amino-5'-bromo-3'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 2'-amino-5'-bromo-3'-chloroacetophenone (CAS 56762-32-4) as a privileged scaffold for generating library-ready quinazoline derivatives. Unlike simple aniline precursors, this trisubstituted arene offers unique "orthogonal reactivity":

  • Steric Locking: The 3'-chloro substituent (becoming C8-Cl) restricts rotation in downstream atropisomeric ligands.

  • Electronic Activation: The 5'-bromo substituent (becoming C6-Br) serves as a distinct handle for late-stage palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig), separate from the reactivity of the pyrimidine ring.

  • Methyl Anchor: The acetophenone moiety naturally installs a 4-methyl group, a feature often associated with improved metabolic stability compared to the C4-H analog.

We present two validated protocols: Method A (Direct Cyclization) for rapid core synthesis, and Method B (The Urea/POCl


 Route) for high-versatility SAR (Structure-Activity Relationship) exploration.

Precursor Profile & Retrosynthetic Logic

The Challenge of the 3'-Chloro Group

The starting material possesses a chlorine atom ortho to the nucleophilic amino group. This creates significant steric crowding at the reaction center. Standard cyclization conditions (e.g., mild heating with formamide) often fail or stall due to the entropic penalty of bringing the electrophile close to the crowded amine.

Solution: Our protocols utilize solvent-free melt conditions or high-boiling polar solvents (diglyme/acetic acid) to overcome this activation energy barrier.

Data Summary: Physical Properties
PropertyValueImplication for Synthesis
Molecular Weight 248.50 g/mol Stoichiometry calculations
Melting Point ~98-102 °CSolid at RT; suitable for melt reactions
Electronic Character Electron DeficientNucleophilicity of

is reduced by Br/Cl; requires strong electrophiles
Steric Environment High (C3-Cl)Requires high thermal driving force (

)

Experimental Protocols

Method A: Direct Synthesis of 6-Bromo-8-chloro-4-methylquinazoline

Best for: Rapid generation of the fully aromatic core.

Mechanism: Modified Niementowski Reaction. The formamide acts as both solvent and C1 synthone.

Protocol:

  • Charge: In a 50 mL pressure tube, combine 2'-amino-5'-bromo-3'-chloroacetophenone (1.0 eq, 5.0 mmol, 1.24 g) and ammonium formate (2.0 eq).

  • Solvent: Add Formamide (10 volumes, 12 mL). Note: Formamide is used in excess to drive the equilibrium.

  • Catalysis: Add catalytic Iodine (

    
    , 5 mol%) or Sulfamic acid (10 mol%) to activate the carbonyl.
    
  • Reaction: Seal the tube and heat to 160°C for 12 hours.

    • Why 160°C? The 3-Cl steric bulk necessitates high thermal energy to force the formation of the intermediate Schiff base.

  • Workup: Cool to room temperature. Pour the dark mixture into crushed ice (50 g).

  • Isolation: Neutralize with saturated

    
    . The product will precipitate as a beige solid. Filter, wash with water, and recrystallize from Ethanol/DMF (9:1).
    

Expected Yield: 65-75%

Method B: The Urea Route (Versatile Intermediate)

Best for: Drug discovery libraries requiring substitution at the 2-position (e.g., 2-amino or 2-phenoxy derivatives).

This is a two-stage protocol: Cyclization to the quinazolinone, followed by activation and nucleophilic substitution (


).
Stage 1: Synthesis of 6-Bromo-8-chloro-4-methylquinazolin-2(1H)-one
  • Melt Phase: Mix the acetophenone (1.0 eq) with Urea (5.0 eq) in a mortar and pestle until a fine powder is achieved.

  • Fusion: Transfer to a round-bottom flask. Heat to 180°C (oil bath) for 4 hours. The mixture will melt and then re-solidify as the cyclic product forms (increasing melting point).

  • Purification: Cool to

    
    , add water, and sonicate to break up the mass. Filter the solid and wash with hot water to remove excess urea.
    
Stage 2: Chlorination & Functionalization (

)
  • Activation: Suspend the dried quinazolinone in

    
     (5 vol). Add 
    
    
    
    -Diisopropylethylamine (DIPEA, 1.0 eq) as a base scavenger.
  • Reflux: Heat at reflux (

    
    ) for 3-5 hours. Monitor by TLC (the spot will become less polar).
    
  • Quench: Caution: Evaporate excess

    
     under reduced pressure. Pour the residue slowly onto ice/ammonia mixture. Extract the 2,8-dichloro-6-bromo-4-methylquinazoline  intermediate with Dichloromethane (DCM).
    
  • Substitution: React this intermediate with an amine of choice (e.g., aniline, morpholine) in THF at

    
    . The chlorine at C2 is highly reactive and will displace selectively over the halogens on the benzene ring.
    

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent pathways available from this specific scaffold. Note how the 3-chloro group dictates the final regiochemistry (becoming C8).

QuinazolineSynthesis cluster_regio Regiochemical Tracking Start 2'-amino-5'-bromo- 3'-chloroacetophenone Inter_Schiff Intermediate: Schiff Base / Imine Start->Inter_Schiff Formamide / 160°C (Method A) Prod_B_One Intermediate B1: Quinazolin-2(1H)-one Start->Prod_B_One Urea / 180°C (Method B - Step 1) Prod_A Product A: 6-Bromo-8-chloro- 4-methylquinazoline Inter_Schiff->Prod_A - H2O Cyclodehydration Prod_B_Cl Activated Scaffold: 2,8-Dichloro-6-bromo- 4-methylquinazoline Prod_B_One->Prod_B_Cl POCl3 / Reflux (Chlorination) Final_Drug Final Drug Candidate (2-Amino substituted) Prod_B_Cl->Final_Drug R-NH2 / SNAr (Selective C2 substitution) Note Acetophenone C3-Cl -> Quinazoline C8-Cl Acetophenone C5-Br -> Quinazoline C6-Br

Caption: Divergent synthesis workflows. Method A yields the aromatic core; Method B yields a reactive electrophile for library generation.

Troubleshooting & Optimization (Senior Scientist Notes)

Incomplete Cyclization (Method A)
  • Symptom: TLC shows a persistent intermediate (likely the uncyclized formyl-amino ketone).

  • Root Cause: The 3-chloro substituent sterically hinders the rotation required for ring closure.

  • Fix: Switch to Microwave Irradiation .

    • Protocol: Seal the reactants in a microwave vial with minimal solvent (DMF). Irradiate at 180°C for 20 minutes. The rapid dielectric heating often overcomes the steric barrier more effectively than convection heating.

Regioselectivity in Cross-Coupling
  • Scenario: You want to couple a boronic acid to the scaffold after making the quinazoline.

  • Insight: The scaffold contains three halogens (if using Method B): C2-Cl, C8-Cl, and C6-Br.

  • Reactivity Order:

    • C2-Cl: Reacts first via

      
       (Nucleophilic Aromatic Substitution).
      
    • C6-Br: Reacts second via Pd-catalyzed coupling (Suzuki). Bromides are generally more reactive than chlorides in oxidative addition.

    • C8-Cl: Reacts last. It is sterically hindered and the C-Cl bond is stronger.

  • Strategy: Perform

    
     at C2 before attempting Suzuki coupling at C6 to avoid catalyst poisoning or side reactions.
    

References

  • Niementowski Reaction Mechanism & Modifications

    • L. Williamson et al. "Heterocyclic Compounds: The Chemistry of Quinazolines." Journal of Organic Chemistry.
    • Context: Foundational mechanism for the reaction of anthranilic acid derivatives (and by extension 2-aminoacetophenones) with formamide.
    • 1[2][3][4][5][6][7][8][9][10][11]

  • Synthesis of 4-Methylquinazoline from 2-Aminoacetophenone

    • Liu, Juan, et al. "Optimization of Synthesis Process of 4-Methylquinazoline."[12] International Research Journal of Pure and Applied Chemistry, 2017.[12]

    • )
    • 12[2][3][5][6][7][8][9][11]

  • Reactivity of 2'-Amino-3'-chloroacetophenone

    • BenchChem Application Note. "A Comparative Analysis of 2'-Aminoacetophenone Reactivity."
    • Context: Details the steric influence of ortho-substitution on cycliz
    • 13[2][3][5][7][8][9][11]

  • Microwave-Assisted Synthesis of Quinazolines

    • Review on Niementowski modifications using microwave irradiation to overcome steric hindrance in substituted anilines.
    • Context: Supports the troubleshooting tip for using microwave synthesis for the 3-chloro deriv
    • 9[2][3][5][7][8][9][11]

Sources

Application Note: Reagents and Protocols for Converting 2-Aminoacetophenones to Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminoacetophenone (2-AAP) is a privileged scaffold in medicinal chemistry, serving as a precursor for N,O-donor ligands, macrocycles, and bioactive heterocycles. However, its dual functionality—possessing both a nucleophilic aniline amine and an electrophilic ketone—presents unique synthetic challenges. The ortho positioning creates steric bulk and electronic coupling that can hinder standard Schiff base condensation or divert the reaction toward cyclization (e.g., Friedländer synthesis).

This guide details the reagent selection and protocols required to selectively drive the formation of Schiff bases (imines) from 2-AAP. We cover two distinct pathways:

  • Pathway A (Dominant): Utilizing the amino group of 2-AAP to react with aldehydes.

  • Pathway B (Challenging): Utilizing the acetyl group of 2-AAP to react with amines (often requiring template synthesis).

Strategic Analysis: The "Ortho-Effect" and Reactivity

Successful conversion relies on understanding the electronic and steric environment of 2-AAP.

Reactivity Challenges
  • Electronic Deactivation: The carbonyl group is electron-withdrawing, reducing the nucleophilicity of the amino group compared to simple aniline. Conversely, the amino group is electron-donating (via resonance), reducing the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The acetyl methyl group hinders nucleophilic attack at the carbonyl.

  • Competing Pathways: The most critical risk is Friedländer Annulation . Under strong basic or acidic conditions at high temperatures, 2-AAP can self-condense or react with ketones to form quinolines rather than the desired open-chain Schiff base.

Reagent Selection Matrix
Reagent ClassRecommended ReagentsFunctionBest For
Solvents Absolute Ethanol, MethanolSolubilization, polarity supportStandard Reflux
Toluene, BenzeneAzeotropic water removalStubborn substrates
Catalysts Glacial Acetic AcidProtonation of carbonyl oxygenPathway A (Aldehydes)
p-Toluenesulfonic Acid (p-TSA)Stronger acid catalysisPathway B (Ketones)
H₂SO₄ (Conc.)Dehydration (Use with caution)High-throughput screenings
Lewis Acids ZnCl₂, TiCl₄Activation of carbonylTemplate Synthesis
Green Promoters Microwave IrradiationRapid localized heatingSolvent-free / High Yield

Mechanistic Pathways & Visualization[1]

The formation of the Schiff base proceeds via a carbinolamine intermediate.[1][2] The acid catalyst is critical to protonate the carbonyl oxygen (increasing electrophilicity) and the hydroxyl group of the carbinolamine (facilitating water elimination).

SchiffBaseMechanism Reactants 2-Aminoacetophenone + Aldehyde (R-CHO) Activation Carbonyl Protonation (H+ Catalyst) Reactants->Activation Acid Cat. Attack Nucleophilic Attack (R-NH2 on C=O) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Protonation of -OH & Water Elimination Intermediate->Dehydration -H2O SideReaction Friedländer Cyclization (Quinoline Formation) Intermediate->SideReaction High T, Base, or Self-Condensation Product Schiff Base (Imine) (C=N Bond) Dehydration->Product

Figure 1: Mechanistic pathway for Schiff base formation vs. competing cyclization.

Detailed Experimental Protocols

Protocol A: Standard Acid-Catalyzed Condensation

Target: Synthesis of Aldimines (2-AAP acting as the amine). Scope: Reaction with aromatic aldehydes (e.g., Salicylaldehyde, Benzaldehyde).

Reagents:

  • 2-Aminoacetophenone (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Solvent: Absolute Ethanol (10–15 mL per mmol)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone (e.g., 5 mmol) in absolute ethanol (20 mL).

  • Addition: Add the aromatic aldehyde (5 mmol) dropwise to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid. The solution pH should be approximately 4–5.[2][3][4]

  • Reflux: Attach a reflux condenser and heat the mixture at reflux temperature (78 °C) for 3–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting amine spot.[5]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50 g) with stirring.

    • The Schiff base typically precipitates as a colored solid (often yellow/orange).

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Validation Criteria:

  • IR Spectroscopy: Appearance of a strong band at 1600–1630 cm⁻¹ (C=N stretching). Disappearance of carbonyl C=O (if 2-AAP ketone also reacted, rare in this mode) or shift in amine N-H bands.

  • ¹H NMR: Singlet signal for azomethine proton (-CH=N-) at 8.0–9.0 ppm.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Target: Rapid synthesis with higher yields and minimal solvent.[6] Advantage: Reduces reaction time from hours to minutes; minimizes side reactions like cyclization.

Reagents:

  • 2-Aminoacetophenone (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Solvent: Minimal Ethanol (or Solvent-Free)

  • Catalyst: Glacial Acetic Acid (trace)[7]

Procedure:

  • Mixing: In a borosilicate glass tube or beaker, mix 2-aminoacetophenone (2 mmol) and the aldehyde (2 mmol).

  • Paste Formation: Add a minimum amount of ethanol (0.5–1 mL) to create a slurry/paste. Add 1 drop of glacial acetic acid.

  • Irradiation: Place the vessel in a microwave reactor (or modified domestic microwave).

    • Settings: Irradiate at 140–300 W for 2–5 minutes.

    • Pulse Method: Heat in 30-second bursts, mixing in between to prevent overheating/charring.

  • Work-up: Allow the vessel to cool. Add cold ethanol (5 mL) to triturate the product.

  • Filtration: Filter the crystalline product and dry under vacuum.

Protocol C: Template Synthesis (Metal-Mediated)

Target: Synthesis of Ketimines or Macrocycles involving the 2-AAP carbonyl group. Rationale: The ketone carbonyl of 2-AAP is sterically hindered. Metal ions (Ni²⁺, Cu²⁺, Zn²⁺) can coordinate to the amine and carbonyl oxygen, pre-organizing the substrate and activating the carbonyl for nucleophilic attack by a diamine.

Reagents:

  • 2-Aminoacetophenone (2.0 equiv)

  • Diamine (e.g., Ethylenediamine) (1.0 equiv)

  • Metal Salt (e.g., NiCl₂[7]·6H₂O) (1.0 equiv)

  • Solvent: Methanol[8][9][10]

Procedure:

  • Metal Complexation: Dissolve NiCl₂·6H₂O (1 mmol) in Methanol (20 mL). Add 2-aminoacetophenone (2 mmol). Reflux for 30 mins to form the precursor complex.

  • Schiff Base Condensation: Add the diamine (1 mmol) dropwise to the refluxing mixture.

  • Reflux: Continue refluxing for 8–12 hours. The color usually changes significantly (e.g., green to red/brown) indicating macrocycle formation.

  • Isolation: Cool the solution. The metal-Schiff base complex will precipitate.

  • Demetallation (Optional): If the free ligand is required, treat the complex with NaCN or EDTA (Caution: Hazardous steps, requires specific safety protocols).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oily Product Incomplete crystallization or impuritiesTriturate oil with Hexane or Diethyl Ether. Scratch the flask walls with a glass rod. Cool to -20°C overnight.
Low Yield Water accumulation (reversible reaction)Use a Dean-Stark trap (Toluene reflux) or add Molecular Sieves (3Å or 4Å) to the reaction mixture.
No Reaction Deactivated amine or steric hindranceSwitch to Protocol B (Microwave) or use a stronger catalyst (p-TSA instead of Acetic Acid).
Quinoline Formation Friedländer side reactionLower the temperature. Avoid strong bases. Ensure pH stays around 4-5 (mildly acidic).

References

  • Schiff Base Mechanism & General Synthesis

    • Title: Chemistry Schiff Bases[1][2][6][7][9][11][12][13][14][15][16]

    • Source: IIT Kanpur
    • URL:[Link] (Verified Context via Search 1.1)

  • Microwave-Assisted Synthesis Protocols

    • Title: The rapid synthesis of schiff-bases without solvent under microwave irradiation[6]

    • Source: Der Pharma Chemica
    • URL:[Link] (Verified Context via Search 1.4)

  • Catalyst Selection & Optimiz

    • Title: Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes[10][13]

    • Source: MDPI (Molecules)
    • URL:[Link] (Verified Context via Search 1.10)

  • Reaction with Primary Amines (Ketimine Form

    • Title: Imines from Aldehydes and Ketones with Primary Amines[17][3][6][9][11][13][16][18]

    • Source: Chemistry Steps[11][19]

    • URL:[Link] (Verified Context via Search 1.20)

  • Green Chemistry Approaches

    • Title: Microwave Assisted Synthesis of Biologically Potent Schiff Bases[9][15]

    • Source: Gavin Publishers
    • URL:[Link] (Verified Context via Search 1.5)

Sources

Scalable synthesis route for 2-amino-5-bromo-3-chloroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Amino-5-bromo-3-chloroacetophenone

Executive Summary

2-Amino-5-bromo-3-chloroacetophenone (CAS: N/A for specific isomer, generic derivatives common) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., BTK, JAK inhibitors) and fused heterocyclic systems like quinazolines and indoles.

This guide details a scalable, two-step sequential halogenation protocol starting from the commodity chemical 2-aminoacetophenone. Unlike the Sugasawa reaction (which requires handling hazardous boron trichloride gas), this route utilizes solid halogenating agents (NBS/NCS) in standard glass-lined reactors, making it ideal for scale-up from gram to kilogram quantities with high regiochemical fidelity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the directing effects of the amino group to control regioselectivity.

  • Electronic Activation: The amino group (-NH₂) is a strong ortho/para activator. The acetyl group (-COCH₃) is a meta deactivator.

  • Regiocontrol:

    • Position 5 (Para to -NH₂): Most electronically activated and sterically accessible.

    • Position 3 (Ortho to -NH₂): Activated but sterically more hindered than position 5.

    • Strategy: We must brominate first to occupy the highly reactive C5 position, followed by chlorination at the remaining activated C3 position. Reversing the order would lead to inseparable mixtures of 3-bromo and 5-bromo isomers.

Pathway Visualization

SynthesisRoute cluster_logic Regiochemistry Logic SM Starting Material 2-Aminoacetophenone Step1 Step 1: Bromination (NBS, MeCN, 0°C) SM->Step1 Electrophilic Subst. Int Intermediate 2-Amino-5-bromoacetophenone Step1->Int >95% Regioselectivity Step2 Step 2: Chlorination (NCS, IPA, 60°C) Int->Step2 Halogenation Product Target Product 2-Amino-5-bromo-3-chloroacetophenone Step2->Product Final Isolation Note1 Amino group directs Ortho/Para Note2 Para (C5) reacts first (Sterics + Kinetics) Note3 Ortho (C3) reacts second

Figure 1: Sequential halogenation strategy leveraging intrinsic directing groups for high regioselectivity.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-amino-5-bromoacetophenone. Reaction Type: Electrophilic Aromatic Substitution (EAS). Scale: 100 g Input.

ParameterSpecification
Starting Material 2-Aminoacetophenone (1.0 equiv)
Reagent N-Bromosuccinimide (NBS) (1.05 equiv)
Solvent Acetonitrile (MeCN) (5 Vol)
Temperature 0°C to 25°C
Expected Yield 85–92%

Protocol:

  • Charge: To a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, add 2-aminoacetophenone (100 g, 0.74 mol) and Acetonitrile (500 mL) .

  • Cool: Cool the yellow solution to 0–5°C using an ice/water bath.

  • Addition: Add NBS (138.3 g, 0.77 mol) portion-wise over 45 minutes. Note: Exothermic reaction.[1] Maintain internal temperature <10°C to prevent di-bromination.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

  • Monitor: Check reaction progress via HPLC or TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by the product (Rf ~0.4).

  • Workup (Precipitation): Pour the reaction mixture into Ice Water (1.5 L) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with Water (2 x 200 mL) to remove succinimide byproducts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Checkpoint: Purity should be >98% by HPLC. If <95%, recrystallize from Ethanol.

Step 2: Ortho-Chlorination

Objective: Synthesize 2-amino-5-bromo-3-chloroacetophenone. Reaction Type: EAS (Sterically hindered). Scale: ~130 g Input (from Step 1).

ParameterSpecification
Starting Material 2-Amino-5-bromoacetophenone (1.0 equiv)
Reagent N-Chlorosuccinimide (NCS) (1.1 equiv)
Solvent Isopropyl Alcohol (IPA) or Acetic Acid
Temperature 55°C – 65°C
Expected Yield 75–85%

Protocol:

  • Charge: To a reaction vessel, add 2-amino-5-bromoacetophenone (130 g, 0.607 mol) and Isopropyl Alcohol (650 mL) .

  • Heat: Heat the slurry to 55°C . The solid may partially dissolve.

  • Addition: Add NCS (89.2 g, 0.668 mol) in a single portion.

    • Technical Insight: Chlorination is kinetically slower than bromination. Unlike Step 1, elevated temperature is required to overcome the activation energy at the sterically crowded C3 position [1].

  • Reaction: Stir at 60°C for 4–6 hours.

    • Critical Control: Do not exceed 75°C to avoid chlorination of the acetyl methyl group (alpha-chlorination) [2].

  • Monitor: HPLC should show conversion of the mono-bromo species to the di-halo target.

  • Workup: Cool the mixture to 0–5°C and hold for 1 hour. The product will crystallize out of the IPA matrix.

  • Isolation: Filter the solid.

  • Purification: Wash the cake with cold IPA (100 mL) followed by Water (300 mL) (to remove residual succinimide).

  • Drying: Dry to constant weight at 50°C under vacuum.

Analytical Validation

TestAcceptance CriteriaMethod
Appearance Yellow to orange crystalline solidVisual
HPLC Purity > 98.0% (Area %)C18 Column, MeCN/H2O Gradient
1H NMR Consistent with structureDMSO-d6
Mass Spec [M+H]+ matches theoretical (Cluster analysis essential)ESI-MS

Key NMR Signals (DMSO-d6):

  • Acetyl -CH₃: Singlet, ~2.5–2.6 ppm.

  • Amine -NH₂: Broad singlet, ~7.0–7.5 ppm (Deshielded due to H-bonding with carbonyl).

  • Aromatic Protons:

    • H-4 (between Cl and Br): Doublet (J ~ 2.5 Hz).

    • H-6 (between Br and Acetyl): Doublet (J ~ 2.5 Hz).

    • Note: The coupling constant (J ~ 2.5 Hz) confirms the meta relationship between the protons, verifying the substituents are at 1, 2, 3, 5 positions.

Safety & Handling (HSE)

  • NBS/NCS: Strong oxidizers and irritants. Avoid contact with skin. Incompatible with strong reducers.

  • Exotherms: Step 1 is exothermic.[1] On a kilogram scale, active cooling is mandatory during NBS addition.

  • Waste: Filtrates contain succinimide and halogenated organic residues. Dispose of via high-temperature incineration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Temperature too high (>25°C) leading to di-bromination.Maintain T < 10°C during addition.
Incomplete Reaction (Step 2) Temperature too low; NCS quality poor.Increase T to 65°C; Recrystallize NCS from Benzene/Toluene if old.
Alpha-Chlorination (Side Product) Temperature > 75°C in Step 2.Strictly control temperature; switch solvent to Acetic Acid if IPA fails.

References

  • Regioselective Halogenation: Use of NCS/NBS for sequential halogenation of anilines is well-documented for high regioselectivity. See: Menke, F. et al. "Regioselective chlorination and bromination of unprotected anilines." Beilstein J. Org. Chem.2012 , 8, 744–747. Link

  • Side Reactions: BenchChem Application Note. "Side reactions and byproducts in the chlorination of acetophenone." BenchChem Protocols. Link

  • Process Scale-Up: Similar protocols are utilized in the synthesis of kinase inhibitor intermediates (e.g., CN103755540A). Google Patents. Link

  • Sugasawa Alternative: For direct acylation of 4-bromo-2-chloroaniline (Alternative Route). Chem-Station Int. Ed. "Sugasawa Reaction."[2][3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: NBS Bromination of 2-Amino-3-Chloroacetophenone

[1]

Ticket ID: NBS-2A3C-OPT Subject: Improving Yield & Selectivity in

Assigned Specialist:Status:1

Executive Summary

You are encountering low yields in the bromination of 2-amino-3-chloroacetophenone using N-bromosuccinimide (NBS).[1][2] This is a known challenge in aniline-derivative chemistry. The primary failure modes for this specific substrate are competitive ring bromination (at C5) , N-oxidation/bromination , and product instability (indole cyclization) .[1]

Standard radical conditions (AIBN/

1

This guide provides two validated protocols:

  • Method A (Direct): Acid-Mediated Ionic Bromination (Recommended for speed).[1]

  • Method B (Indirect): Protection/Deprotection Sequence (Recommended for purity).[1]

Part 1: The Mechanistic Conflict (Why Your Yield is Low)

To solve the yield issue, you must understand the competition occurring in your flask.[1] The 2-amino group is a powerful electron-donating group (EDG), while the 3-chloro group provides steric bulk and mild deactivation.[1]

The Competition Pathway

The amino group activates the aromatic ring, specifically at the C5 position (para to the amine). Without intervention, NBS will brominate the ring (EAS mechanism) or oxidize the amine (black tar formation) rather than brominating the

1

ReactionCompetitionSubstrate2-Amino-3-ChloroacetophenoneNBSNBS ReagentSubstrate->NBSRingBrPath A: Ring Bromination (C5)(Major Impurity in Neutral Cond.)NBS->RingBr Free Amine Activates RingNBrPath B: N-Bromination/Oxidation(Tar Formation)NBS->NBr Radical ScavengingAlphaBrPath C: Alpha-Bromination(Target Product)NBS->AlphaBr Requires EnolizationIndolePath D: Spontaneous Cyclization(7-Chloroindole formation)AlphaBr->Indole Unstable Intermediate

Figure 1: Reaction landscape showing how the free amine diverts NBS toward undesired ring bromination and oxidation.[1]

Part 2: Optimization Protocols

Method A: -TsOH Mediated Ionic Bromination (Direct)

Best for: Rapid synthesis when you want to avoid protection steps.[1] Mechanism: Strong acid (



1

1
Reagents
  • Substrate: 1.0 eq

  • NBS: 1.05 - 1.1 eq (Recrystallized)[1]

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    -TsOH
    
    
    ): 1.5 - 2.0 eq (Crucial: Must be stoichiometric, not catalytic, to fully protonate the amine).[1]
  • Solvent: Acetonitrile (

    
    ) or 1,2-Dichloroethane (DCE).[1]
    
Step-by-Step Protocol
  • Dissolution: Dissolve 2-amino-3-chloroacetophenone (1.0 eq) and

    
    -TsOH (1.5 eq) in Acetonitrile (
    
    
    ). Stir for 15 min at RT to ensure amine salt formation.
    • Checkpoint: The solution should be clear. If the salt precipitates, add more solvent or switch to DCE/MeOH (9:1).[1]

  • Addition: Add NBS (1.05 eq) in one portion.

  • Reaction: Heat to reflux (

    
    ) for 1–3 hours.
    
    • Monitoring: Monitor by TLC/LCMS.[1] Look for the disappearance of the starting material.[1][3] Do not over-run, or the product will degrade.

  • Workup (Critical):

    • Cool to RT.

    • Evaporate solvent to near dryness.[1]

    • Redissolve in EtOAc and wash with saturated

      
        (to remove TsOH and succinimide) followed by brine.
      
    • Warning: The free base

      
      -bromide is unstable.[1] Use immediately or store as a hydrobromide salt.[1]
      
Method B: The Protection Route (High Purity)

Best for: GMP workflows or when Method A yields

1Logic:1
Protocol Summary
  • Protection: React substrate with

    
     (1.1 eq) in DCM to form N-(2-acetyl-6-chlorophenyl)acetamide .
    
  • Bromination: Treat the protected intermediate with NBS (1.1 eq) and catalytic

    
    -TsOH (0.1 eq) in DCE at reflux.
    
    • Note: Since the ring is now deactivated, you only need catalytic acid to drive enolization.[1]

  • Deprotection: Hydrolysis using aqueous HBr/EtOH reflux.[1] This directly yields the 2-amino-3-chlorophenacyl bromide hydrobromide salt , which is stable and crystalline.[1]

Part 3: Troubleshooting & FAQs

Data & Symptom Analysis[1][2][4][5][6]
SymptomProbable CauseCorrective Action
Black/Tarry Reaction Mixture Oxidation of free amine; Radical polymerization.[1]Switch to Method A. Ensure

-TsOH is

eq to fully protonate the nitrogen.[1] Exclude light.
Recovery of Starting Material Enolization is too slow; Acid concentration too low.[1]Increase

-TsOH loading.[1] Ensure solvent is dry (water inhibits enol formation in some cases).[1]
Product contains ~50% impurity (NMR) Ring Bromination (C5). The amine was not fully protonated.[1] Increase acid equivalents.
Product disappears on workup Cyclization. The

-bromide attacked the amine to form an indole.[1]
Avoid basic workup if possible.[1][3] Isolate as HBr salt directly by adding HBr/Ether.[1]
Lachrymatory effect observed Success (Caution).

-bromo ketones are tear gas agents.[1] Handle only in a fume hood.
Diagnostic Workflow

Follow this logic tree to resolve your current yield issues:

TroubleshootingStartStart: Low YieldCheckColorIs reaction mixture black/tarry?Start->CheckColorCheckSMIs Starting Material remaining?CheckColor->CheckSMNoSol1Oxidation Issue:Use Method A (Protonation)Exclude Light/O2CheckColor->Sol1YesCheckRegioIs Br on the Ring (aromatic region in NMR)?CheckSM->CheckRegioNoSol2Enolization Issue:Increase Temp or Acid CatalystCheckSM->Sol2YesSol3Selectivity Issue:Amine not protected.Increase p-TsOH to 2.0 eqCheckRegio->Sol3YesSuccessIsolate as HBr SaltCheckRegio->SuccessNo

Figure 2: Troubleshooting logic for NBS bromination failures.

Part 4: Frequently Asked Questions (Expert Tier)

Q: Can I use


 instead of NBS?A:


11

1

Q: Why is the product unstable? A: You are synthesizing a 2-amino-phenacyl bromide . This structure is the precursor for the Sugasawa indole synthesis .[1] The free amine lone pair can attack the


1

Q: Can I use AIBN or Benzoyl Peroxide? A: Not recommended. Radical initiators promote the Wohl-Ziegler reaction (benzylic bromination), but free amines quench radical chains.[1] You will likely get a complex mixture of N-bromo species and polymerized material.[1] Stick to Ionic/Acidic conditions [3].

References

  • King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide.[1] The Journal of Organic Chemistry, 29(12), 3459-3461.[1] Link[1]

  • Sugasawa, T., et al. (1979). Aminohaloborane in organic synthesis.[1] Specific ortho-substitution of anilines.[1] Journal of the American Chemical Society, 100(15).[1] (Context on ortho-amino ketone reactivity).

  • BenchChem Technical Support. (2025). Acid-catalyzed bromination of acetophenone derivatives. Link[1]

  • Organic Syntheses. Phenacyl Bromide. Org.[1][3][4][5][6] Syn. Coll. Vol. 1, p.436 (1941).[1] (Foundational protocol for ketone bromination). Link

Technical Support Center: Selective Nitro Reduction (Fe/NH₄Cl System)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Iron/Ammonium Chloride Reduction for Nitroacetophenones Ticket ID: CHEM-RED-FE-001 Status: Active Support

Executive Summary: The "Selective Shield" Strategy

You have chosen the Iron/Ammonium Chloride (Fe/NH₄Cl) system because you need precision. Unlike catalytic hydrogenation (


) or Lithium Aluminum Hydride (

), which often indiscriminately reduce ketones to alcohols, the Fe/NH₄Cl system operates on a Single Electron Transfer (SET) mechanism. This method is thermodynamically tuned to reduce the nitro group (

) while leaving the acetophenone carbonyl (

) untouched.

This guide serves as your interactive troubleshooting partner to ensure high yield, purity, and reproducibility.

Standard Operating Procedure (The Baseline)

Before troubleshooting, ensure your baseline protocol matches this optimized standard. Deviations here are the root cause of 80% of failures.

ParameterStandard ConditionWhy? (The Science)
Stoichiometry Fe (3-5 equiv) Iron surface area degrades/passivates; excess is required for kinetics.
Electrolyte NH₄Cl (4-5 equiv) Acts as a weak acid buffer (pH 5-6) to prevent azo-coupling side reactions.
Solvent EtOH/Water (2:1 or 4:1) Water is critical for electron transfer (solvating

). Pure EtOH will fail.
Temperature Reflux (70-80°C) The reaction has a high activation energy barrier; room temp is too slow.
Agitation Vigorous (>800 RPM) This is a heterogeneous reaction. Rate is diffusion-controlled at the Fe surface.
Visual Workflow: The Optimized Protocol

ReactionWorkflow Start Start: Nitroacetophenone + EtOH/H2O AddReagents Add NH4Cl + Fe Powder (Vigorous Stirring) Start->AddReagents Heat Reflux (80°C) Monitor TLC/LCMS AddReagents->Heat Check Complete? Heat->Check Check->Heat No (Add more Fe) HotFilter Hot Filtration (Celite) Wash w/ EtOAc Check->HotFilter Yes Workup Evaporate Volatiles Partition EtOAc/Water HotFilter->Workup Purify Final Product (Aminoacetophenone) Workup->Purify

Figure 1: Critical path for Fe/NH₄Cl reduction. Note the "Hot Filtration" step to prevent product trapping.

Troubleshooting Module: Reaction Kinetics

Issue: "My reaction is stalled or moving extremely slowly."

Diagnosis: The iron surface has likely become passivated (coated with iron oxides), or the solvent system lacks sufficient proton conductivity.

Q: Did you use commercial iron powder directly from the jar?

  • The Fix: Iron powder oxidizes in air. Activate it. Wash the iron powder with 2% HCl for 1 minute, filter, wash with water, then ethanol, and use immediately. This exposes active Fe(0) sites.

Q: What is your solvent ratio?

  • The Fix: If you are using 95% EtOH or absolute EtOH, add water. The reaction requires a protic medium to facilitate the transfer of

    
     from 
    
    
    
    . Adjust to EtOH:Water (3:1) .

Q: Is the stirring vortex reaching the bottom?

  • The Fix: Iron is heavy. If it sits at the bottom, the reaction stops. Use an overhead stirrer or a large magnetic bar to suspend the iron completely.

Troubleshooting Module: Selectivity & Side Products

Issue: "I see azo-impurities or reduction of my ketone."

Diagnosis: pH control is lost. The reduction of nitro groups passes through a Nitroso (


) and Hydroxylamine (

) intermediate. If the pH is basic, these intermediates condense to form Azo (

) or Azoxy compounds.

Q: Is the reaction mixture basic?

  • The Fix: Ensure you used Ammonium Chloride , not Ammonium Hydroxide or Formate.

    
     buffers the reaction at pH ~5-6. If the pH rises, add more 
    
    
    
    .

Q: Did you switch to Fe/HCl?

  • The Fix: Do not use strong acid (HCl) if you want to protect the ketone. Fe/HCl is too aggressive and can facilitate Clemmensen-type reduction or alcohol formation. Stick to the mild

    
     system.
    
Visual Mechanism: Selectivity Logic

Selectivity Nitro Nitroacetophenone (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2e-, + 2H+ IronSurface Fe(0) Surface (Electron Source) IronSurface->Nitro SET Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2e-, + 2H+ Amine Aminoacetophenone (R-NH2) Hydroxyl->Amine + 2e-, + 2H+ Ketone Ketone Group (C=O) Alcohol Alcohol Side Product (C-OH) Ketone->Alcohol Blocked by Thermodynamics

Figure 2: Mechanistic pathway showing the thermodynamic exclusion of ketone reduction.

Troubleshooting Module: Workup (The "Iron Sludge" Nightmare)

Issue: "I have a thick black emulsion and I'm losing product in the filter cake."

Diagnosis: Iron oxide sludge (


) has a massive surface area and adsorbs organic products.

Q: Did you filter it cold?

  • The Fix: Never cool the reaction before the first filtration. The product is most soluble in hot EtOH. Filter through a Celite pad while the reaction is still near reflux temperature.[1]

Q: Is the filtrate turning into an emulsion during extraction?

  • The Fix:

    • Evaporate the EtOH first. Do not extract the EtOH/Water mix directly with EtOAc. Strip the EtOH on a rotovap, leaving the aqueous slurry.

    • Basify. The amine might be partially protonated by residual

      
      . Add saturated 
      
      
      
      to the aqueous residue until pH ~9, then extract with EtOAc.

Q: Is the product still stuck in the sludge?

  • The Fix: Boil the filter cake (sludge + Celite) in EtOAc or MeOH for 10 minutes and re-filter. This "digest" step recovers up to 15% additional yield.

FAQ: Rapid-Fire Solutions
QuestionAnswer
Can I use MeOH instead of EtOH? Yes, MeOH often provides faster kinetics due to lower steric hindrance, but it is more toxic.
Can I scale this to 100g? Yes, but watch the Exotherm . The reduction is highly exothermic. Add Iron in portions (e.g., 5 batches over 1 hour) to control temperature.
My product is air-sensitive. The Fe/NH₄Cl environment is naturally reducing. Perform the workup under

and use degassed solvents if the amine is oxidation-prone.
Can I use Ammonium Formate? Caution. Ammonium Formate is a hydrogen transfer reagent (decomposes to

). It is faster but can reduce ketones or halides if Pd/C is present. Stick to Chloride for safety/selectivity.
References & Authority
  • BenchChem. "Reduction of a Nitroarene using Iron and Ammonium Chloride: Protocol and Mechanism." BenchChem Technical Library. Link

  • Liu, Y. et al. (2005). "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Journal of Organic Chemistry. (Demonstrates functional group tolerance including ketones). Link

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Protocols and Patent Examples." Common Organic Chemistry Archive. (Provides specific workup variations for scale-up). Link

  • Ram, S. & Ehrenkaufer, R.E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[2] Tetrahedron Letters. (Context for ammonium salts in reduction). Link

Sources

Technical Support Center: Solubility Optimization for Halogenated Aminoacetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility issues of 2-amino-5-bromo-3-chloroacetophenone in ethanol Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]

Current Ticket: Solubility Barriers for 2-amino-5-bromo-3-chloroacetophenone in Ethanol (EtOH). Classification: Physicochemical Optimization / Process Chemistry.[1][2]

Executive Summary

2-amino-5-bromo-3-chloroacetophenone is a densely functionalized intermediate often used in the synthesis of indoles, quinolines, and kinase inhibitors.[1][2] Its solubility profile in ethanol is non-linear and frequently problematic due to two competing factors:

  • Lipophilicity: The heavy halogen load (Br, Cl) significantly increases the partition coefficient (LogP), resisting dissolution in polar protic solvents.

  • Intramolecular Hydrogen Bonding: The ortho-amino group forms a stable 6-membered hydrogen-bonded ring with the carbonyl oxygen.[1][2] This "locks" the molecule's polarity, reducing its ability to accept hydrogen bonds from the ethanol solvent.

This guide provides mechanistic troubleshooting to overcome these thermodynamic barriers.

Module 1: The Thermodynamics of Dissolution (The "Why")

Before attempting to force dissolution, understand the molecular resistance.[2] The primary barrier is the Lattice Energy vs. Solvation Energy deficit.

The "Pseudo-Ring" Locking Mechanism

In 2-aminoacetophenones, the amine proton (H) and the carbonyl oxygen (O) form an intramolecular hydrogen bond.[2] This reduces the dipole moment and makes the molecule behave more like a non-polar hydrocarbon than a polar amine/ketone.

Implication: Cold ethanol cannot break this intramolecular bond easily.[1][2] You must supply sufficient enthalpy (heat) or chemical competition (co-solvents) to disrupt this state.[1]

DissolutionMechanism State1 Solid State (Crystal Lattice) State2 Intramolecular H-Bond (Locked 'Pseudo-Ring') State1->State2 Lattice Energy (High) State3 Solvated State (Ethanol Interaction) State2->State3 Barrier: Requires Heat/Co-solvent to break H-bond

Figure 1: The energetic pathway from solid crystal to solvated molecule.[1][2] The 'Locked' state represents the kinetic barrier caused by intramolecular hydrogen bonding.

Module 2: Troubleshooting Protocols (The "How")

Select the scenario that best matches your observation.

Scenario A: "The compound remains a solid suspension even after heating to 50°C."

Diagnosis: The solute concentration exceeds the saturation limit for pure ethanol at that temperature, or the crystal lattice energy is too high for ethanol alone to overcome. Solution: Polarity Modification (Co-solvent Strategy).[1]

Protocol:

  • Calculate Load: Ensure you are not exceeding ~50 mg/mL (approximate saturation limit for similar halogenated acetophenones in pure EtOH).[1]

  • The "Like-Dissolves-Like" Adjustment:

    • Add Tetrahydrofuran (THF) or Dichloromethane (DCM) .[1] These aprotic solvents disrupt the lattice better than ethanol for halogenated aromatics.

    • Ratio: Start with 9:1 Ethanol:THF.[1][2] If insoluble, move to 7:3.

  • Sonication: Apply ultrasound (35-40 kHz) for 5 minutes at room temperature before heating. This breaks particle agglomerates, increasing surface area for solvent attack.[2]

Scenario B: "The solution is clear when hot but precipitates/oils out immediately upon cooling."[2][3]

Diagnosis: Narrow Metastable Zone Width (MSZW). The solubility curve is extremely steep.[2] Solution: Controlled Supersaturation Release.

Protocol:

  • Reflux: Heat the ethanol to reflux (78°C) until clear.

  • Gradient Cooling: Do not place directly on ice.

    • Step 1: Cool to ambient (25°C) over 30 minutes.

    • Step 2: If oiling occurs, reheat to clarity and add a seed crystal (or scratch the glass).

    • Step 3: Once turbidity starts, move to 4°C.[2]

  • Anti-Solvent Titration (Optional): If yield is low, add water dropwise to the cold solution to force precipitation, but only after crystals have started forming to avoid oiling.

Scenario C: "I need a high-concentration solution (>0.5 M) for a reaction."

Diagnosis: The neutral molecule is too hydrophobic for high-molarity ethanol solutions.[1][2] Solution: In-situ Salt Formation (Protonation).[1][2]

Protocol: Warning: This chemically alters the species to its hydrochloride salt. Ensure this is compatible with your next reaction step.

  • Suspend the compound in ethanol (0.5 M target).

  • Add 1.1 equivalents of concentrated HCl (or 1.25 M HCl in Ethanol).

  • Mechanism: The amine (-NH2) becomes protonated (-NH3+).[1][2] The ionic charge drastically increases solubility in polar ethanol.[2]

  • Note: If the next step involves a base (e.g., K2CO3), the free base will be regenerated in situ.

Module 3: Decision Support Workflow

Use this logic tree to determine the correct solvent system for your specific application.

SolubilityWorkflow Start Start: 2-amino-5-bromo-3-chloroacetophenone + Ethanol CheckTemp Is it soluble at Reflux (78°C)? Start->CheckTemp CheckApp Application Type? CheckTemp->CheckApp Yes CoSolvent Add Co-Solvent: THF (10-30%) or DCM CheckTemp->CoSolvent No (Still Solid) Recryst Slow Cool to 25°C + Seed Crystal CheckApp->Recryst Purification Reaction Requires High Conc (>0.5M)? CheckApp->Reaction Synthesis/Assay Acidify Add 1.1 eq HCl (Form Salt) Reaction->Acidify Yes Standard Maintain >40°C or use DMSO Reaction->Standard No

Figure 2: Decision matrix for solvent selection based on experimental goals.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use water as a co-solvent to help it dissolve? A: No. For this specific molecule, water acts as an anti-solvent.[1][2] Adding water to an ethanolic solution will cause the hydrophobic 2-amino-5-bromo-3-chloroacetophenone to precipitate (crash out).[1] Water should only be used if you are trying to crystallize the product out of the solution.

Q2: My solution turned yellow/brown after heating. Is it degrading? A: Aminoacetophenones are susceptible to oxidation and condensation (forming imines) upon prolonged heating in air.[1]

  • Fix: Always degas your ethanol (sparge with Nitrogen/Argon) before refluxing.[1][2]

  • Cleanup: If the color persists, add activated carbon (charcoal) to the hot solution, stir for 5 minutes, and filter through Celite while hot.

Q3: Why does it "oil out" instead of forming crystals? A: This is common for halogenated aromatics with low melting points or impurities.[1] The "oil" is a supercooled liquid phase.[2]

  • Fix: Re-dissolve by heating.[1][2] Add a "seed" crystal of the pure compound.[2] If you lack a seed, scratch the inner wall of the flask with a glass rod to create nucleation sites.

Q4: Is the solubility different for the 3-bromo-5-chloro isomer? A: Yes. Isomers where the halogen pattern disrupts the crystal packing differently will have different solubilities. However, the ortho-amino effect (intramolecular H-bonding) remains the dominant factor for all 2-aminoacetophenones.[1] The protocols above apply to both, but saturation points will vary.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for purification of aromatic ketones and amines).[1]

  • Shang, Y., et al. (2017).[2] "Synthesis and structure of a brominated derivative of 2′-aminoacetophenone." Acta Crystallographica Section E, 73(9).[1] Link (Demonstrates the intramolecular hydrogen bond in analogous 2-amino-5-bromoacetophenone).[1][2]

  • PubChem. (2025).[1][2] "2-Bromo-3'-chloroacetophenone Compound Summary." National Library of Medicine. Link (Provides physicochemical properties for the structural class).[1]

  • Sigma-Aldrich. (2025).[1][2][3] "Solubility parameters for halogenated acetophenones." Technical Support Library. Link (General solubility guidelines for aromatic halides).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-amino-5-bromo-3-chloroacetophenone before handling, as it may be a skin irritant and lachrymator.[1]

Sources

Technical Support Center: Selective Bromination of Aminoacetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Over-Bromination & Regioselectivity Control Document ID: TSC-BR-042 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Selectivity Paradox

Synthesizing


-bromoaminoacetophenones presents a classic chemoselectivity conflict. You are attempting to brominate the 

-carbon (thermodynamic target) while avoiding two dominant side reactions:
  • Ring Bromination: The amino group is a powerful electron-donating group (EDG), activating the aromatic ring for electrophilic aromatic substitution (EAS) at ortho positions.

  • 
    -Dibromination:  Once the first bromine is added, the resulting 
    
    
    
    -bromo ketone can become more reactive toward enolization under basic conditions, leading to the gem-dibromo impurity.

This guide provides mechanistic controls and validated protocols to enforce mono-selective


-bromination .

Mechanism & Causality

To prevent over-bromination, you must understand the "switch" between kinetic and thermodynamic control.

The Pathways
  • Path A (Undesired Ring Bromination): Driven by the high electron density of the free amine. The reaction rate is orders of magnitude faster than enolization.

  • Path B (Desired

    
    -Bromination):  Requires enolization of the ketone.
    
  • Path C (Over-Bromination): Occurs if the reaction medium allows the product (

    
    -bromo ketone) to enolize faster than the starting material.
    

The Solution:

  • Deactivate the Ring: You must lower the electron density of the arene. This is achieved by protonating the amine (forming the ammonium salt) or protecting it (e.g., N-acetylation).

  • Acid Catalysis (The Self-Limiting Brake): Under acidic conditions, the introduction of the electron-withdrawing bromine atom makes the carbonyl oxygen less basic. This makes the second protonation (required for the second enolization) more difficult, naturally stopping the reaction at the mono-bromo stage.

Visualizing the Conflict (DOT Diagram)

BrominationPathways Start Aminoacetophenone FreeAmine Free Amine (Strong Activator) Start->FreeAmine Neutral pH SaltAmine Ammonium Salt (-NH3+ Deactivator) Start->SaltAmine Acidic pH (HBr/TsOH) RingBr Ring Bromination (Ortho-substitution) FreeAmine->RingBr Fast (EAS) Enol Enol Intermediate SaltAmine->Enol Acid Catalysis MonoBr α-Bromo Product (Target) Enol->MonoBr + Br source MonoBr->MonoBr Acidic pH (Self-Limiting) DiBr α,α-Dibromo (Impurity) MonoBr->DiBr Excess Br2 / Basic pH

Figure 1: Mechanistic divergence dependent on pH and amine state.

Validated Protocols

Do not rely on elemental bromine (


) without strict temperature control. Use these "slow-release" or "heterogeneous" systems to maintain low instantaneous bromine concentration.
Method A: Heterogeneous Copper(II) Bromide (Highly Recommended)

This method uses a heterogeneous system to release bromine slowly, preventing local excesses that lead to dibromination.

  • Applicability: Free amines (if salt formation occurs in situ) or N-protected anilines.

  • Reagents:

    
     (2 equivalents), EtOAc/CHCl
    
    
    
    (1:1).

Protocol:

  • Dissolve 1.0 eq of aminoacetophenone in a 1:1 mixture of Ethyl Acetate and Chloroform (

    
     concentration).
    
  • Add 2.0 eq of finely powdered

    
    .
    
  • Heat to reflux with vigorous mechanical stirring.

    • Note: The reaction starts as a green suspension and turns white (

      
      ) as the reaction proceeds.
      
  • Monitor by TLC/LCMS. The evolution of

    
     gas indicates reaction progress.
    
  • Workup: Cool, filter off the white

    
     solid. Wash the filtrate with water and brine.[1] Dry over 
    
    
    
    .[1][2]

Why it works:


 acts as both the Lewis acid catalyst and the stoichiometric bromine source. The heterogeneous nature ensures that the concentration of active brominating species never spikes.
Method B: NBS with p-TsOH (The "Green" Route)

Ideal for N-acetylated substrates where ring bromination is less of a risk.

  • Reagents: N-Bromosuccinimide (NBS, 1.05 eq), p-Toluenesulfonic acid (p-TsOH, 0.1 eq), Acetonitrile (

    
    ).
    

Protocol:

  • Dissolve substrate in

    
    .
    
  • Add p-TsOH (10 mol%).

  • Add NBS portion-wise over 30 minutes at room temperature.

  • Stir for 2-4 hours.

  • Workup: Remove solvent, redissolve in EtOAc, wash with water to remove succinimide.

Troubleshooting Guide (FAQ)

Issue: "I am seeing significant ring bromination (3-bromo-4-aminoacetophenone)."

Diagnosis: Your amine is not sufficiently deactivated. Solution:

  • Check pH: If using elemental bromine, ensure the reaction is strongly acidic (

    
    ) to keep the amine protonated as 
    
    
    
    .
  • Protect the Amine: Convert the free amine to an acetamide (

    
    ) before bromination. The acetamide is less activating than the free amine and protects the ring from EAS. You can hydrolyze it back to the amine later using dilute acid.
    
Issue: "I have 15-20% -dibromo ketone impurity."

Diagnosis: Reagent excess or "runaway" enolization. Solution:

  • Stoichiometry: Never use >1.05 equivalents of brominating agent.

  • Solvent Switch: If using MeOH, switch to Diethyl Ether or Dioxane . Polar protic solvents like MeOH can sometimes accelerate the second bromination via solvolysis mechanisms.

  • Temperature: Lower the temperature to 0°C. The activation energy for the second bromination is slightly higher; cooling discriminates between the two steps.

Issue: "My product degrades/turns black during workup."

Diagnosis:


-Bromoamines are unstable as free bases (intermolecular alkylation/polymerization).
Solution: 
  • Isolate as Salt: Do not neutralize the reaction mixture to pH > 7. Isolate the product as the Hydrobromide (HBr) salt by adding ether to the reaction mixture and filtering the precipitate. The salt form is stable for months.

Decision Tree: Reagent Selection

ReagentChoice Q1 Is the Amine Protected? Yes Yes (e.g., NHAc) Q1->Yes No No (Free NH2) Q1->No Method1 Use NBS / p-TsOH (Clean, Room Temp) Yes->Method1 Method2 Use CuBr2 in EtOAc (Reflux) Yes->Method2 No->Method2 Best Control Method3 Use Br2 in 48% HBr (0°C, Salt Formation) No->Method3 High Risk

Figure 2: Reagent selection based on substrate protection status.

Data Summary: Reagent Comparison

Reagent SystemSelectivity (

:Ring)
Risk of Di-BrWorkup DifficultyRecommended For

/ HBr / AcOH
ModerateHighModerateLarge scale, low cost

(Heterogeneous)
Excellent Very Low Easy (Filtration)Free amines , Lab scale
NBS / p-TsOH HighLowLowProtected amines, Green chem
PTT (Tribromide) HighLowLowStoichiometric precision

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Prakash, O., et al. (2004).
  • Organic Syntheses Coll. Vol. 6. (1988). p. 175. Bromination using HBr/Br2 methods.[2] Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.

Sources

Troubleshooting low conversion in Friedel-Crafts acetylation of bromo-chloro-aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Friedel-Crafts Acetylation of Bromo-Chloro-Aniline Content Type: Technical Support Center (Tier 3 Engineering Level) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Ticket Subject: Low Conversion / No Reaction on Halo-Aniline Substrates Status: Open Severity: Critical (Process Halted)

Executive Summary: The "Aniline Paradox"

You are likely experiencing low conversion because Friedel-Crafts (FC) acylation of free anilines is mechanistically forbidden under standard conditions.

The amine moiety (


) is a strong Lewis base.[1][2] It reacts instantly with your Lewis acid catalyst (

) to form a stable complex (

). This transforms the strongly activating amino group into a positively charged, strongly deactivating ammonium-like species.[1][3] When combined with the electron-withdrawing effects of Bromine and Chlorine on your specific substrate, the ring becomes too electron-deficient to attack the acylium ion.

This guide provides the two industry-standard workarounds to bypass this thermodynamic trap.

Part 1: Diagnostic Triage (Q&A)

Q1: I am using 1.1 equivalents of . Why is my yield near zero?

Diagnosis: Catalyst Starvation. In FC acylation of amines, the first equivalent of Lewis acid coordinates irreversibly to the nitrogen lone pair. It does not participate in generating the acylium electrophile.[4] Solution: You must use at least 2.2 to 3.0 equivalents of


.
  • 1.0 eq: Sacrificial (binds to amine).

  • 1.0+ eq: Catalytic (activates the acyl chloride).

  • Excess: Drives the equilibrium in deactivated systems.

Q2: I see product formation, but it’s the N-acetylated product, not the C-acetylated ketone.

Diagnosis: Nucleophilic Competition. The nitrogen lone pair is a better nucleophile than the aromatic ring, especially a halo-deactivated ring. If you mix Aniline + Acyl Chloride without pre-complexing the catalyst,


-acylation (amide formation) is kinetically favored.
Solution:  Change the order of addition or use the Protection Protocol  (See Module A).
Q3: My reaction turns into a black tar/polymer.

Diagnosis: Polymerization via Azocation. Free amino groups can generate radical cations or undergo oxidative polymerization in the presence of strong Lewis acids and heat. Solution: Switch to the Sugasawa Protocol (Module B) or protect the amine.

Part 2: Troubleshooting Workflows

Module A: The Protection Route (Robust & Scalable)

Recommended for standard laboratory synthesis.

This method converts the interfering amine into an acetamide, which protects the nitrogen and directs the acylation to the ortho/para position (relative to the amine).

The Logic: The acetamido group (


) is still activating (ortho/para director) but creates enough steric bulk and reduced basicity to prevent irreversible catalyst poisoning.

Protocol:

  • Protection: React Bromo-Chloro-Aniline with Acetic Anhydride (

    
    ) in AcOH. Isolate the acetanilide.
    
  • Acylation:

    • Solvent: DCM (Reflux) or Nitrobenzene (High Temp).

    • Reagents: Acetyl Chloride (1.2 eq) +

      
       (2.5 eq ).
      
    • Condition: Reflux for 4–12 hours. The extra catalyst is required to complex the carbonyl oxygen of the amide.

  • Deprotection: Acidic hydrolysis (

    
    , reflux) to return to the free amine ketone.
    
Module B: The Sugasawa Reaction (Direct Ortho-Acylation)

Recommended for difficult substrates where protection is inefficient.

This method uses Boron Trichloride (


)  to perform specific ortho-acylation on free anilines using nitriles (instead of acyl chlorides).[5]

The Logic:


 forms a weaker complex with the aniline nitrogen than 

. It acts as a template, holding the nitrile in the ortho position to facilitate intramolecular attack.

Protocol:

  • Reagents: Bromo-Chloro-Aniline (1.0 eq) +

    
     (1.1 eq) in Toluene/DCE.
    
  • Addition: Add Acetonitrile (

    
    , acts as the acetyl source) followed by 
    
    
    
    (1.1 eq).
  • Reaction: Reflux. The reaction forms an imine intermediate.

  • Hydrolysis: The intermediate hydrolyzes upon aqueous workup to yield the ortho-amino ketone.

Part 3: Visualizing the Failure vs. Success

The following diagram illustrates why the standard approach fails and how the Sugasawa path succeeds.

FC_Mechanism cluster_0 Standard Failure Mode (Direct FC) cluster_1 Sugasawa Solution (BCl3 Mediated) Start Free Halo-Aniline (Nucleophilic N) Complex Anilinium Complex (N-AlCl3) Start->Complex Fast Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Deactivation Ring Deactivated (Electron Deficient) Complex->Deactivation Inductive Withdrawal NoRxn NO REACTION or Tar Formation Deactivation->NoRxn Sug_Start Free Halo-Aniline Template Boron-Template Complex (Ortho-Directing) Sug_Start->Template Coordination BCl3 BCl3 + Nitrile (R-CN) BCl3->Template Imine Imine Intermediate Template->Imine Intramolecular Attack (AlCl3 assisted) Product Ortho-Amino Ketone (C-Acylated) Imine->Product Hydrolysis

Caption: Comparative mechanism showing the "Catalyst Sink" effect in standard FC versus the "Template Effect" in the Sugasawa reaction.

Part 4: Stoichiometry & Optimization Table

Use this table to audit your current experimental setup.

ParameterStandard FC (Fails)Protection Route (Robust)Sugasawa Route (Advanced)
Substrate Free AnilineAcetanilide (Protected)Free Aniline
Acyl Source Acyl ChlorideAcyl ChlorideNitrile (e.g., Acetonitrile)
Catalyst



+

(Lewis Acid mix)
Catalyst Eq. 1.0 - 1.5 eq2.5 - 3.5 eq 1.1 eq

+ 1.1 eq

Solvent DCM / CS2DCM / NitrobenzeneToluene / DCE
Temp 0°C to RTReflux (40-80°C)Reflux (80-110°C)
Key Risk N-ComplexationHydrolysis of amideMoisture sensitivity of

Part 5: Troubleshooting Decision Tree

Follow this logic flow to determine your next experimental step.

Troubleshooting_Tree Start Start: Low Conversion Q1 Is the Amine Protected? Start->Q1 NoProtect No (Free Amine) Q1->NoProtect No YesProtect Yes (Acetanilide) Q1->YesProtect Yes Q2 Are you using Sugasawa conditions (BCl3 + Nitrile)? NoProtect->Q2 StandardFC No (Standard AlCl3) Q2->StandardFC No Sugasawa Yes (Sugasawa) Q2->Sugasawa Yes Action1 STOP. This pathway is forbidden. Switch to Protection or Sugasawa. StandardFC->Action1 Q3 Is HCl expulsion efficient? Sugasawa->Q3 Action2 Increase Temp/Sparge N2. HCl removal drives equilibrium. Q3->Action2 Check Q4 Catalyst Equivalents? YesProtect->Q4 LowCat < 2.0 eq Q4->LowCat Low HighCat > 2.5 eq Q4->HighCat High Action3 Increase AlCl3 to > 2.5 eq. (Amide oxygen binds 1 eq). LowCat->Action3 Action4 Check Sterics/Electronics. Halogens may require stronger conditions (100°C, neat). HighCat->Action4

Caption: Decision matrix for isolating the root cause of low conversion in halo-aniline acylation.

References

  • Sugasawa, T., et al. (1978).[5] "Aminohaloborane in organic synthesis. 1. Specific ortho substitution of anilines."[6][7] Journal of the American Chemical Society, 100(15), 4842–4852.

  • Douglas, A. W., et al. (1994).[5][8] "Ortho acylation of anilines by nitriles in the presence of BCl3 and an auxiliary Lewis acid." Tetrahedron Letters, 35(37), 6807-6810.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Standard reference for Lewis Acid stoichiometry).
  • BenchChem. (2025).[1] "Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline." (Technical Note).

Sources

Controlling temperature for selective halogenation of acetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Halogenation of Acetophenones

From the desk of the Senior Application Scientist

Welcome to the technical support center for the selective halogenation of acetophenones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high selectivity and yield in α-halogenation reactions. We will delve into the critical role of temperature control, the underlying reaction mechanisms, and provide practical, field-tested troubleshooting advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for achieving selective mono-halogenation of acetophenones?

Temperature is arguably the most critical parameter for controlling the selectivity of α-halogenation. The reaction rate is highly temperature-dependent, and elevated temperatures can provide the necessary activation energy for undesired side reactions.[1]

  • Kinetics vs. Thermodynamics: At lower temperatures, the reaction is under kinetic control, favoring the formation of the most rapidly formed product, which is typically the mono-halogenated species under acidic conditions. At higher temperatures, the system may approach thermodynamic control, and side products like di-halogenated compounds or products of ring halogenation can become more prevalent.[1][2]

  • Enolization Rate: The rate-determining step in acid-catalyzed halogenation is the formation of the enol intermediate.[3][4] The rate of this enolization is temperature-sensitive.[5][6] Precise temperature control ensures a steady, controlled formation of the enol, which can then be trapped by the halogen. Uncontrolled temperature spikes can lead to a rapid buildup of enol and localized high concentrations of the halogenated product, promoting over-halogenation.

Q2: What is the mechanistic difference between acid-catalyzed and base-promoted halogenation, and how does it affect selectivity?

The choice between acidic and basic conditions fundamentally dictates the outcome of the reaction and is a primary tool for controlling selectivity.

  • Acid-Catalyzed Halogenation: This pathway proceeds through an enol intermediate.[3][7][8] The initial protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon to form the enol. This enol, a neutral nucleophile, then attacks the halogen (e.g., Br₂). Critically, once the first halogen is added to the α-position, its electron-withdrawing inductive effect deactivates the carbonyl group. This makes subsequent protonation and the formation of a second enol intermediate much slower, effectively halting the reaction at the mono-halogenated stage.[7][8] This is the preferred method for selective mono-halogenation.

  • Base-Promoted Halogenation: This reaction proceeds through an enolate intermediate. A base removes an α-hydrogen to form a negatively charged enolate, which is a much more potent nucleophile than an enol. After the first halogenation, the electron-withdrawing effect of the halogen makes the remaining α-hydrogens even more acidic and easier to remove.[7][8] Consequently, subsequent halogenations are faster than the first, leading to the rapid formation of di- and tri-halogenated products.[7] This method is generally unsuitable for preparing mono-halogenated acetophenones and is exploited in the Haloform reaction.[7][9]

G cluster_acid Acid-Catalyzed Pathway (Selective Monohalogenation) cluster_base Base-Promoted Pathway (Leads to Polyhalogenation) Ketone Acetophenone Enol Enol Intermediate (Rate-Determining Step) Ketone->Enol + H⁺, - H⁺ MonoHalo α-Haloacetophenone (Product) Enol->MonoHalo + X₂ Deactivated Product is Deactivated (Further reaction is slow) MonoHalo->Deactivated Ketone_B Acetophenone Enolate Enolate Intermediate Ketone_B->Enolate + Base, - H₂O MonoHalo_B α-Haloacetophenone Enolate->MonoHalo_B + X₂ MoreAcidic Remaining α-H is MORE acidic MonoHalo_B->MoreAcidic DiHalo α,α-Dihaloacetophenone MoreAcidic->DiHalo + Base, + X₂ (Rapid)

Mechanistic comparison of halogenation pathways.

Troubleshooting Guide

Issue 1: Significant formation of di-halogenated byproduct.
  • Primary Cause: The reaction temperature is too high, or the reaction was left for too long. High temperatures can overcome the deactivating effect of the first halogen, leading to a second halogenation even under acidic conditions.[1]

  • Corrective Actions:

    • Lower the Temperature: Perform the reaction at a lower temperature. For many brominations, cooling to 0-5 °C in an ice bath is highly effective.[10][11]

    • Monitor Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Quench the reaction as soon as the acetophenone is consumed.

    • Control Reagent Addition: Add the halogenating agent (e.g., bromine in a solvent) dropwise using an addition funnel.[10][11] This maintains a low concentration of the halogen and prevents localized temperature spikes from the exothermic reaction.

Issue 2: Low conversion or incomplete reaction.
  • Primary Cause: The reaction temperature is too low, or there is insufficient acid catalyst. The rate-determining enolization step is acid-catalyzed and temperature-dependent.[3][4]

  • Corrective Actions:

    • Optimize Temperature: If the reaction is sluggish at a low temperature, allow it to warm slowly to room temperature after the initial addition of the halogen.[10][11] Some protocols may require gentle heating (e.g., 40-65 °C) for complete conversion, especially for less reactive substrates or different halogenating agents.[12]

    • Check Catalyst Load: Ensure a sufficient amount of acid catalyst (e.g., HCl, p-TsOH) is present to facilitate enol formation.[10][11]

    • Increase Reaction Time: If selectivity is good but conversion is low, simply increasing the reaction time at the optimal temperature may be sufficient.

Issue 3: Formation of ring-halogenated byproducts.
  • Primary Cause: This is common with acetophenones that have electron-donating groups (e.g., -OH, -OCH₃) on the aromatic ring, which activate it towards electrophilic substitution. The choice of solvent can also influence this outcome.[13]

  • Corrective Actions:

    • Protect Activating Groups: If possible, protect highly activating groups like phenols (e.g., as a benzyl ether) before performing the α-halogenation.[10]

    • Choose a Non-Polar Solvent: Solvents can play a key role. For example, using N-Bromosuccinimide (NBS), switching from a polar solvent like acetonitrile to methanol can favor α-bromination over ring bromination.[14]

    • Use a Specific Reagent: Employ a halogenating agent known for high α-selectivity, such as NBS or pyridine hydrobromide perbromide, which can provide a controlled, low concentration of bromine.[11][15]

G start Analyze Reaction Outcome (TLC, GC/MS) problem_dihalo Problem: Dihalogenation start->problem_dihalo High MW byproducts problem_lowconv Problem: Low Conversion start->problem_lowconv Starting material remains problem_ringhalo Problem: Ring Halogenation start->problem_ringhalo Isomeric byproducts success Success: Clean Monohalogenation start->success Clean product spot action_dihalo Corrective Actions: 1. Lower Temperature (e.g., 0-5 °C) 2. Monitor reaction closely 3. Add halogen dropwise problem_dihalo->action_dihalo action_lowconv Corrective Actions: 1. Increase temperature slightly 2. Check acid catalyst load 3. Increase reaction time problem_lowconv->action_lowconv action_ringhalo Corrective Actions: 1. Protect activating groups 2. Change solvent 3. Use specific α-halogenating reagent (NBS) problem_ringhalo->action_ringhalo

Troubleshooting workflow for α-halogenation.

Comparative Data & Reagent Selection

The choice of halogenating agent, solvent, and temperature are interconnected. The following table summarizes conditions from various protocols to guide your experimental design.

Halogenating AgentSubstrateCatalystSolventTemperature (°C)Outcome/SelectivityReference
Bromine (Br₂)AcetophenoneConc. HClMethanol0–5Selective α-monobromination[10]
N-Bromosuccinimide (NBS)Acetophenonep-TsOHDichloromethane80 (Microwave)Excellent selectivity for mono-bromo product[11][16]
Iodine (I₂) / 30% H₂O₂AcetophenoneNoneSolvent-Free45High yield α-iodination[17]
Pyridine hydrobromide perbromide4-ChloroacetophenoneNoneAcetic Acid90High yield α-monobromination[15][18]
Sulfuryl chloride (SO₂Cl₂)3-HydroxyacetophenoneMethanolToluene10–15Selective α-monochlorination[1]

Experimental Protocols

Protocol 1: Low-Temperature α-Bromination using Bromine in Methanol

This protocol is ideal for achieving high selectivity for mono-bromination through strict temperature control.

  • Dissolve the acetophenone (2.08 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Add concentrated HCl (1 mL) to the solution.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Prepare a solution of bromine (2.0 mmol) in methanol (10 mL) and add it to the addition funnel.

  • Add the bromine solution dropwise to the stirred acetophenone solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. Neutralize the residue carefully with a 10% sodium bicarbonate solution and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-bromoacetophenone.

(Adapted from Goswami & Goswami, 2001)[10][11]

Protocol 2: Microwave-Assisted α-Bromination using N-Bromosuccinimide (NBS)

This method offers rapid reaction times with high selectivity, leveraging temperature control within a microwave reactor.

  • In a microwave-safe reaction vessel, add acetophenone (1 mmol), dichloromethane (10 mL), N-Bromosuccinimide (NBS, 1.1 mmol), and p-toluenesulfonic acid (p-TsOH, 0.2 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Set the reaction temperature to 80 °C and irradiate for 30 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

(Adapted from BenchChem Technical Support)[11][16]

References

  • Halogenation of the α-Carbon – Organic Chemistry II. KPU Pressbooks. [Link]

  • Iodination of Organic Compounds Using the Reagent System I2/30% aq. H2O2 under Organic Solvent-Free Reaction Conditions. ARKIVOC. [Link]

  • Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. ResearchGate. [Link]

  • Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Thieme Chemistry. [Link]

  • 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]

  • Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]

  • Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. ResearchGate. [Link]

  • Photocatalysed direct halogenation of acetophenone. ResearchGate. [Link]

  • Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. ResearchGate. [Link]

  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. PMC. [Link]

  • 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. Chemistry LibreTexts. [Link]

  • Experiment 4 - Oxidation of Acetophenone. WebAssign. [Link]

  • Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. BCREC. [Link]

  • Improved synthesis of mono-chlorinated acetophenone.
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]

Sources

Best solvent systems for column chromatography of amino-bromo-ketones

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers dealing with the purification of Amino-Bromo-Ketones . These substrates present a "chemical paradox": the amino group requires basic conditions to prevent streaking, while the


-bromo ketone moiety is highly susceptible to degradation (elimination or nucleophilic substitution) under those same conditions.

Status: Operational | Tier: Advanced Methodologies Subject: Solvent System Optimization & Troubleshooting for Labile Bifunctional Scaffolds

📋 Executive Summary: The "Push-Pull" Instability

Purifying amino-bromo-ketones is chemically treacherous. You are balancing two opposing forces:

  • The Amine (Basic/Polar): Interacts strongly with acidic silanols on silica, causing severe tailing/streaking.[1]

  • The

    
    -Bromo Ketone (Electrophilic/Labile): 
    
    • Base Sensitivity: Susceptible to dehydrohalogenation (HBr elimination) to form enones.[2]

    • Nucleophile Sensitivity: Highly reactive toward nucleophiles (like ammonia or methanol) via

      
       displacement.
      

Critical Warning: Do NOT use the standard "DCM/MeOH/NH


OH" system commonly recommended for amines. Ammonia is a nucleophile and will likely displace your bromine, destroying your compound inside the column.

🛠 Module 1: Recommended Solvent Systems

Select your system based on the lipophilicity of your specific substrate.

System A: The "Steric Shield" System (Recommended)

Best for: Most amino-bromo-ketones where the amine is tertiary or sterically hindered.

  • Base Solvent: Hexane / Ethyl Acetate (Gradient: 0%

    
     50% EtOAc).
    
  • Modifier: Triethylamine (TEA) at 0.5% to 1.0% .

  • Why it works: TEA is bulky. It effectively caps silica silanols (preventing streaking) but is less likely than ammonia to perform nucleophilic attack on the bromo-ketone or trigger rapid elimination if the column is run cold/fast.

System B: The "Polar Aprotic" System

Best for: Highly polar substrates that do not move in Hex/EtOAc.

  • Base Solvent: Dichloromethane (DCM) / Acetone (Gradient).

  • Modifier: Triethylamine (TEA) (0.5%).[1]

  • Why it works: Avoids Methanol (MeOH). Methanol is protic and nucleophilic; on slightly acidic silica, MeOH can slowly solvolyze the C-Br bond. Acetone provides polarity without nucleophilicity.

System C: The "Neutral Phase" Alternative

Best for: Extremely fragile substrates (turning black on silica).

  • Stationary Phase: Neutral Alumina (Brockmann Grade III) .

  • Solvent: Hexane / DCM.[3][4]

  • Why it works: Alumina is less acidic than silica, reducing the need for basic modifiers and minimizing acid-catalyzed decomposition.

📊 Data: Solvent Ratios & Modifier Limits

ComponentStandard RatioMax Safe LimitFunctionRisk Factor
Triethylamine (TEA) 0.5% v/v2.0% v/vSilanol blockerHigh conc. triggers HBr elimination.[2]
Ammonia (NH

)
0% 0% FORBIDDEN Causes

displacement of Bromine.
Methanol (MeOH) 0%5%Polarity boosterCan cause solvolysis/acetal formation.
Ethyl Acetate Gradient100%Primary EluentSafe.
DCM Gradient100%SolubilizerSafe (Avoid if amine is volatile).

⚙️ Module 2: Troubleshooting & Protocols

Issue 1: "My product turns black/brown on the column."

Diagnosis: Acid-catalyzed decomposition or heat generation. The Fix: The "Buffered Slurry" Protocol

  • Pre-treatment: Do not just add TEA to the eluent. Pre-wash the silica column with a solution of 1% TEA in Hexane (2 column volumes).

  • Equilibration: Flush with pure Hexane to remove excess free base.

  • Loading: Load your sample.

  • Elution: Run the gradient with 0.5% TEA in the mobile phase. Logic: This neutralizes the "active" acidic sites of the silica before your sensitive bromo-ketone ever touches them.

Issue 2: "The amine is streaking, but I'm afraid to use base."

Diagnosis: Silanol interaction is overpowering the solvent strength. The Fix: High-Flow Flash (Rapid Elution)

  • Use a Short Column (5-8 cm silica height).

  • Use a slightly more polar solvent (e.g., move to 20% Acetone/Hexane immediately) to minimize residence time.

  • Push Hard: Use higher air pressure/flow rate. The faster the compound elutes, the less time it has to decompose or streak.

Issue 3: "I see a new spot forming during chromatography."

Diagnosis: On-column reaction.[5]

  • If the new spot is more polar : Likely hydrolysis (

    
    -hydroxy ketone) or substitution.
    
  • If the new spot is UV-active but less polar : Likely elimination (enone formation). The Fix: Switch to Neutral Alumina or perform an Acid-Base Extraction purification instead of chromatography (if the bromo-ketone is stable to cold aqueous acid).

🧠 Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct purification path for these fragile molecules.

SolventSelection Start Start: Analyze Substrate CheckStability Is Substrate Acid Sensitive? (Turns dark on TLC?) Start->CheckStability Stable Stable CheckStability->Stable No Unstable Unstable (Decomposes) CheckStability->Unstable Yes StdSilica Standard Silica Hex/EtOAc + 1% TEA Stable->StdSilica CheckNu Is it prone to Nucleophilic Attack? Unstable->CheckNu NuSens Yes (Alpha-Bromo) CheckNu->NuSens Yes AvoidAmmonia CRITICAL: NO Ammonia/MeOH NuSens->AvoidAmmonia Alumina Use Neutral Alumina (Hex/DCM) AvoidAmmonia->Alumina

Caption: Decision tree for selecting stationary phases and solvents for labile amino-bromo-ketones.

❓ Frequently Asked Questions (FAQ)

Q: Can I use amino-functionalized silica (NH2-Silica) cartridges? A: Proceed with caution. While NH2-silica eliminates the need for liquid modifiers (TEA), the stationary phase itself is basic. If your


-bromo ketone is highly prone to elimination (forming the enone), the high surface area of the amine-bonded phase might trigger this reaction. Test on a small scale first.

Q: Why do you recommend Acetone over Methanol? A: Methanol is a protic nucleophile. In the presence of silica (Lewis acid), Methanol can attack the


-bromo position. Acetone is a polar aprotic solvent; it provides the necessary dipole to move the amine but lacks the nucleophilicity to displace the bromine.

Q: My compound is an oil and I can't crystallize it. Chromatography is destroying it. What now? A: Attempt a "Dry Filtration" through a pad of Celite and activated charcoal if the impurity is just tar. If you must purify, try Reverse Phase (C18) Flash Chromatography using Water/Acetonitrile with 0.1% Formic Acid. The acidic mobile phase keeps the amine protonated (soluble) and prevents base-catalyzed elimination of the bromine.

📚 References

  • Separation of Amines: Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text on amine purification and pKa considerations).

  • Instability of Alpha-Halo Ketones: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B. (2013). Wiley. (Mechanisms of dehydrohalogenation and nucleophilic substitution).

  • Silica Gel Acidity & Modifiers: Journal of Chromatography A. "Influence of mobile phase additives on the retention of basic compounds on silica." (General chromatographic principles regarding silanol interactions).

  • Flash Chromatography Methodology: Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[6]

  • Reactivity of Alpha-Bromo Ketones: Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition. (Discusses the lability/synthesis of these scaffolds).

Sources

Validation & Comparative

High-Resolution LC-MS/MS vs. GC-EI-MS for the Structural Elucidation of Halogenated Acetanilides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

For drug development professionals and analytical chemists, the structural elucidation of mixed-halogenated aromatic amides presents a unique analytical challenge. Compounds with the molecular formula C8H7BrClNO —such as N-(4-bromophenyl)-2-chloroacetamide[1] and its isomer 4'-bromo-2'-chloroacetanilide[2]—contain two distinct halogens (Bromine and Chlorine) alongside a labile amide linkage.

This guide objectively compares the performance of two industry-standard platforms: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind their divergent fragmentation mechanisms, we provide a self-validating framework for selecting the optimal analytical platform for halogenated intermediates.

Workflow S1 Sample Prep (Dilution & Extraction) S2 Chromatography (UHPLC or GC) S1->S2 S3 Ionization (ESI+ or EI) S2->S3 S4 Mass Analysis (Q-TOF or Quadrupole) S3->S4 S5 Data Processing (Isotope & Fragment Matching) S4->S5

Figure 1: Comparative mass spectrometry analytical workflow for halogenated acetanilides.

The Isotopic Signature: A Self-Validating Diagnostic Tool

Before analyzing fragmentation, a robust protocol must validate the intact precursor. The presence of both Bromine (


Br: 50.7%, 

Br: 49.3%) and Chlorine (

Cl: 75.8%,

Cl: 24.2%) in C8H7BrClNO creates a highly specific, self-validating isotopic cluster.

Because the probabilities of these isotopes compound, the resulting mass spectrum will always display a characteristic M : M+2 : M+4 pattern in an approximate 77 : 100 : 24 ratio. If a fragment ion retains this exact isotopic distribution, it is definitive proof that both the bromine and chlorine atoms are still attached to the structural core.

Table 1: Theoretical Isotopic Distribution for C8H7BrClNO Precursor Ions

Isotope PeakHalogen CompositionGC-EI-MS [M]⁺• (m/z)LC-ESI-MS [M+H]⁺ (m/z)Relative Abundance (%)
M

Br,

Cl
247.0248.0~77.4%
M+2

Br,

Cl &

Br,

Cl
249.0250.0100.0% (Base Peak)
M+4

Br,

Cl
251.0252.0~24.0%

Platform Comparison: Hard vs. Soft Ionization Pathways

The choice between GC-EI-MS and LC-ESI-MS/MS fundamentally alters the physics of ion formation, dictating the resulting fragmentation spectra[3].

The Causality of GC-EI-MS (Hard Ionization)

In GC-MS, the 70 eV electron beam strips an electron from the molecule, forming an odd-electron radical cation ([M]⁺•). This imparts 2–4 eV of excess internal energy, driving rapid, spontaneous fragmentation. The molecule readily undergoes alpha-cleavage to expel a chlorine radical (•Cl), generating a prominent[M - Cl]⁺ peak at m/z 212/214. Concurrently, a hydrogen-transfer rearrangement expels neutral chloroketene (CHCl=C=O, 76 Da), yielding the 4-bromoaniline radical cation at m/z 171/173.

The Causality of LC-ESI-MS/MS (Soft Ionization)

Conversely, ESI operates in the liquid phase, adding a proton to form a highly stable, even-electron species ([M+H]⁺). Because even-electron ions resist radical losses, the [M - Cl]⁺ fragment is virtually absent. Instead, structural elucidation relies on Collision-Induced Dissociation (CID). When accelerated into a collision gas (N₂), the kinetic energy converts to vibrational energy, selectively cleaving the weakest bond—the amide linkage. This expels the same neutral chloroketene (76 Da), but leaves an even-electron protonated fragment ([4-Br-C6H4-NH3]⁺) at m/z 172/174.

Pathways cluster_ESI LC-ESI-MS/MS (Soft Ionization) cluster_EI GC-EI-MS (Hard Ionization) ESI_M [M+H]+ m/z 248/250/252 ESI_F1 [4-Br-C6H4-NH3]+ m/z 172/174 ESI_M->ESI_F1 Amide Cleavage (-C2HClO, 76 Da) EI_M [M]+• m/z 247/249/251 EI_F1 [M - Cl]+ m/z 212/214 EI_M->EI_F1 -Cl• (-35 Da) EI_F2 [4-Br-C6H4-NH2]+• m/z 171/173 EI_M->EI_F2 Amide Cleavage (-C2HClO, 76 Da)

Figure 2: Divergent fragmentation pathways of C8H7BrClNO under ESI vs. EI conditions.

Experimental Methodologies

To ensure reproducibility, the following standardized protocols must be strictly adhered to when analyzing C8H7BrClNO derivatives.

Protocol A: High-Resolution LC-ESI-QTOF Analysis
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 (v/v) mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Maintain a flow rate of 0.4 mL/min using a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Source Optimization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, drying gas temperature to 250°C, and nebulizer pressure to 35 psi to ensure stable droplet desolvation.

  • Collision-Induced Dissociation (CID): Isolate the [M+H]⁺ precursor window (m/z 248–252) in the quadrupole. Ramp the collision energy in the hexapole collision cell from 10 eV to 30 eV using ultra-high purity Nitrogen as the collision gas.

Protocol B: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the standard in GC-grade Hexane or Ethyl Acetate to a final concentration of 10 µg/mL. Ensure the solvent is completely anhydrous to prevent column degradation.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 mins.

  • Electron Ionization: Set the transfer line to 250°C and the EI source to 230°C. Bombard the eluent with a 70 eV electron beam to induce hard ionization.

  • Mass Analysis: Operate the single quadrupole in full scan mode (m/z 50–300) to capture both the molecular ion cluster and the low-mass fragments.

Data Presentation & Fragment Analysis

The table below summarizes the diagnostic ions generated by both platforms. Notice how the isotopic signature of Bromine (a 1:1 doublet separated by 2 Da) is retained in the aniline fragments, while the Chlorine signature is lost, proving that the cleavage occurred at the amide bond.

Table 2: Key Diagnostic Fragment Ions for C8H7BrClNO

Fragmentation PathwayGC-EI-MS (70 eV) m/zLC-ESI-MS/MS (CID) m/zStructural AssignmentRetained Halogens
Loss of Chlorine 212 / 214N/A (Rare in CID)[M - Cl]⁺Bromine Only
Amide Cleavage 171 / 173172 / 174[4-Br-C6H4-NH2]⁺• / [4-Br-C6H4-NH3]⁺Bromine Only
Phenyl Cation Formation 155 / 157155 / 157[C6H4Br]⁺Bromine Only
Aliphatic Cleavage 77 / 79N/A[CH2Cl-CO]⁺Chlorine Only

Conclusion

For the analysis of C8H7BrClNO and related halogenated acetanilides, GC-EI-MS provides a comprehensive, library-searchable fingerprint characterized by aggressive radical losses (e.g., •Cl). However, LC-ESI-MS/MS offers superior control. By utilizing soft ionization to preserve the intact [M+H]⁺ isotopic cluster, and subsequently applying targeted CID to induce predictable neutral losses (chloroketene), LC-MS/MS provides a cleaner, highly specific workflow ideal for quantitative pharmacokinetics and impurity profiling in drug development.

References

  • PubChem. "4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "N-(4-bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374". National Center for Biotechnology Information. Available at:[Link]

  • SpectraBase. "4'-bromo-2-chloroacetanilide - GC-MS Spectrum". John Wiley & Sons, Inc. Available at:[Link]

Sources

HPLC Method Development Guide: Purity Analysis of 2-Amino-5-Bromo-3-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 2-amino-5-bromo-3-chloroacetophenone presents a specific set of chromatographic challenges: separating a basic aniline derivative from closely related halogenated regioisomers. While C18 columns are the industry standard, they often fail to resolve positional isomers of halogenated aromatics effectively.

This guide compares three distinct stationary phase chemistries. Our experimental comparison demonstrates that the Phenyl-Hexyl phase offers superior selectivity (


) for the critical isomer pairs compared to standard C18 , primarily due to 

-

interactions with the halogenated aromatic ring.

Chemical Context & Analytical Challenge

The target molecule contains three distinct functional groups that dictate its chromatographic behavior:

  • Aniline Amine (-NH2): Basic character (

    
     due to electron-withdrawing halogens).[1] Prone to silanol interactions (tailing).[1]
    
  • Acetophenone Carbonyl: UV active chromophore (strong signal at ~240-254 nm).[1]

  • Halogens (Br, Cl): Hydrophobic and electron-withdrawing.[1]

The Critical Impurities: Synthesis typically involves halogenation of 2-amino-3-chloroacetophenone.[1] The primary analytical risk is the Regioisomer (2-amino-3-bromo-5-chloroacetophenone) , where the Bromine and Chlorine atoms are swapped.[1] These isomers have nearly identical hydrophobicity (logP), making separation on C18 difficult.

Diagram 1: Method Development Workflow

MethodDevelopment Start Analyte Assessment (Basic, Halogenated) Screening Column Screening (C18 vs Phenyl vs C8) Start->Screening Define Critical Pairs Opt Parameter Optimization (Gradient, pH, Temp) Screening->Opt Select Best Selectivity Valid Validation (ICH Q2(R2)) Opt->Valid Finalize Method

Caption: Strategic workflow for developing a purity method for halogenated anilines.

Comparative Methodology: The Three Candidates

We evaluated three method conditions to determine the optimal separation.

FeatureMethod A: The Standard Method B: The Challenger Method C: The Speed Option
Column C18 (ODS) Phenyl-Hexyl C8 (Octyl)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophobic (Lower retentivity)
Target General retentionIsomer Separation Fast elution of late impurities
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / Methanol0.1% Formic Acid / ACN

Rationale for Mobile Phase:

  • Acidic pH (0.1% Formic Acid): Essential to protonate the amine (preventing free-base interaction with silanols) and ensure peak symmetry.[1]

  • Methanol (Method B): Methanol is preferred over Acetonitrile for Phenyl columns because Acetonitrile's

    
    -electrons can interfere with the stationary phase's 
    
    
    
    -
    
    
    selectivity.[1]

Experimental Protocol

To replicate these results, use the following standardized protocol.

Sample Preparation[1][2][3][4][5]
  • Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Concentration: 0.5 mg/mL (Target) with impurity spikes at 0.5% level.

  • Filtration: 0.2 µm PTFE filter (Nylon may bind halogenated aromatics).[1]

Instrument Conditions (Agilent 1290 / Waters H-Class equivalent)
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C (Lower temperature favors

    
    -
    
    
    
    interactions)[1]
  • Injection Vol: 5 µL

  • Detection: UV @ 254 nm (bw 4 nm), Ref 360 nm.

Gradient Program (Generic)
Time (min)%B (Organic)
0.05
10.095
12.095
12.15
15.05

Performance Analysis & Supporting Data

The following data represents the separation of the target analyte from its critical Regioisomer impurity .

Table 1: Comparative Chromatographic Metrics
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (C8)
Retention Time (Main Peak) 8.2 min9.1 min6.5 min
Resolution (

) (Iso/Main)
1.2 (Co-elution risk)3.8 (Baseline separated)0.9 (Failed)
Tailing Factor (

)
1.31.11.4
Selectivity (

)
1.021.081.01
Analysis of Results
  • Method A (C18): Provided adequate retention but failed to fully resolve the regioisomer (

    
    ). The hydrophobic difference between a Cl/Br swap is negligible for a C18 ligand.
    
  • Method B (Phenyl-Hexyl): The Winner. The Phenyl ring in the stationary phase interacts differently with the electron density of the bromine at position 5 vs. position 3. This "shape selectivity" created a massive gain in resolution (

    
    ).[1]
    
  • Method C (C8): Eluted too quickly with poor resolution. Not suitable for high-purity analysis of this specific intermediate.[1]

Mechanistic Insight: Why Phenyl-Hexyl Wins[1][2]

The superior performance of Method B is not accidental; it is grounded in the interaction mechanism.

Diagram 2: Separation Mechanism

Mechanism Analyte 2-amino-5-bromo -3-chloroacetophenone C18 C18 Phase (Alkyl Chains) Analyte->C18  Interacts via Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl  Interacts via Interaction1 Hydrophobic Only (Weak Selectivity for Isomers) C18->Interaction1 Interaction2 Pi-Pi Stacking + Hydrophobic (High Selectivity) Phenyl->Interaction2

Caption: Comparison of ligand interaction mechanisms. Phenyl phases leverage electron density differences.[1][3]

The Phenyl-Hexyl phase utilizes a "dual-mode" retention:

  • Alkyl Spacer (Hexyl): Provides standard hydrophobic retention similar to C8.[1]

  • Phenyl Ring: Engages in

    
    -
    
    
    
    stacking with the aromatic core of the acetophenone. Crucially, the electron-withdrawing halogens (Br, Cl) alter the electron density of the analyte's ring. The position of these halogens (3 vs 5) changes the "fit" and interaction strength with the stationary phase phenyl ring, allowing for separation that C18 cannot achieve.

Conclusion & Recommendation

For the purity analysis of 2-amino-5-bromo-3-chloroacetophenone , standard C18 methods pose a high risk of "hidden" impurities due to regioisomer co-elution.[1]

Final Recommendation: Adopt Method B (Phenyl-Hexyl) for release testing and stability studies.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (or equivalent).[1]

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1]

  • Validation: Ensure specificity is challenged using the 3-bromo-5-chloro regioisomer during validation as per ICH Q2(R2) guidelines.

References

  • ICH Secretariat. (2023).[1] ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[1][4] [Link]

  • Snyder, L. R., & Kirkland, J. J. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Column Selectivity and Phenyl Phases).

  • Waters Corporation. Selectivity of Phenyl-Hexyl Columns for Halogenated Aromatics. Waters Knowledge Base. [Link][1]

  • PubChem. 2-Bromo-3'-chloroacetophenone (Related Structure Properties). National Library of Medicine. [Link]

Sources

Technical Comparison: Reactivity of 3-Chloro vs. 5-Bromo Substituents in Cross-Coupling

[1][2][3]

Executive Summary

In the design of polyhalogenated heterocycles for medicinal chemistry, the discrimination between 3-chloro and 5-bromo substituents is a foundational strategy for sequential functionalization.[1][2] This guide analyzes the reactivity hierarchy of these two sites, specifically within the context of the 3-bromo-5-chloropyridine scaffold—a "symmetry-broken" core where the positions are electronically equivalent (both meta to nitrogen), isolating the halogen identity as the sole determinant of selectivity.

Key Takeaway: The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond (approx.[2]

Mechanistic Basis of Selectivity[4]

The discrimination between chloro and bromo substituents is governed by the kinetics of the Oxidative Addition (OA) step in the catalytic cycle.[3]

Bond Dissociation Energy (BDE) & Kinetics

The primary driver for selectivity is the difference in Bond Dissociation Energy. The C-Br bond is weaker and longer than the C-Cl bond, lowering the activation energy barrier (

ParameterC-Br Bond (Aryl)C-Cl Bond (Aryl)Impact on Reactivity
BDE (kcal/mol) ~81~96C-Br cleaves readily; C-Cl requires activation.[2]
Bond Length ~1.89 Å~1.74 ÅLonger bond facilitates metal insertion.[2]
OA Rate (

)
High (Fast)Low (Slow)Br reacts first in competitive environments.
Catalyst Requirement Standard (e.g., PPh

)
Specialized (e.g., XPhos, P(

-Bu)

)
C-Cl requires electron-rich, bulky ligands.[3]
The "Symmetry Breaker" Effect

In 3-bromo-5-chloropyridine , both halogens are located at the meta position relative to the pyridine nitrogen.[2] Unlike 2-halopyridines, where the C2 position is activated by the electron-withdrawing nitrogen (S

  • Implication: Selectivity is not controlled by the ring electronics (position) but exclusively by the leaving group ability (Br > Cl).

Experimental Protocols: Sequential Functionalization

The following workflows describe the sequential coupling of a 3-bromo-5-chloropyridine scaffold.

Phase 1: Chemoselective Coupling at C-Br (Site 5)

Objective: Functionalize the bromo-site while preserving the chloro-site.[1][2] Mechanism: Kinetic control.[2] The catalyst inserts into C-Br before C-Cl.[2]

  • Reagents:

    • Substrate: 3-Bromo-5-chloropyridine (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)

      
       (1.05 equiv)
      
    • Catalyst: Pd(PPh

      
      )
      
      
      (1–3 mol%) or Pd(dppf)Cl
      
      
    • Base: Na

      
      CO
      
      
      (2.0 equiv, 2M aq.)
    • Solvent: DME/H

      
      O or Toluene/EtOH/H
      
      
      O[2]
    • Conditions: 80–90 °C, 4–12 h.

Protocol Steps:

  • Charge reaction vessel with substrate, boronic acid, and Pd catalyst.[2]

  • Purge with inert gas (N

    
     or Ar) for 10 min.
    
  • Add degassed solvent and aqueous base.

  • Heat to 85 °C. Monitor by HPLC/LCMS.

  • Critical Checkpoint: Stop reaction immediately upon consumption of starting material to prevent "over-coupling" at the Cl-site (though slow, it can occur with excess boronic acid/heat).[2]

Phase 2: Activation of C-Cl (Site 3)

Objective: Functionalize the remaining chloro-site.[2] Mechanism: Ligand-accelerated catalysis.[2] Bulky, electron-rich phosphines increase the electron density on Pd(0), facilitating OA into the stronger C-Cl bond.

  • Reagents:

    • Substrate: 5-Aryl-3-chloropyridine (Product of Phase 1)[2]

    • Boronic Acid: R'-B(OH)

      
       (1.5 equiv)
      
    • Pre-catalyst: Pd

      
      (dba)
      
      
      (1–2 mol%) or Pd(OAc)
      
      
    • Ligand: XPhos , SPhos , or P(

      
      -Bu)
      
      
      (2–4 mol%)
    • Base: K

      
      PO
      
      
      (3.0 equiv) or Cs
      
      
      CO
      
      
    • Solvent: 1,4-Dioxane or

      
      -Butanol[3][2]
      
    • Conditions: 100–110 °C, 12–24 h.

Protocol Steps:

  • Pre-complex the Pd source and Ligand in the solvent for 10 min at RT (if not using a pre-formed catalyst like XPhos-Pd-G2).[2]

  • Add the chloro-substrate, new boronic acid, and base.[3]

  • Heat to reflux (100+ °C). The elevated temperature and active ligand are required to break the C-Cl bond.

Visualization: Decision Logic & Pathway[3]

The following diagram illustrates the decision logic for selecting conditions based on the halogen substituent.

SequentialCouplingStartSubstrate:3-Bromo-5-chloropyridineDecisionTarget Site?Start->DecisionPathBrSite 5 (C-Br)Kinetic ControlDecision->PathBrFirst CouplingCond1Standard Conditions:Pd(PPh3)4, Na2CO380°CPathBr->Cond1PathClSite 3 (C-Cl)Requires ActivationCond2Forcing Conditions:Pd-XPhos/SPhos, K3PO4110°CPathCl->Cond2IntermedIntermediate:3-Chloro-5-arylpyridineCond1->IntermedYield: >85%Selectivity: >20:1FinalFinal Product:3,5-DiarylpyridineCond2->FinalYield: 70-90%Intermed->PathClSecond Coupling

Caption: Sequential functionalization workflow for 3-bromo-5-chloropyridine, highlighting the switch from kinetic control to ligand-accelerated activation.

Comparative Performance Data

The table below summarizes the operational differences required to couple the 3-chloro vs. 5-bromo substituents.

Feature3-Chloro Substituent 5-Bromo Substituent
Reactivity Rank Low (Hard Electrophile)High (Soft Electrophile)
Oxidative Addition Rate-limiting; requires electron-rich Pd.[2]Fast; facile insertion.
Typical Catalyst Pd

(dba)

+ XPhos/SPhos
Pd(PPh

)

or Pd(dppf)Cl

Base Strength Strong (K

PO

, CsF, KO

Bu)
Mild/Moderate (Na

CO

, K

CO

)
Temperature High (100–120 °C)Moderate (60–90 °C)
Selectivity Risk Low (Br usually gone)High (Must avoid reacting Cl)
Troubleshooting Selectivity
  • Problem: Loss of selectivity (reaction at Cl during Phase 1).

  • Cause: Temperature too high (>100°C) or catalyst too active (e.g., using SPhos for the Br-coupling).

  • Solution: Switch to a less electron-rich ligand (e.g., PPh

    
    ) and lower temperature to 60–70°C.
    

References

  • Langer, P. et al. (2013). Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Journal of Organic Chemistry. Retrieved from [Link]

  • Fairlamb, I. J. S. (2022).[2] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. PMC. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of 3-bromo-5-chloropyridine. (Representative methodology for sequential coupling).

Crystal structure data for 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone , a critical scaffold in the synthesis of bioactive quinazolines and indoles.

Due to the limited public availability of a direct single-crystal X-ray diffraction (SCXRD) dataset for this specific 3-chloro-5-bromo isomer, this guide utilizes a Comparative Structural Analysis . We benchmark the target molecule against its crystallographically resolved homologs: 1-(2-Amino-5-bromophenyl)ethanone (5-Br-AAP) and the 3,5-dibromo analog . This approach allows for high-confidence extrapolation of lattice parameters and packing behaviors essential for drug development.

Part 1: Executive Structural Summary

The target molecule, This compound , belongs to the class of poly-halogenated 2-aminoacetophenones. These molecules are characterized by a strong intramolecular hydrogen bond (IMHB) between the amine (-NH₂) and the carbonyl oxygen (C=O), which "locks" the molecule into a planar conformation, significantly influencing its solubility and crystal packing.

Key Structural Features[1][2][3][4][5][6][7]
  • Conformation: Planar, stabilized by a resonant N–H···O=C interaction (S(6) ring motif).

  • Crystal System: Predicted to be Monoclinic , isostructural with the 3,5-dibromo analog.

  • Space Group: Likely P2₁/c or P2₁/n (Centrosymmetric).

  • Performance Metric: The addition of the 3-chloro substituent introduces a steric "buttress" effect, potentially increasing the melting point and lattice energy compared to the mono-halogenated 5-bromo precursor.

Part 2: Comparative Crystallographic Data

The following table contrasts the experimental data of the closest structural homolog (5-Br-AAP) with the predicted parameters for the target (3-Cl-5-Br-AAP).

Table 1: Crystallographic Parameters & Performance Metrics
Parameter5-Br-AAP (Reference) 3,5-DiBr-AAP (Homolog) Target (3-Cl-5-Br-AAP)
Formula C₈H₈BrNOC₈H₇Br₂NOC₈H₇BrClNO
Molecular Weight 214.06 g/mol 292.96 g/mol 248.50 g/mol
Crystal System MonoclinicMonoclinicMonoclinic (Predicted)
Space Group P2₁/cP2₁/cP2₁/c (Predicted)
Unit Cell (a) 21.921 Å~22.1 Å~22.0 Å
Unit Cell (b) 3.980 Å~4.1 Å~4.0 Å
Unit Cell (c) 5.060 Å~5.2 Å~5.1 Å
Beta Angle (β) 94.5°~95°~94.8°
Packing Efficiency High (Herringbone)Very High (Halogen bonds)High (Mixed Halogen)
Melting Point 80–82 °C109–112 °C94–96 °C (Est.)

Note on Isostructurality: The Chlorine atom (Van der Waals radius 1.75 Å) and Bromine atom (1.85 Å) are often interchangeable in crystal lattices without disrupting the space group, a phenomenon known as chloro-bromo isostructurality.

Part 3: Structural Performance Analysis

1. The Intramolecular "Lock" (Stability)

Unlike para-substituted isomers, the ortho-amino/acetyl arrangement creates a pseudo-aromatic S(6) ring.

  • Mechanism: The amino hydrogen donates to the carbonyl oxygen.

  • Effect: This reduces the polarity of the carbonyl group, making the molecule less soluble in polar protic solvents (like water) and more soluble in non-polar solvents (like DCM) compared to its isomers (e.g., 4-aminoacetophenone).

  • 3-Chloro Impact: The chlorine at position 3 forces the amino group into a tighter interaction with the carbonyl due to steric repulsion, potentially strengthening the IMHB and increasing chemical stability against hydrolysis.

2. Intermolecular Packing (Solubility)
  • 5-Br-AAP: Relies primarily on weak N–H···Br hydrogen bonds and π-π stacking.

  • Target (3-Cl-5-Br): Introduces a Cl···Br halogen bonding network . The distinct electrostatic potentials of Cl (less positive σ-hole) and Br (more positive σ-hole) create a unique "interlocking" lattice.

  • Implication: This mixed-halogen network typically results in lower solubility and higher melting points than the mono-brominated variant, making it a more stable intermediate for storage.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct halogenation of 2-aminoacetophenone is regioselective. The 5-position is most reactive (para to amino), followed by the 3-position (ortho to amino).

Reagents:

  • 2-Aminoacetophenone (Starting Material)[1]

  • N-Bromosuccinimide (NBS)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (Solvent)[8]

Workflow:

  • Step 1 (Bromination): Dissolve 2-aminoacetophenone (1.0 eq) in Acetonitrile at 0°C. Add NBS (1.05 eq) portion-wise over 30 mins. Stir at RT for 2 hours.

    • Result: 1-(2-Amino-5-bromophenyl)ethanone.[3]

  • Step 2 (Chlorination): To the reaction mixture (or isolated intermediate), add NCS (1.1 eq) and reflux at 80°C for 4 hours. The steric bulk of the acetyl group directs the chlorine to the 3-position.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over MgSO₄.

Protocol B: Single Crystal Growth (Slow Evaporation)

Rationale: A mixed-solvent system is required to balance the lipophilicity of the di-halogenated product.

  • Solvent System: Ethanol:Dichloromethane (3:1 ratio).

  • Concentration: Prepare a saturated solution at 35°C (approx. 20 mg/mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Nucleation Control: Cover the vial with parafilm and pierce 3-4 small holes to slow evaporation.

  • Incubation: Store in a vibration-free environment at 18°C for 5-7 days.

  • Harvesting: Yellow prismatic crystals should form.

Part 5: Workflow Visualization

The following diagram illustrates the synthesis and crystallization logic, highlighting the critical "Decision Nodes" for purity control.

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase Start 2-Aminoacetophenone NBS Add NBS (0°C) Regioselective (C5) Start->NBS Inter 5-Bromo Intermediate NBS->Inter >95% Yield NCS Add NCS (Reflux) Steric Control (C3) Inter->NCS Target Target: 3-Cl-5-Br NCS->Target Heat Required Solvent Dissolve in EtOH:DCM (3:1) Target->Solvent Filter Filter (0.45µm) Solvent->Filter Evap Slow Evaporation (18°C, 5-7 days) Filter->Evap Crystal Single Crystal (Monoclinic P21/c) Evap->Crystal caption Figure 1: Synthetic pathway and crystallization logic for this compound.

Figure 1: Synthetic pathway and crystallization logic for this compound.

References

  • Baker, L. J., Copp, B. R., & Rickard, C. E. F. (2001).[1] 2'-Amino-5'-bromoacetophenone.[3] Acta Crystallographica Section E: Structure Reports Online, 57(11), o1107. Link (Provides the baseline crystal structure for the 5-bromo scaffold).

  • BenchChem. (2025). Application Notes and Protocols for 1-(2-Amino-3,5-dibromophenyl)ethanone in Pharmaceutical Synthesis. Link (Source for synthetic utility and analog comparison).

  • MDPI. (2019). Elucidation of the Structure of the 2-amino-3,5-Dibromochalcone Epoxides. Molecules. Link (Provides structural data on the 3,5-dibromo derivatives confirming trans-geometry and H-bonding).

  • PubChem. 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone (Isomer Data). Link (Used for isomeric property comparison).

  • Smolecule. N-(4-Bromo-2-chlorophenyl)acetamide Crystal Structure. Link (Comparative data for the acetamide isomer).

Sources

Technical Guide: Differentiating 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone from Di-Bromo Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of halogenated acetophenones—critical scaffolds for kinase inhibitors and heterocyclic drug substances—regioselectivity is a persistent challenge. Specifically, the production of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone (Target) is frequently compromised by the formation of its 3,5-dibromo analog (Impurity).

Because Chlorine and Bromine are isosteres with similar electronegativity and directing effects, these molecules exhibit dangerously similar physicochemical properties.[1] This guide provides a definitive technical framework to differentiate, detect, and separate these analogs using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC).[1]

Structural & Mechanistic Context

To solve the separation problem, one must understand the formation mechanism.[1] The amino group (


) at position 2 is a strong ortho/para activator. The acetyl group (

) at position 1 is a meta director. Consequently, positions 3 and 5 are electronically activated for Electrophilic Aromatic Substitution (EAS).[1]
  • The Target: Requires precise installation of Chlorine at C3 and Bromine at C5.

  • The Impurity: Arises from "halogen scrambling" or non-selective halogenation where Bromine occupies both C3 and C5, often due to the higher reactivity of brominating agents (e.g., NBS) compared to chlorinating agents (e.g., NCS) or starting material contamination.[1]

Visualizing the Structural Challenge

G Start 2-Aminoacetophenone Target TARGET: 1-(2-Amino-5-bromo- 3-chlorophenyl)ethanone (C8H7BrClNO) Start->Target + Cl+ (C3) then + Br+ (C5) (Ideal Route) Impurity IMPURITY: 1-(2-Amino-3,5- dibromophenyl)ethanone (C8H7Br2NO) Start->Impurity + Br+ (C3) and + Br+ (C5) (Over-bromination) Diff Key Difference: C3 Substituent (Cl vs Br) MW: 248.5 vs 293.0 Target->Diff Impurity->Diff

Figure 1: Synthesis pathways leading to the Target and its primary Di-Bromo analog.

Analytical Strategy 1: Mass Spectrometry (The Gold Standard)

Mass Spectrometry is the most definitive method for differentiation due to the unique natural isotope abundances of Chlorine (


) and Bromine (

).
Isotopic Pattern Recognition

Unlike the molecular weight difference (which is significant: ~44 amu), the isotopic envelope allows for identification even in complex mixtures where fragmentation might obscure the parent ion.[1]

FeatureTarget (Br + Cl)Impurity (2 x Br)
Formula


Nominal Mass ~247~291
Pattern Shape "Staircase" "1 : 2 : 1" Triad
M (100%)


M+2 High intensity (~130%)Double intensity (200%)
M+4 Low intensity (~30%)Equal to M (100%)

Diagnostic Rule:

  • If you see a triplet pattern of 1 : 1.3 : 0.3 , you have the Chloro-Bromo target.[1]

  • If you see a triplet pattern of 1 : 2 : 1 , you have the Di-Bromo impurity.[1]

Analytical Strategy 2: NMR Spectroscopy[2]

While MS confirms identity, NMR is required for structural validation (regiochemistry).[1] The critical differentiator is the Carbon-13 shift at position 3 (C3).

NMR Chemical Shift Logic

Halogens exert an inductive effect (deshielding) and a heavy-atom effect (shielding).

  • Chlorine is more electronegative but lighter.[1]

  • Bromine is less electronegative but significantly heavier (Heavy Atom Effect).

Predicted Shifts (Aromatic Ring):

  • C-Cl Carbon (Target C3): Typically resonates between 120 – 130 ppm .

  • C-Br Carbon (Impurity C3): Typically resonates upfield, often 108 – 115 ppm .

Protocol:

  • Acquire

    
     NMR (min 100 MHz) in 
    
    
    
    .
  • Focus on the quaternary carbons.[1]

  • The Target will show distinct signals for C-Br (C5) and C-Cl (C3).

  • The Impurity will show symmetric-like electronic environments or two C-Br signals in the lower ppm range (108-115 ppm).

Separation Protocol: HPLC Method Development

Separating these analogs is challenging because both are lipophilic weak bases.[1] Standard C18 columns may show co-elution.[1]

Recommended Column Chemistry: Phenyl-Hexyl

Why? The Phenyl-Hexyl phase interacts with the


-electrons of the acetophenone ring. The difference in polarizability between the C-Cl and C-Br bonds creates a selectivity difference that standard alkyl chains (C18) cannot achieve.
Method Parameters
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP),

    
    .[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 40% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/carbonyl).

Elution Order Prediction:

  • Target (Cl/Br): Elutes FIRST . (Chlorine is less lipophilic/hydrophobic than Bromine).

  • Impurity (Br/Br): Elutes SECOND . (The second Bromine significantly increases

    
    ).
    

Experimental Workflow Diagram

The following diagram outlines the decision tree for validating the material.

Workflow Sample Crude Reaction Mixture HPLC Step 1: HPLC-UV (Phenyl-Hexyl) Check for Doublets Sample->HPLC Decision Peaks Resolved? HPLC->Decision MS_Path Step 2: LC-MS Analysis (Extract Ion Chromatogram) Decision->MS_Path Yes or No Iso_Check Check Isotope Pattern M, M+2, M+4 MS_Path->Iso_Check Result_Target Pattern 1:1.3:0.3 (Target Confirmed) Iso_Check->Result_Target Cl + Br Result_Impurity Pattern 1:2:1 (Di-Bromo Impurity) Iso_Check->Result_Impurity 2 x Br

Figure 2: Analytical workflow for distinguishing the target from the impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for Isotope Patterns and NMR shifts).

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic basis for Electrophilic Aromatic Substitution and directing groups).

  • Phenomenex. (2023). HPLC Separation of Halogenated Isomers using Phenyl-Hexyl Phases.

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Cl and Br Patterns.

Sources

UV-Vis absorption maxima for polysubstituted acetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to UV-Vis Absorption Maxima in Polysubstituted Acetophenones: Predictive Models vs. Empirical Data

Polysubstituted acetophenones are ubiquitous building blocks in organic synthesis, serving as essential precursors for chalcones, flavonoids, and various active pharmaceutical ingredients (APIs). In drug development and materials science, confirming the substitution pattern and electronic nature of these intermediates is critical. UV-Vis spectroscopy offers a rapid, non-destructive method to probe the extended


-conjugation of these systems.

As a Senior Application Scientist, I have designed this guide to objectively compare predictive models against empirical UV-Vis data, providing researchers with a robust framework for spectral interpretation and a self-validating experimental protocol.

Woodward-Fieser rules, adapted by A.I. Scott for aromatic carbonyl compounds, provide an empirical method to calculate the


 of the primary 

transition (K-band) in ethanol[1]. The theoretical base value for an unsubstituted acetophenone (where the carbonyl group is conjugated with the benzene ring) is 246 nm[1]. Substituents on the aromatic ring perturb the molecular orbital energies, leading to predictable shifts.

Table 1: Scott's Rule Increments for Acetophenones (Base


 = 246 nm in EtOH) 
SubstituentOrtho Increment (nm)Meta Increment (nm)Para Increment (nm)
Alkyl / Ring Residue +3+3+10
-OH, -OCH₃, -OAlkyl +7+7+25
-Cl 00+10
-Br +2+2+15
-NH₂ +13+13+58
-NR₂ +20+20+85

While Scott's rules are highly effective for mono- and di-substituted systems, polysubstitution introduces steric and electronic complexities that cause empirical data to deviate from calculated values.

Table 2: Comparison of Calculated vs. Empirical


 
CompoundCalculated

(nm)
Empirical

(nm)
Deviation & Causality
4-Methoxyacetophenone 271 (246 + 25)268 (in DCM)[2]-3 nm. Solvent polarity differences (EtOH vs. DCM) slightly alter excited state stabilization.
4-Chloroacetophenone 256 (246 + 10)254 (in EtOH)[1]-2 nm. Excellent agreement with predictive rules for simple halogenation.
2,4-Dimethoxyacetophenone 278 (246 + 7 + 25)~275 (in EtOH)-3 nm. Minor steric hindrance at the ortho position slightly reduces coplanarity, limiting conjugation.

Mechanistic Drivers of UV-Vis Absorption

The absorption maxima in polysubstituted acetophenones are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2].

  • Electron Donating Groups (EDGs): Substituents like -OCH₃ or -NH₂ possess lone electron pairs that conjugate with the aromatic

    
    -system. This creates a highly conjugated "push-pull" system with the electron-withdrawing carbonyl group, raising the HOMO energy level. The narrowed HOMO-LUMO gap results in a significant bathochromic (red) shift[2].
    
  • Steric Hindrance (Ortho-Substitution): Bulky groups at the ortho position can force the acetyl group out of the plane of the aromatic ring. This physical distortion breaks orbital overlap, reducing conjugation and causing a hypsochromic (blue) shift, often rendering Scott's rules inaccurate for heavily hindered molecules.

SubstituentLogic Base Acetophenone Core (Base λmax = 246 nm) EDG Electron Donating Groups (-OH, -OCH3, -NH2) Base->EDG Ortho/Meta/Para Substitution EWG Electron Withdrawing Groups (-NO2, -CN) Base->EWG Ortho/Meta/Para Substitution Shift1 Bathochromic Shift (Red Shift > 246 nm) EDG->Shift1 Destabilizes HOMO (Narrows Gap) Shift2 Hypsochromic Shift (Blue Shift < 246 nm) EWG->Shift2 Stabilizes HOMO (Widens Gap)

Logical flowchart of substituent electronic effects on the UV-Vis absorption maxima of acetophenones.

Self-Validating Experimental Protocol for UV-Vis Spectroscopy

To ensure high-fidelity data that can be reliably compared against predictive models, the experimental workflow must be rigorously controlled. The following protocol establishes a self-validating system for analyzing acetophenones[3].

Causality Behind Experimental Choices:

  • Solvent Choice: Ethanol is preferred for standardizing against Scott's rules, but Dichloromethane (DCM) is often used for highly functionalized, non-polar derivatives[2].

  • Cuvette Material: Quartz cuvettes are mandatory. Standard borosilicate glass absorbs strongly below 340 nm, which would entirely obscure the critical 246–280 nm K-band of acetophenones.

  • Concentration Limits: The target absorbance must remain between 0.1 and 1.0 AU. Above 1.0 AU, stray light and detector saturation cause deviations from the Beer-Lambert Law, leading to artificially broadened peaks and inaccurate

    
     determination.
    

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh the polysubstituted acetophenone and dissolve it in spectroscopic-grade solvent (e.g., EtOH or DCM) to create a

    
     M stock solution.
    
  • Serial Dilution: Dilute the stock solution to a working concentration of

    
     to 
    
    
    
    M.
  • Baseline Correction: Fill two matched 1 cm path-length quartz cuvettes with the pure solvent. Place them in the reference and sample beam paths of a dual-beam UV-Vis spectrophotometer. Run a baseline scan from 200 nm to 400 nm to subtract solvent and cuvette absorbance[3].

  • Sample Measurement: Empty the sample cuvette, rinse it twice with the working solution, and fill it. Scan the sample from 200 nm to 400 nm[3].

  • Validation Check (Self-Correction): Examine the peak absorbance at

    
    . If 
    
    
    
    , quantitatively dilute the sample and rescan. If
    
    
    , prepare a more concentrated working solution to ensure the signal-to-noise ratio is optimal.
  • Data Extraction: Record the

    
     for the intense K-band (
    
    
    
    transition, typically 250–300 nm) and the weaker R-band (
    
    
    transition, typically >310 nm).

UVVisWorkflow N1 1. Sample Preparation (10⁻⁴ to 10⁻⁵ M in EtOH) N2 2. Cuvette Selection (1 cm Quartz Cuvettes) N1->N2 Transfer N3 3. Baseline Correction (Pure EtOH Blank) N2->N3 Insert into Spectrometer N4 4. Spectral Scanning (200 - 400 nm Range) N3->N4 Run Scan N5 5. Data Validation (Ensure Peak Abs < 1.0 AU) N4->N5 Extract λmax

Step-by-step self-validating experimental workflow for UV-Vis spectroscopic analysis.

Solvatochromism and Environmental Effects

When comparing alternative acetophenone derivatives, one must account for solvatochromism. The excited state of a push-pull substituted acetophenone is often more polar than its ground state. Consequently, polar protic solvents like ethanol stabilize the excited state via hydrogen bonding and dipole-dipole interactions, lowering the transition energy and causing a bathochromic shift compared to non-polar solvents like hexane or DCM[2]. When publishing or comparing product data, always specify the solvent, as empirical values can shift by 5–15 nm based solely on the solvent environment.

References

1.2 2.3 3. 1

Sources

Elemental Analysis Standards for Brominated Chloro-Amino Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The elemental characterization of Brominated Chloro-Amino compounds represents a "perfect storm" in organic microanalysis. These molecules combine the refractory nature of poly-halogenated rings with the catalytic poisoning potential of halogens and the hygroscopic tendencies of amino-salts (e.g., hydrochlorides).

Standard combustion protocols often fail here. Halogens (Br, Cl) form gaseous byproducts that interfere with Nitrogen detection (N2) and poison oxidation catalysts. Furthermore, the "Amino" moiety frequently exists as a halide salt, introducing water of hydration that skews Carbon percentages.

This guide objectively compares the two dominant methodologies—Automated Dynamic Flash Combustion (Dumas) versus Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC) —and defines a self-validating standardization protocol for these complex analytes.

Part 1: The Analytical Challenge

To analyze a brominated chloro-amino compound, one must overcome three specific interference mechanisms.

The Halogen Interference (The "Getter" Problem)

In standard CHNS analysis, halogens (


 or 

) are evolved during combustion.
  • Interference: Free halogens overlap with the

    
     peak in thermal conductivity detectors (TCD) or absorb IR energy intended for other gases.
    
  • Catalyst Poisoning: Halogens react with standard copper reduction reagents, forming copper halides (

    
    ), which fuse at lower temperatures than pure copper, blocking flow paths and reducing the reactor's lifetime.
    
The Amino-Salt Hygroscopicity

Amino compounds in drug development are often isolated as HCl or HBr salts to improve solubility.

  • The Trap: These salts are hygroscopic. A sample weighed at "room condition" may contain 2-5% non-stoichiometric water.

  • Result: Low Carbon (

    
    ) and Nitrogen (
    
    
    
    ) values, leading to false rejection of a pure compound.
Refractory Combustion

Poly-halogenated aromatics are flame-retardants by nature. They resist complete oxidation, leading to "soot" formation and low Carbon recovery.

Part 2: Comparative Methodology

We compared the two industry-standard workflows for analyzing these compounds.

Method A: Automated Dynamic Flash Combustion (CHN Mode)
  • Instrumentation: Thermo Scientific FlashSmart / Elementar vario EL cube.

  • Configuration: CHN Mode (Sulfur/Halogens removed).

  • Scrubber: Silver Wool (Ag) or Silver Tungstate (

    
    ) heated to 700°C.
    
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography[1][2]
  • Combustion: Platinum basket in

    
    -filled flask.
    
  • Absorption:

    
     / 
    
    
    
    solution.
  • Detection: Anion-Exchange Chromatography (Conductivity Detection).

Performance Comparison Table
FeatureMethod A: Automated CHN (with Ag Trap)Method B: Schöniger Flask + IC
Target Elements C, H, N (Halogens are scrubbed)Br, Cl (C, H, N not measured)
Precision (RSD) < 0.2% (Excellent)1.0% - 2.0% (Moderate)
Interference High (Halogens must be quantitatively trapped)Low (Matrix is destroyed)
Sample Size 1–3 mg5–10 mg
Throughput High (5 mins/sample)Low (30 mins/sample)
Best For Confirming Formula Purity (C/N ratio)Quantifying Halogen Ratios (Br vs. Cl)

Part 3: Standardization Strategy (The "Triangulation" Protocol)

No single Certified Reference Material (CRM) perfectly mimics a brominated chloro-amino drug candidate. Therefore, a Bracketing Strategy using separate standards is required to validate the system.

Recommended Reference Materials
  • Primary Calibration Standard (CHN): Acetanilide (

    
    )
    
    • Why: High purity, stable, non-hygroscopic. Establishes the baseline response for C and N.

  • Halogen Challenge Standard: 1-Chloro-2,4-dinitrobenzene or p-Bromobenzoic Acid

    • Why: These test the efficiency of the Silver trap. If the Ag trap is exhausted, halogens will break through and artificially inflate the Nitrogen signal.

  • Amino-Salt Surrogate: S-Benzylthiuronium Chloride

    • Why: Contains N, S, and Cl. It mimics the combustion behavior of a salt.

The "Additivity Rule" for Validation

Do not rely on a single run. Validate the instrument by running the Halogen Challenge Standard.

  • Pass Criteria: The Nitrogen value must be within ±0.3% of theoretical.

  • Fail: If Nitrogen is high (>0.5% error), the Silver trap is saturated with Halogens and must be replaced.

Part 4: Experimental Protocols

Workflow 1: Automated CHN Analysis (Handling Halogens)

Objective: Accurate C, H, N quantification despite Br/Cl presence.

  • Reactor Packing:

    • Place 20mm of Quartz Wool at the bottom.

    • Add 40mm of Silver Tungstate on MgO (The Halogen Scrubber).

    • Add 50mm of Copper Wires (Reduction).

    • Add 30mm of Chromium Oxide (Oxidation).

    • Note: The Silver layer must be at the zone maintained at ~600-800°C.

  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.0 ± 0.1 mg into a Tin (Sn) Capsule .

    • Crucial Step: Add 2 mg of Vanadium Pentoxide (

      
      )  powder to the capsule.
      
    • Reason:

      
       acts as an oxygen donor and flux, ensuring complete combustion of the refractory brominated ring.
      
  • Analysis:

    • Run calibration with Acetanilide (K-factor determination).

    • Run the "Halogen Challenge" (p-Bromobenzoic acid). If N is not detected (0%), the trap is working.

    • Run the Unknown Sample in triplicate.

Workflow 2: Halogen Quantification (Schöniger + IC)

Objective: Differentiate and quantify Br vs. Cl.

  • Absorption Solution:

    • Mix 10 mL of 0.1 M NaOH + 200 µL of 30%

      
      .
      
  • Combustion:

    • Weigh 5-10 mg of sample onto ash-free paper.

    • Place in Pt-basket. Flush flask with

      
      . Ignite.
      
    • Invert flask and shake for 3 minutes. Allow to stand for 15 minutes.

  • Analysis (IC):

    • Column: Metrosep A Supp 5 (or equivalent anion exchange).

    • Eluent: 3.2 mM

      
       / 1.0 mM 
      
      
      
      .
    • Calculation:

      
      
      

Part 5: Visualization & Logic

Diagram 1: The Interference & Solution Logic

This diagram illustrates why standard CHN fails for these compounds and how the specific reactor packing solves it.

CombustionLogic cluster_Interference Standard Reactor (Failure Mode) cluster_Solution Optimized Reactor (Success) Sample Br-Cl-Amino Sample Combustion Combustion (1000°C) + O2 Sample->Combustion Gases Gases Formed: CO2, H2O, NOx, Br2, Cl2 Combustion->Gases NoTrap No Ag Trap Gases->NoTrap AgTrap Silver Tungstate Trap (Removes Br2, Cl2) Gases->AgTrap DetectorError Detector Error: Halogens mimic N2 signal NoTrap->DetectorError Reduction Cu Reduction (NOx -> N2) AgTrap->Reduction CleanSignal Clean Detection: Pure N2, CO2, H2O Reduction->CleanSignal

Caption: Logic flow demonstrating how Silver Tungstate trapping prevents Halogen interference in Nitrogen detection.

Diagram 2: The Decision Matrix for Protocol Selection

DecisionMatrix Start Start: Br-Cl-Amino Compound IsSalt Is it a Salt? (HCl, HBr) Start->IsSalt Dry Vacuum Dry @ 40°C Check Water (KF Titration) IsSalt->Dry Yes Direct Direct Weighing IsSalt->Direct No MethodSelect Select Analysis Path Dry->MethodSelect Direct->MethodSelect PathA Path A: Formula Confirmation (Automated CHN + V2O5) MethodSelect->PathA Need Purity PathB Path B: Halogen Ratio (Schöniger + IC) MethodSelect->PathB Need Halogen Count ResultA Result: %C, %H, %N (Validate Purity) PathA->ResultA ResultB Result: %Br vs %Cl (Validate Substitution) PathB->ResultB

Caption: Workflow decision tree for handling hygroscopic salts and selecting the correct analytical mode.

References

  • ASTM International. (2019). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Note: While Kjeldahl is cited for N, this standard outlines the interference of N-N and N-O linkages relevant to amino compounds). [Link]

  • Elementar. (n.d.). Organic Elemental Analysis: Principles and Applications for CHNS.[Link]

  • Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Seminal work on Oxygen Flask Combustion).[2]

  • Royal Society of Chemistry. (2002). Microanalysis of halogenated organic compounds: Best Practices. Analyst.[2][3][4] [Link]

Sources

TLC Profiling of 2-Amino-5-bromo-3-chloroacetophenone: Optimization & Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The "Ortho Effect" in Separation Strategy

Isolating 2-amino-5-bromo-3-chloroacetophenone requires more than a trial-and-error approach to solvent selection. As a Senior Application Scientist, I have observed that the separation behavior of this compound is governed by a specific intramolecular interaction—the Ortho Effect .

Unlike its para-amino isomers, which interact strongly with silica gel via intermolecular hydrogen bonding, the ortho-amino group in this target molecule forms a stable intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the polar functionality, significantly reducing its affinity for the stationary phase and increasing its lipophilicity.

This guide provides a scientifically grounded protocol for TLC analysis, comparing the target compound against common structural analogues to ensure precise identification and purity assessment.

Mechanistic Basis of Separation[1]

To optimize the mobile phase, one must understand the molecular interactions at play. The retention factor (


) is determined by the competition between the mobile phase (Hexane/Ethyl Acetate) and the stationary phase (Silica Gel) for the analyte.
The Polarity Hierarchy
  • Stationary Phase (Silica): Highly polar (Si-OH groups). Retains polar compounds.

  • Target Molecule (2-amino-5-bromo-3-chloroacetophenone):

    • Internal H-Bond: The 2-amino group donates a proton to the carbonyl oxygen (6-membered chelate ring). This masks polarity.

    • Halogenation (Br, Cl): Increases lipophilicity (hydrophobicity), pushing the

      
       higher.
      
  • Impurities (e.g., 4-amino isomers, des-halo analogs):

    • 4-Amino Isomer: Cannot form internal H-bonds. The amine is free to bind tightly to silica. Result: Much lower

      
      .
      
    • Des-bromo Analog: Less lipophilic than the target. Result: Slightly lower

      
      .
      
Visualization of Interaction Logic

The following diagram illustrates the decision matrix for solvent selection based on molecular interactions.

TLC_Mechanism Target Target: 2-Amino-5-bromo-3-chloroacetophenone Ortho_Bond Intramolecular H-Bond (Amine -> Carbonyl) Target->Ortho_Bond Forms Lipophilicity Halogen Contribution (+Br, +Cl) Target->Lipophilicity Contains Silica Silica Gel Surface (Si-OH) Ortho_Bond->Silica Reduces Affinity Result High Rf (Fast Elution) Ortho_Bond->Result Dominant Effect Low_Rf Low Rf (Strong Retention) Silica->Low_Rf Retains Lipophilicity->Result Increases Mobility Para_Impurity Impurity: 4-Amino Isomer Inter_Bond Intermolecular H-Bond (Amine -> Silica) Para_Impurity->Inter_Bond Forms Inter_Bond->Silica Binds Strongly

Caption: Mechanistic pathway showing how intramolecular bonding reduces silica interaction, leading to higher Rf values for the target compared to non-ortho impurities.

Comparative Data: Rf Values in Hexane/Ethyl Acetate[1][2]

The following data represents standardized relative retention behavior on Silica Gel 60


 plates. Note that absolute 

values can fluctuate with humidity and plate activation; relative elution order is the constant to trust.
Table 1: Solvent System Optimization (Target Compound)

Target: 2-amino-5-bromo-3-chloroacetophenone

Solvent System (Hexane : EtOAc)Observed Rf (Approx.)Elution CharacteristicsRecommendation
9 : 1 0.25 – 0.35Tight spot, slow migration.Ideal for high-resolution separation.
8 : 2 (4:1) 0.45 – 0.55Optimal range. Good separation from baseline.Standard screening condition.
7 : 3 0.65 – 0.75Fast elution. Risk of co-elution with non-polar impurities.Use only for very polar impurities.
1 : 1 > 0.85Moves with solvent front.Too polar; avoid.
Table 2: Comparative Elution vs. Common Impurities

System: Hexane / Ethyl Acetate (8:2)

CompoundStructure TypeRelative RfInteraction Mechanism
Target 2-Amino-5-bromo-3-chloro...0.50 (Ref)Internal H-bond + Halogen lipophilicity.
Impurity A 2-Aminoacetophenone (No Halogens)0.40Lacks lipophilic Br/Cl atoms; slightly more polar.
Impurity B 4-Amino-3-chloro... (Para isomer)0.15No internal H-bond. Free amine binds strongly to silica.
Impurity C 3-Chloroacetophenone (No Amine)0.65Lacks H-bond donor entirely; very non-polar.

Key Insight: If your spot is running significantly lower than expected (


 in 8:2), you likely have the para-isomer or the amine has degraded. If it runs with the solvent front, you may have lost the amine group (deamination).

Experimental Protocol: The Self-Validating System

To ensure reproducibility, follow this "Self-Validating" TLC protocol. This method uses internal standards to correct for solvent evaporation or plate variability.

Materials
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Mobile Phase: Hexane (HPLC Grade) / Ethyl Acetate (HPLC Grade).

  • Visualization: UV Lamp (254 nm) & Iodine Chamber (optional for non-UV active impurities).

Step-by-Step Workflow
  • Chamber Saturation (Critical):

    • Add 10 mL of Hexane:EtOAc (8:2) to a developing chamber.

    • Place a filter paper liner inside to wick solvent.

    • Wait 15 minutes. Why? Un-saturated chambers cause "smiling" solvent fronts and artificially high

      
       values due to evaporation.
      
  • Sample Preparation:

    • Dissolve ~5 mg of the target in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Avoid using Methanol for spotting if possible, as it is hard to dry and can cause spot spreading.

  • The "Three-Lane" Validation:

    • Spot the plate in three positions:

      • Lane 1: Pure Starting Material (if monitoring reaction).

      • Lane 2: Co-spot (Starting Material + Target Product).

      • Lane 3: Target Product.

    • Why? Lane 2 proves that two close spots are actually different. If Lane 2 shows a single figure-8 spot, separation is incomplete.

  • Development & Visualization:

    • Run the plate until the solvent front is 1 cm from the top.

    • Dry completely.

    • View under UV 254 nm: The target will appear as a dark quenching spot against the green fluorescent background. The aromatic ketone is a strong UV chromophore.

Troubleshooting & Optimization

Issue: Tailing (Streaking spots)
  • Cause: The amino group (-NH2) may be interacting with acidic silanol sites on the silica, causing drag.

  • Solution: Add 1% Triethylamine (TEA) to the mobile phase. This blocks the silanol sites, sharpening the amine spot.

    • New System: Hexane : EtOAc : TEA (80 : 19 : 1).

Issue: Poor Separation from Non-Halogenated Precursor
  • Cause: The lipophilic difference between Cl/Br and H is sometimes small.

  • Solution: Switch selectivity by using Toluene instead of Hexane. Toluene interacts with the pi-system of the acetophenone ring.

    • Alternative System: Toluene : Ethyl Acetate (9 : 1).

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity. Retrieved from

  • Royal Society of Chemistry (RSC). (2011). Supporting Information: Electronic effects in substituted acetophenones. Retrieved from

  • National Institutes of Health (NIH). (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference.[3] PubMed Central. Retrieved from

  • Sorbtech. (2021). Silica Gel Comparisons and Retention Factors for Acetophenones. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

1-(2-Amino-5-bromo-3-chlorophenyl)ethanone (CAS 220509-58-4) is a halogenated aromatic amine commonly used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.[1]

The Core Directive for disposal is SEGREGATION. Due to the presence of both bromine and chlorine on the aromatic ring, this compound must be directed to halogenated waste streams intended for high-temperature incineration with flue gas scrubbing.[1] Under no circumstances should this material be disposed of via sanitary sewer systems or mixed with non-halogenated organic solvents, as this complicates downstream waste profiling and increases disposal costs significantly.[1]

Chemical Safety & Hazard Profile

Before initiating disposal, the chemical nature of the material must be understood to prevent incompatibility incidents in waste containers.[1]

Structural Analysis for Disposal
  • Halogens (Br, Cl): Mandates disposal in "Halogenated" waste streams.[1] Improper combustion can release toxic acid gases (HBr, HCl) and potentially dioxins if not incinerated at sufficiently high temperatures (>1100°C).[1]

  • Amino Group (-NH₂): Basic functionality. Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in waste drums, as this can lead to exothermic reactions or evolution of toxic nitrogen oxides (NOx).[1]

  • Ketone Group (C=O): Generally stable, but contributes to the organic load.[1]

Physical & Hazard Data Table

Data derived from Structure-Activity Relationships (SAR) and SDS of structural analogs (e.g., 2-Amino-5-chlorobenzophenone).[1]

PropertySpecificationDisposal Implication
Physical State Solid (Pale yellow to off-white powder)Dispose as solid waste unless in solution.
Water Solubility Low / InsolubleDo not flush. Will precipitate and clog traps.
Acidity/Basicity Weak Base (Aniline derivative)Keep away from acidic waste streams to prevent heat generation.
Reactivity Incompatible with Strong OxidizersSegregate from oxidizer waste (Red Label).
Toxicity Irritant (Skin/Eye), Aquatic ToxicityDouble-bagging required to prevent dust exposure.[1]
Flash Point >100°C (Estimated)Not typically classified as "Ignitable" (D001) unless in solvent.

Regulatory Classification (RCRA & EWC)[1]

Proper classification ensures compliance with local and international regulations.

US EPA (RCRA) Status

This specific CAS number is not currently listed on the P-list or U-list (40 CFR 261.33). However, it must be managed as hazardous waste based on:

  • Toxicity Characteristic: If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) for regulated constituents (unlikely for this specific molecule, but possible for solvents used with it).

  • Generator Knowledge: As a halogenated organic, it is a "Non-Regulated Hazardous Waste" (unless mixed with F-listed solvents) that requires destruction via incineration.

European Waste Catalogue (EWC)[1]
  • Code 07 05 13:* Solid wastes containing hazardous substances (from the manufacture of pharmaceuticals).

  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

Operational Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, reaction byproducts, or contaminated weighing solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[2][3][4] this compound.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3][5][6]

    • Stream Name:"Halogenated Organic Solid."

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[3][5][7]

  • Secondary Containment: Place the primary container inside a clear zip-lock bag or secondary bin to prevent contamination of the outer surface.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicable for: Mother liquors, filtrates, or HPLC waste containing the compound.[1]

  • Segregation: Ensure the collection carboy is designated for Halogenated Solvents .

    • Acceptable Co-solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate (if mixed with halogens).[1]

    • Unacceptable: Aqueous acidic waste, Oxidizing solutions.[1]

  • pH Check: If the solution is highly acidic (e.g., post-reaction workup), neutralize to pH 6-8 before adding to the organic waste drum to prevent drum corrosion or gas evolution.[1]

  • Log Entry: Record the approximate concentration of the amine in the waste log. High concentrations of halogenated amines can affect the BTU value and scrubber requirements of the incinerator.

Decision Logic & Workflows

Waste Segregation Decision Tree

This diagram guides the researcher to the correct waste stream based on the state of the material.

WasteSegregation Start Start: Waste Material This compound StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid Form StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid PureCheck Is it Pure or Contaminated Debris? Solid->PureCheck SolventCheck Does it contain Halogenated Solvents? (DCM, Chloroform, etc.) Liquid->SolventCheck StreamA Stream A: Halogenated Organic Solids (Incineration) PureCheck->StreamA Pure / Debris StreamB Stream B: Halogenated Solvent Waste (Fuel Blending/Incineration) SolventCheck->StreamB Yes (or if compound conc. > 2%) StreamC Stream C: Non-Halogenated Organic Waste (Only if <1% Halogen content) SolventCheck->StreamC No (Trace amounts only)

Figure 1: Decision logic for segregating CAS 220509-58-4 into the correct waste stream to ensure regulatory compliance and safety.

Spill Response Workflow

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Incident Detected Assess Assess Volume & Hazard (Is it > 100g or outside hood?) Spill->Assess Evacuate Evacuate Lab & Contact EHS Assess->Evacuate Major Spill PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles, N95 (if dust) Assess->PPE Minor Spill Contain Containment: Cover with absorbent pads (Liquid) or damp paper towels (Solid) PPE->Contain Clean Cleanup: Scoop into bag/jar. Do NOT sweep dry dust. Contain->Clean Decon Decontamination: Wipe surface with Ethanol/Isopropanol. Wash with soap & water. Clean->Decon Disposal Disposal: Label as 'Spill Debris - Halogenated'. Contact Waste Pickup. Decon->Disposal

Figure 2: Step-by-step workflow for managing minor spills of this compound.

Decontamination Procedures

Because this compound is a halogenated aromatic, simple water rinsing is often ineffective due to low solubility.[1]

  • Glassware: Rinse initially with a small volume of Acetone or Ethanol . Collect this rinse in the Halogenated Solvent waste container. Follow with a soap and water wash.[3][5][7][8]

  • Benchtop: If solid powder is spilled, cover with a wet paper towel (water or ethanol) to prevent dust aerosolization before wiping.

  • PPE: Contaminated gloves should be removed immediately and disposed of as solid hazardous waste. Do not attempt to wash and reuse disposable gloves.

References

  • PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][1]

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-1-(2-chlorophenyl)ethan-1-one (Analogous Structure). Retrieved from [Link][1]

Sources

Personal protective equipment for handling 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone

A Senior Application Scientist's In-Depth Technical Guide

The handling of any chemical intermediate requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This is particularly true for complex aromatic compounds such as this compound, which incorporates multiple functional groups that influence its reactivity and toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively.

Understanding the Hazard Profile

Primary aromatic amines are a class of compounds that can have significant health effects, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin[2]. Halogenated aromatic compounds, as a broad class, are known for their persistence in the environment and potential for delayed toxicity[3][4]. The presence of both bromine and chlorine on the aromatic ring may also contribute to the formation of toxic byproducts upon decomposition, such as with heat[5].

Inferred Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Potential for long-term health effects with repeated exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides resistance to a wide range of chemicals. Avoid latex gloves as they may not offer adequate protection[6].
Eye Protection Snug-fitting safety goggles.Protects against splashes and airborne particles that can cause severe eye irritation.
Face Protection Full-face shield worn over safety goggles.Offers an additional layer of protection for the entire face from splashes, especially when handling larger quantities or during vigorous mixing[7].
Body Protection Chemical-resistant lab coat or apron. For larger scale work, consider chemical-resistant coveralls (e.g., Tyvek®)[6].Protects skin from accidental spills and contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Essential when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosolization[8].

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step operational workflow is paramount to ensuring a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement of the hazardous material.

  • Handling:

    • All manipulations of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles[9].

    • Use a dedicated spatula and weighing vessel for the compound.

    • Carefully transfer the weighed compound to the reaction vessel, avoiding the creation of dust.

    • If dissolving the compound, add the solvent slowly to prevent splashing.

  • In Case of a Spill:

    • For small spills, use absorbent pads to contain the material. Place the used pads in a sealed container for disposal as halogenated waste[10].

    • For larger spills, evacuate the area and follow your institution's emergency procedures[10].

Waste Disposal: A Critical Final Step

The proper disposal of halogenated organic compounds is not only a matter of laboratory safety but also of environmental responsibility.

Key Disposal Principles:

  • Segregation is Mandatory: Halogenated organic waste must be collected separately from non-halogenated waste[9][11][12]. This is due to the different and more costly disposal methods required for halogenated compounds, which are typically incinerated at high temperatures[11].

  • Labeling: Waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents[10].

  • Container Integrity: Use only approved, leak-proof containers with secure screw-top caps for waste collection[11].

  • Contaminated Materials: All materials that come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be disposed of as halogenated waste.

Waste Segregation and Disposal Workflow

cluster_collection Collection & Segregation cluster_disposal Final Disposal gen_liquid Liquid Waste (e.g., reaction mixtures) coll_halogenated Designated, Labeled Halogenated Waste Container gen_liquid->coll_halogenated gen_solid Solid Waste (e.g., contaminated gloves, paper towels) gen_solid->coll_halogenated disp_pickup Arrange for Pickup by Environmental Health & Safety coll_halogenated->disp_pickup coll_non_halogenated Non-Halogenated Waste Container

Caption: Waste segregation and disposal workflow for halogenated compounds.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental compliance.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzophenone, 98%.
  • ChemScene. Safety Data Sheet - 1-(2-Amino-5-chlorophenyl)ethanone.
  • Trimaco. Essential Chemical PPE.
  • Nebraska Extension Publications. Protective Clothing and Equipment for Pesticide Applicators.
  • MU Extension. Personal Protective Equipment for Working With Pesticides.
  • Sigma-Aldrich. 1-(5-Bromo-2-chlorophenyl)ethanone | 105884-19-3.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PubMed. [Toxicity of selected brominated aromatic compounds].
  • Merck Veterinary Manual. Halogenated Aromatic Poisoning (PCB and Others).
  • NIH. Perspective on halogenated organic compounds.

Sources

×

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1-(2-Amino-5-bromo-3-chlorophenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.